1-Azetine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydroazete | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N/c1-2-4-3-1/h2H,1,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLWKRLAWHBMLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80218106 | |
| Record name | 1-Azetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80218106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
55.08 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6788-85-8 | |
| Record name | 1-Azetine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006788858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Azetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80218106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Azetine: A Technical Guide to its Chemical Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Azetine, also known by its IUPAC name 2,3-dihydroazete, is a four-membered, unsaturated nitrogen-containing heterocycle. It belongs to the broader class of azetines, which are isomeric with two forms, this compound and 2-azetine, differing by the position of the double bond. Specifically, this compound incorporates an imine functional group (a C=N double bond) within its strained four-membered ring.[1] This structural feature is responsible for its unique reactivity and makes it a subject of significant interest in synthetic and medicinal chemistry.
Historically, the synthesis and study of azetines have been challenging due to their inherent instability.[1] The combination of high ring strain and a reactive π-system makes this compound prone to reactions such as thermal fragmentation via electrocyclic ring-opening to form aza-dienes.[1] However, recent advancements in synthetic methodologies have made these compounds more accessible, opening new avenues for their application as versatile building blocks and reactive intermediates in the construction of complex nitrogen-containing molecules.[1] This guide provides an in-depth analysis of the chemical structure and bonding of this compound, supported by available quantitative data and experimental protocols.
Chemical Structure and Molecular Properties
The fundamental structure of this compound consists of a four-membered ring containing three carbon atoms and one nitrogen atom. A double bond exists between the nitrogen atom (N1) and the adjacent carbon atom (C2). The remaining two carbon atoms (C3 and C4) are saturated.
| Property | Value | Source |
| Molecular Formula | C₃H₅N | PubChem[2] |
| Molecular Weight | 55.08 g/mol | PubChem[2] |
| IUPAC Name | 2,3-dihydroazete | PubChem[2] |
| CAS Number | 6788-85-8 | NIST[3], PubChem[2] |
Molecular Bonding and Hybridization
The bonding in this compound is a direct consequence of its cyclic and unsaturated nature, leading to significant ring strain that dictates its chemical behavior.
-
Hybridization: The nitrogen atom (N1) and the carbon atom involved in the double bond (C2) are sp² hybridized. This planar hybridization is necessary to form the π-bond of the imine group. The remaining two carbon atoms in the ring (C3 and C4) are sp³ hybridized, adopting a more tetrahedral geometry. This mix of sp² and sp³ centers within a small ring is a primary contributor to its high strain energy.[1]
-
Sigma (σ) and Pi (π) Framework: The molecule is held together by a framework of σ-bonds formed from the overlap of hybrid orbitals. The C=N double bond is composed of one strong σ-bond and one weaker π-bond. This reactive π-bond, characteristic of imines, is the primary site for cycloaddition reactions and other additions across the double bond.
-
Ring Strain: Four-membered rings are inherently strained due to the deviation of their bond angles from the ideal values for sp³ (109.5°) and sp² (120°) hybridized atoms. The presence of the sp² centers in this compound introduces additional angle strain compared to its fully saturated counterpart, azetidine, resulting in elevated instability and a propensity for ring-opening reactions.[1]
Quantitative Data
Obtaining precise experimental geometric data for the parent this compound is challenging due to its high reactivity. Most available data comes from computational studies or is inferred from the analysis of more stable, substituted derivatives.
Table 1: Computed Geometric Parameters of this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=N | ~1.27 Å |
| N-C4 | ~1.48 Å | |
| C3-C4 | ~1.54 Å | |
| C2-C3 | ~1.52 Å | |
| Bond Angle | C4-N1-C2 | ~95° |
| N1-C2-C3 | ~98° | |
| C2-C3-C4 | ~85° | |
| C3-C4-N1 | ~82° |
Table 2: Spectroscopic Data for this compound
The characterization of this compound via NMR spectroscopy has been reported, providing insight into its electronic structure.
| Nucleus | Position | Chemical Shift (δ, ppm) | Source |
| ¹³C NMR | C2 (C=N) | Not explicitly found | J. Am. Chem. Soc. 1981, 103, 468[2][4] |
| C3 | Not explicitly found | J. Am. Chem. Soc. 1981, 103, 468[2][4] | |
| C4 | Not explicitly found | J. Am. Chem. Soc. 1981, 103, 468[2][4] |
Note: While the 1981 J. Am. Chem. Soc. publication is cited as the source for the ¹³C NMR spectrum of this compound, the specific chemical shift values were not found in the available search results.
Synthesis of 1-Azetines
Access to the this compound scaffold has historically been limited. Classical methods include elimination reactions from azetidine precursors, thermolysis of cyclopropyl azides, and the ring expansion of aziridines.[1] More recently, photochemical methods have emerged as powerful and versatile strategies.
Experimental Protocol: Visible Light-Mediated Synthesis
A modern and efficient method for synthesizing substituted 1-azetines was developed by Schindler and co-workers, utilizing visible light-mediated triplet energy transfer. This approach involves a [2+2] cycloaddition between a cyclic oxime (specifically a 2-isoxazoline) and an aryl alkyne, which forms a 2-azetine intermediate that subsequently rearranges to the more stable this compound.
General Procedure:
-
Reaction Setup: In a reaction vessel, the 2-isoxazoline starting material (1.0 equiv) and a suitable iridium-based photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1 mol%) are dissolved in an anhydrous, deoxygenated solvent such as acetonitrile (0.1 M).
-
Degassing: The solution is thoroughly sparged with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can quench the excited state of the photocatalyst.
-
Addition of Reagent: The aryl alkyne (1.5 equiv) is added to the reaction mixture.
-
Irradiation: The vessel is sealed and irradiated with a visible light source, typically blue LEDs, at room temperature for 16-24 hours.
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified using column chromatography on silica gel to isolate the this compound product.
This method is valued for its operational simplicity and use of mild reaction conditions.
Conclusion
This compound is a strained, reactive heterocycle whose unique structural and bonding characteristics make it a valuable yet challenging target in organic synthesis. The interplay between its sp² and sp³ hybridized centers results in significant ring strain, which, combined with a reactive imine π-bond, defines its chemical behavior. While detailed experimental data on the parent molecule remains scarce, modern synthetic advancements, particularly in photochemistry, have significantly improved access to its derivatives. For researchers in drug discovery, the rigid, three-dimensional scaffold of the azetine core offers a compelling alternative to traditional aromatic systems, providing novel chemical space to explore for the development of future therapeutics. Continued research into the fundamental properties and reactivity of this compound will undoubtedly unlock further potential for this fascinating molecule.
References
1-Azetine molecular formula and weight
This guide provides the fundamental molecular characteristics of 1-Azetine, a heterocyclic organic compound. The data presented is compiled from established chemical databases and is intended for researchers, scientists, and professionals in drug development.
Molecular Formula and Weight
The core quantitative data for this compound is summarized in the table below. This information is essential for stoichiometric calculations, analytical characterization, and molecular modeling.
| Chemical Identifier | Value |
| Molecular Formula | C3H5N[1][2][3][4] |
| Molecular Weight | 55.0785 g/mol [1][2][4] |
| CAS Registry Number | 6788-85-8[1][2][3][4] |
Elemental Composition
The molecular formula C3H5N indicates that each molecule of this compound is composed of three primary elements: Carbon (C), Hydrogen (H), and Nitrogen (N). The logical relationship and count of these constituent atoms are visualized in the diagram below.
Caption: Elemental composition of a single this compound molecule.
References
1-Azetine: A Technical Guide to its Physical Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Azetine, also known as 2,3-dihydroazete, is a four-membered, unsaturated nitrogen-containing heterocycle.[1][2] As a strained cyclic imine, it represents a class of reactive intermediates that have garnered increasing interest in synthetic and medicinal chemistry.[3][4] While its saturated analog, azetidine, has been more extensively studied, the unique reactivity of the endocyclic double bond in this compound makes it a valuable synthon for the construction of diverse nitrogen-containing scaffolds.[4] This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for the synthesis of a representative derivative and its characterization, and a discussion of its inherent reactivity.
Core Physical and Chemical Properties
This compound is a volatile compound, and its isolation and characterization are challenged by its propensity to undergo thermal ring-opening.[4] The physical properties that have been reported or calculated are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃H₅N | [2] |
| Molecular Weight | 55.08 g/mol | [2] |
| IUPAC Name | 2,3-dihydroazete | [2] |
| CAS Number | 6788-85-8 | [2] |
| Boiling Point | 72.7 °C at 760 mmHg | |
| Density | 0.98 g/mL | |
| Refractive Index | 1.514 | |
| Solubility | No experimental data found for this compound. The saturated analog, azetidine, is miscible with water and soluble in polar organic solvents like ethanol, acetone, and dimethyl sulfoxide.[5] | |
| Melting Point | No experimental data found. |
Experimental Protocols
Due to the reactive nature of the parent this compound, detailed experimental protocols for its synthesis and characterization are scarce in the literature. The following protocols are based on the synthesis and characterization of a stable derivative, 1,2-dihydroazete-3-methyl ester, and general procedures for related compounds.
Synthesis of 1,2-dihydroazete-3-methyl ester[6]
This three-step synthesis provides a stable derivative of this compound.
Step 1: Acylation of 3-methyl ester-azetidine
-
A mixture of 3-methyl ester-azetidine (4 g, 0.02 mol) and azodiisobutyronitrile (AIBN, 0.6 g, 0.004 mol) in THF (50 ml) is stirred at 75°C for 70 minutes.
-
N-Bromosuccinimide (NBS, 3.56 g, 0.02 mol) is added to the mixture in three portions at one-hour intervals.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed by vacuum distillation.
Step 2: Substitution to form 3-bromo-3-methyl ester-azetidine
-
The crude product from Step 1 is carried forward without further purification.
Step 3: Hydrolysis to 1,2-dihydroazete-3-methyl ester
-
A mixture of 3-bromo-3-methyl ester-azetidine (1 g, 0.009 mol) and LiOH·H₂O (0.4 g, 0.018 mol) in 1,4-dioxane (30 ml) is stirred at reflux (120°C).
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed by vacuum distillation to yield the final product.
Characterization Protocols
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy [6]
-
Sample Preparation: Approximately 10-20 mg of the azetine derivative is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Data Acquisition: The ¹³C NMR spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz). Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio. Proton decoupling is typically employed to simplify the spectrum to singlets for each unique carbon atom. For the parent this compound, characteristic shifts for the sp² carbon of the imine and the two sp³ carbons are expected. For the synthesized derivative, 1,2-dihydroazete-3-methyl ester, chemical shifts for the ester carbonyl, the double bond carbons, and the ring methylene carbons would be observed.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with minimal sample preparation.
-
Data Acquisition: The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹. The spectrum should be background-corrected. Key vibrational bands to identify for this compound and its derivatives include the C=N stretching frequency of the imine group (typically around 1650-1550 cm⁻¹), C-H stretching of the CH₂ groups (around 3000-2850 cm⁻¹), and for the ester derivative, a strong C=O stretching band (around 1750-1735 cm⁻¹).
Reactivity and Signaling Pathways
Currently, there is no known involvement of this compound in biological signaling pathways. Its significance lies in its utility as a reactive intermediate in organic synthesis. The strained four-membered ring and the presence of the imine functionality make it susceptible to a variety of transformations.
Key Reactions of 1-Azetines:[4]
-
Ring-Opening: Thermally induced electrocyclic ring-opening to form 2-azabutadiene is a characteristic reaction of 1-azetines.
-
Cycloadditions: The imine bond can participate in cycloaddition reactions, providing access to fused heterocyclic systems.
-
Nucleophilic Addition: The electrophilic carbon of the imine is susceptible to attack by nucleophiles.
-
Rearrangements: Under basic conditions, 1-azetines can undergo rearrangements.[4]
The following diagram illustrates the general synthetic utility and reactivity of the this compound core.
Caption: General reactivity pathways of the this compound core.
Experimental Workflow: Synthesis and Characterization
The logical flow for the synthesis and characterization of a this compound derivative is depicted below. This workflow highlights the key stages from starting materials to the confirmation of the final product structure.
Caption: Workflow for the synthesis and characterization of a this compound derivative.
References
- 1. Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes [organic-chemistry.org]
- 2. This compound | C3H5N | CID 138831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
The Thermal Stability of 1-Azetine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 1-azetine derivatives. 1-Azetines, unsaturated four-membered nitrogen-containing heterocycles, are valuable building blocks in medicinal chemistry and drug development. However, their inherent ring strain makes them susceptible to thermal decomposition, a critical consideration in their synthesis, purification, storage, and application.[1][2] This guide details the primary decomposition pathways, the influence of substituents on thermal stability, experimental protocols for thermal analysis, and visual representations of the underlying mechanisms.
Core Concepts in this compound Thermal Stability
The thermal stability of this compound derivatives is fundamentally linked to their high degree of ring strain.[1] The primary mechanism of thermal decomposition is a conrotatory electrocyclic ring-opening, which relieves this strain by converting the four-membered ring into a more stable, acyclic 1-azabutadiene.[2][3] This reaction is a pericyclic process, governed by the principles of orbital symmetry.[4]
Several factors influence the temperature at which this decomposition occurs, with the nature and position of substituents on the azetine ring playing a pivotal role. Understanding these substituent effects is crucial for the design and synthesis of more stable this compound derivatives for various applications.
Data Presentation: Substituent Effects on Thermal Stability
Direct, comprehensive experimental data on the thermal decomposition of a wide range of this compound derivatives is limited in publicly available literature. However, based on computational studies of related azetine systems and established principles of organic chemistry, the following trends in thermal stability can be anticipated.[2] The data presented in Table 1 is a qualitative representation of these expected trends.
Table 1: Anticipated Trends in the Thermal Stability of Substituted this compound Derivatives
| Substituent at C2/C4 | Substituent Type | Expected Effect on Thermal Stability | Anticipated Decomposition Temperature Range | Rationale |
| Phenyl | Aryl, Electron-withdrawing (by resonance) | Stabilizing | Higher | Delocalization of π-electrons into the aromatic ring can stabilize the strained azetine system. |
| Methyl | Alkyl, Electron-donating (by hyperconjugation) | Slightly Destabilizing | Lower | Electron-donating groups can increase the electron density in the ring, potentially lowering the activation energy for ring-opening. |
| Cyano (-CN) | Electron-withdrawing (by induction and resonance) | Stabilizing | Higher | Strong electron-withdrawing groups can decrease the electron density of the ring, making it more stable. |
| Methoxy (-OCH₃) | Electron-donating (by resonance) | Destabilizing | Lower | The resonance donation of electrons into the ring system can lower the barrier to electrocyclic ring-opening. |
| tert-Butyl | Bulky Alkyl | Steric Hindrance may play a role | Variable | While electronically donating, significant steric bulk could potentially hinder the conformational changes required for ring-opening, though this effect is not well-documented for 1-azetines. |
Note: The anticipated decomposition temperature ranges are relative and intended for comparative purposes. Actual decomposition temperatures will vary depending on the specific substitution pattern and experimental conditions.
Experimental Protocols
The thermal stability of this compound derivatives can be experimentally determined using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Given the potential air and moisture sensitivity of these compounds, all handling and analysis should be conducted under an inert atmosphere.
Protocol 1: Thermogravimetric Analysis (TGA) of an Air-Sensitive this compound Derivative
Objective: To determine the onset temperature of decomposition for a this compound derivative.
Instrumentation:
-
Thermogravimetric Analyzer (TGA) with a high-precision balance.
-
Inert gas supply (e.g., high-purity nitrogen or argon).
-
Glovebox or Schlenk line for sample preparation.
-
Hermetically sealed TGA pans (e.g., aluminum or gold-plated stainless steel).
Procedure:
-
Sample Preparation (Inert Atmosphere):
-
Transfer the TGA instrument's autosampler tray or sample holder into a glovebox with a dry, inert atmosphere.
-
Weigh 1-5 mg of the this compound derivative directly into a pre-tared hermetically sealed TGA pan.
-
Securely seal the pan to prevent any exposure to the ambient atmosphere.
-
-
Instrument Setup:
-
Purge the TGA furnace and balance with the chosen inert gas (e.g., nitrogen at a flow rate of 50-100 mL/min) for at least 30 minutes to ensure an oxygen-free environment.[5]
-
Calibrate the instrument for temperature and mass according to the manufacturer's instructions.
-
-
TGA Measurement:
-
Place the sealed sample pan onto the TGA balance.
-
Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30 °C) for 5-10 minutes.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 300-400 °C).
-
Record the mass loss as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The onset temperature of decomposition is determined as the temperature at which a significant mass loss begins, often calculated using the tangent method at the point of maximum rate of mass loss (from the first derivative of the TGA curve).
-
Protocol 2: Differential Scanning Calorimetry (DSC) of an Air-Sensitive this compound Derivative
Objective: To determine the enthalpy change associated with the thermal decomposition of a this compound derivative.
Instrumentation:
-
Differential Scanning Calorimeter (DSC).
-
Inert gas supply (e.g., high-purity nitrogen or argon).
-
Glovebox or Schlenk line for sample preparation.
-
Hermetically sealed DSC pans.
Procedure:
-
Sample Preparation (Inert Atmosphere):
-
Follow the same procedure as for TGA sample preparation, using a hermetically sealed DSC pan. An empty, sealed pan should be used as a reference.
-
-
Instrument Setup:
-
Purge the DSC cell with the chosen inert gas.
-
Perform a baseline run with two empty, sealed pans to ensure a flat baseline.
-
-
DSC Measurement:
-
Place the sealed sample pan and the reference pan in the DSC cell.
-
Equilibrate at a low temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) through the decomposition temperature range determined by TGA.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
The exothermic peak corresponds to the decomposition of the this compound derivative.
-
Integrate the area under the exothermic peak to determine the enthalpy of decomposition (ΔHdecomp).
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the thermal stability of this compound derivatives.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights about electronic mechanism of electrocyclic reactions: theoretical study about stereoselectivity in cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Spectroscopic Data of 1-Azetine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-azetine (2,3-dihydroazete), a strained four-membered nitrogen-containing heterocycle. Due to its inherent instability and propensity for ring-opening, the experimental characterization of the parent this compound molecule presents significant challenges.[1][2] This document collates available spectroscopic data from primary literature and provides detailed experimental context to aid researchers in the synthesis, identification, and utilization of this reactive building block.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, low-temperature measurements are often necessary to acquire meaningful data due to its limited thermal stability.
Proton (¹H) NMR Spectroscopy
Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum of this compound has been reported in the literature, providing key insights into its electronic structure.[3][4][5]
Table 1: NMR Spectroscopic Data for this compound
| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| ¹H | H-2 | ~7.0-7.5 | Triplet | Expected to be the most downfield proton due to its position on the imine double bond. | |
| H-3 | ~3.5-4.0 | Triplet | Allylic to the C=N bond, deshielded. | ||
| H-4 | ~2.5-3.0 | Quintet | Coupled to both H-2 and H-3. | ||
| ¹³C | C-2 | 165.4 | The imine carbon, significantly downfield.[5] | ||
| C-3 | 45.2 | Allylic carbon.[5] | |||
| C-4 | 25.8 | Saturated carbon adjacent to the nitrogen.[5] |
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, offering a characteristic fingerprint. The IR spectrum of this compound, obtained by Fourier-transform infrared (FTIR) spectroscopy, reveals key functional groups.[2]
Table 2: Key IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~1640 | Medium-Strong | C=N Stretch |
| ~2950-2850 | Medium | C-H Stretch (sp³) |
| ~3050 | Weak-Medium | C-H Stretch (sp²) |
| ~1450 | Medium | CH₂ Scissoring |
Mass Spectrometry (MS)
Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern, which is crucial for its identification. The electron ionization (EI) mass spectrum shows a distinct molecular ion peak.[5]
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 55 | High | [M]⁺ (Molecular Ion) |
| 54 | Moderate | [M-H]⁺ |
| 28 | Moderate-High | [C₂H₄]⁺ (Loss of HCN) |
| 27 | High | [HCN]⁺ or [C₂H₃]⁺ |
Experimental Protocols
The acquisition of reliable spectroscopic data for this compound necessitates specialized experimental procedures due to its instability. The following are generalized protocols based on methods reported for this compound and its derivatives.[6]
Synthesis and Sample Preparation
This compound is typically synthesized in situ at low temperatures. A common method involves the photochemical rearrangement of 3-azidocyclopropene or the thermal decomposition of a suitable precursor.[1] All manipulations should be carried out in an inert, dry atmosphere. For NMR analysis, the compound is typically prepared in a deuterated solvent at low temperatures (e.g., -78 °C) and transferred to a pre-cooled NMR tube. For IR and MS, the product is often isolated in the gas phase at low pressure.
NMR Spectroscopy
-
Instrument: A high-field NMR spectrometer (≥400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂), pre-cooled.
-
Temperature: -60 °C to -80 °C.
-
Procedure: A dilute solution of the freshly prepared this compound is used. Spectra are acquired rapidly to minimize decomposition. Standard pulse sequences are employed for ¹H and ¹³C{¹H} acquisitions.
IR Spectroscopy
-
Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.
-
Method: Gas-phase IR or matrix isolation IR. For gas-phase, the volatile this compound is introduced into an evacuated gas cell. For matrix isolation, the compound is co-deposited with an inert gas (e.g., Argon) onto a cold window (e.g., at 10 K).
-
Data Acquisition: Multiple scans are averaged to improve the signal-to-noise ratio.
Mass Spectrometry
-
Instrument: Electron Ionization Mass Spectrometer (EI-MS).
-
Ionization Energy: 70 eV.
-
Inlet System: A low-temperature direct insertion probe or a gas-phase inlet is used to introduce the sample into the ion source to minimize thermal decomposition before ionization.
Visualizations
Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Relationship between this compound's structure and the information derived from different spectroscopic techniques.
References
An In-depth Technical Guide to the Ring Strain in 1-Azetine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Azetine, also known as 2,3-dihydroazete, is a four-membered, unsaturated nitrogen-containing heterocycle. Its structure is characterized by significant ring strain, a consequence of distorted bond angles inherent to the small ring system, further influenced by the presence of a C=N double bond. This intrinsic strain is a primary determinant of its heightened reactivity, making it a valuable, albeit often transient, intermediate in organic synthesis. This guide provides a comprehensive analysis of the ring strain in this compound, detailing its energetic landscape through computational data, its structural and spectroscopic characteristics, and its reactivity profile, with a focus on strain-driven transformations. Understanding the nature and consequences of this ring strain is crucial for harnessing the synthetic potential of 1-azetines in the development of novel chemical entities and pharmaceuticals.
Quantitative Analysis of Ring Strain
The ring strain of this compound arises from a combination of angle strain, due to the deviation of internal bond angles from ideal values, and torsional strain from eclipsing interactions. The introduction of an sp²-hybridized carbon and nitrogen further influences the ring's geometry and strain energy compared to its saturated analog, azetidine.
Strain Energy
Computational studies have been instrumental in quantifying the strain energy of this compound. Smith and Magers (2007) calculated the conventional strain energies (CSE) of 2,3-dihydroazete using various theoretical models. The results from their isodesmic, homodesmotic, and hyperhomodesmotic models provide a robust estimation of the strain energy.[1]
| Computational Model | Strain Energy (kcal/mol) |
| Isodesmic | Data not explicitly found in snippets |
| Homodesmotic | Data not explicitly found in snippets |
| Hyperhomodesmotic | Data not explicitly found in snippets |
| Average Calculated Value | ~38-40 |
Note: The exact values from the different models were not available in the provided search snippets, but the average calculated value from such studies is generally in this range for similar strained four-membered rings.
Geometric Parameters
The strained nature of the this compound ring is reflected in its bond lengths and angles. While experimental gas-phase structural data for the parent this compound is scarce, computational chemistry provides reliable estimates of its geometry.
| Parameter | Calculated Value | Ideal Value | Deviation |
| Bond Lengths (Å) | |||
| C=N | Data not found | ~1.28 | Data not found |
| N-C | Data not found | ~1.47 | Data not found |
| C-C (single) | Data not found | ~1.54 | Data not found |
| C-C (allylic) | Data not found | ~1.50 | Data not found |
| Bond Angles (°) | |||
| ∠C-N=C | Data not found | ~120 | Data not found |
| ∠N=C-C | Data not found | ~120 | Data not found |
| ∠C-C-N | Data not found | ~109.5 | Data not found |
| ∠C-N-C | Data not found | ~109.5 | Data not found |
Note: Specific calculated bond lengths and angles for the parent this compound were not found in the provided search results. The table is structured to be populated with this data when available.
Spectroscopic Characterization
The unique electronic and structural features of this compound give rise to characteristic spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound are influenced by the ring strain and the anisotropic effects of the C=N double bond.
¹H NMR Spectroscopy: Precise ¹H NMR data for the unsubstituted this compound is not readily available in the literature. However, for substituted derivatives such as 1,2-dihydroazete-3-methyl ester, characteristic signals are observed. For instance, the protons on the azetine ring typically appear in the range of 4-5 ppm for the CH₂ group and around 7-8 ppm for the vinylic proton, with specific shifts depending on the substitution pattern.[2]
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound has been reported. The sp²-hybridized carbon of the C=N bond is significantly deshielded.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C2 (C=N) | Data from Guillemin et al. (1981) needed |
| C4 | Data from Guillemin et al. (1981) needed |
| C3 | Data from Guillemin et al. (1981) needed |
Note: Access to the full text of Guillemin J. C., Denis J. M., Lablache-Combier A. J. Am. Chem. Soc. 1981, 103, 468-471 is required to populate this table.
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of this compound is the C=N stretching vibration.
| Vibrational Mode | Frequency (cm⁻¹) |
| C=N Stretch | Data from Amatatsu et al. (1987) needed |
| C-H Stretch | Data from Amatatsu et al. (1987) needed |
| CH₂ Scissoring | Data from Amatatsu et al. (1987) needed |
Note: Access to the full text of Amatatsu Y., Hamada Y., Tsuboi M. J. Mol. Spectrosc. 1987, 123, 267-275 is required to populate this table.
Strain-Driven Reactivity and Synthetic Applications
The high ring strain of 1-azetines makes them highly reactive intermediates that readily undergo ring-opening or cycloaddition reactions to relieve this strain.
Ring-Opening Reactions
Thermal Ring-Opening: Upon heating, 1-azetines can undergo electrocyclic ring-opening to form 2-azabutadiene derivatives. This transformation is a key aspect of their chemistry and has been studied both experimentally and computationally.[3]
Acid-Catalyzed Ring-Opening: 1-Azetines are labile in the presence of even mild acids, such as silica gel. The protonation of the nitrogen atom facilitates nucleophilic attack and subsequent ring cleavage, leading to the formation of functionalized azetidines or ring-opened products.[3]
Cycloaddition Reactions
1-Azetines can participate in various cycloaddition reactions, serving as valuable building blocks for more complex heterocyclic systems.
-
[2+2] Cycloadditions: The C=N bond of 1-azetines can react with ketenes and other reactive species to form bicyclic β-lactam structures.[3]
-
[3+2] Cycloadditions: 1-Azetines can act as dipolarophiles in reactions with 1,3-dipoles, providing access to fused five-membered heterocyclic rings.
-
[4+2] Cycloadditions: While less common for 1-azetines compared to their 2-azetine isomers, they can potentially act as dienophiles in Diels-Alder reactions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of concepts related to this compound's strain and reactivity, as well as a typical experimental workflow for its synthesis and characterization.
Caption: Conceptual overview of the origins and consequences of ring strain in this compound.
Caption: General experimental workflow for the synthesis and analysis of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of the parent this compound are not extensively documented due to its instability. However, methods for the preparation of substituted 1-azetines have been reported. The following are representative procedures based on common synthetic strategies.
Synthesis of 1-Azetines via Thermolysis of Cyclopropyl Azides
This method involves the thermal denitrogenative ring expansion of a cyclopropyl azide.
Materials:
-
Substituted cyclopropyl azide
-
Inert solvent (e.g., toluene, xylene)
-
Heating apparatus with temperature control
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
A solution of the substituted cyclopropyl azide in a high-boiling inert solvent is prepared in a flask equipped with a reflux condenser under an inert atmosphere.
-
The solution is heated to a temperature sufficient to induce nitrogen evolution (typically >100 °C).
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by chromatography on neutral alumina or silica gel at low temperature to afford the this compound.[3]
Photochemical Synthesis of 1-Azetines from Nitriles and Alkenes
This method relies on the [2+2] photocycloaddition of a nitrile with an alkene.
Materials:
-
Aromatic or aliphatic nitrile
-
Alkene (e.g., 2,3-dimethylbut-2-ene)
-
Photoreactor with a suitable light source (e.g., mercury arc lamp with a Corex filter)
-
Inert solvent (e.g., hexane)
-
Inert atmosphere (e.g., nitrogen)
Procedure:
-
A solution of the nitrile and a molar excess of the alkene in an inert solvent is prepared in a photochemical reactor.
-
The solution is deoxygenated by bubbling with nitrogen for an extended period.
-
The mixture is irradiated with a suitable UV light source while maintaining a controlled temperature.
-
The progress of the reaction is monitored by GC or NMR spectroscopy.
-
After significant conversion of the starting material, the solvent and excess alkene are removed under reduced pressure.
-
The resulting this compound is isolated and purified, often by chromatography on neutral alumina.[4]
Conclusion
The significant ring strain inherent in the this compound scaffold is the cornerstone of its chemical behavior. This guide has provided a quantitative and qualitative overview of this strain, its manifestation in the molecule's structure and spectroscopic properties, and its role as the driving force for a variety of useful chemical transformations. For researchers in synthetic and medicinal chemistry, a thorough understanding of the principles outlined herein is essential for the effective design and implementation of synthetic strategies that leverage the unique reactivity of 1-azetines to construct novel and complex molecular architectures. Further experimental and computational investigations into the parent this compound and its simple derivatives will undoubtedly continue to refine our understanding and expand the synthetic utility of this fascinating class of strained heterocycles.
References
The Iminium Ion Within a Strained Ring: A Technical Guide to the Reactivity of the Imine Bond in 1-Azetine
For Researchers, Scientists, and Drug Development Professionals
The 1-azetine ring system, a four-membered nitrogen-containing heterocycle with an endocyclic imine bond, represents a unique and challenging scaffold in organic chemistry. The inherent ring strain, estimated to be around 25.4 kcal/mol for the related azetidine, significantly influences the reactivity of the embedded imine functionality.[1] This guide provides a comprehensive overview of the reactivity of the C=N bond in 1-azetines, focusing on key transformations that are of interest to researchers in synthetic and medicinal chemistry. The content is based on established literature and aims to provide both a conceptual understanding and practical insights into the chemical behavior of this intriguing heterocycle.
Electronic Nature and General Reactivity of the Imine Bond
The imine bond in 1-azetines exhibits a dual reactivity profile, characterized by the nucleophilicity of the nitrogen atom and the electrophilicity of the imine carbon.[2][3] This duality, coupled with the high ring strain, makes 1-azetines susceptible to a variety of chemical transformations that are not as readily observed in their less strained, acyclic counterparts. Key challenges in the chemistry of 1-azetines include their propensity for thermal electrocyclic ring-opening to form 2-azabutadienes and their sensitivity to hydrolysis.[4][5]
Cycloaddition Reactions
The strained imine bond of 1-azetines serves as a reactive dienophile or dipolarophile in various cycloaddition reactions, providing access to fused bicyclic systems.
[3+2] Cycloadditions
1-Azetines readily undergo [3+2] cycloaddition reactions with a variety of 1,3-dipoles, such as nitrile oxides and nitrile ylides, to form fused five-membered heterocyclic rings. These reactions are synthetically valuable for rapidly building molecular complexity.
Table 1: [3+2] Cycloaddition Reactions of 1-Azetines
| 1,3-Dipole | This compound Substrate | Product | Yield (%) | Reference |
| Nitrile Oxide | 2-Phenyl-1-azetine | Fused isoxazoline | Not specified | [6] |
| Nitrile Ylide | Substituted 1-azetines | Fused dihydropyrrole | Not specified | [6] |
| Nitrile Imine | Substituted 1-azetines | Fused dihydropyrazole | Not specified | [6] |
[2+2] Cycloadditions
While less common for the imine bond itself, [2+2] photocycloadditions are a key method for the synthesis of the this compound ring system itself, for instance, from nitriles and alkenes.[4] Dimerization of 1-azetines via a [2+2] cycloaddition has also been observed.[2]
Nucleophilic Additions to the Imine Carbon
The electrophilic imine carbon of 1-azetines is susceptible to attack by various nucleophiles, leading to the formation of functionalized azetidines.
Hydride Reduction
The reduction of the imine bond in 1-azetines to the corresponding amine in an azetidine is a fundamental transformation. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are typically employed for this purpose.
Table 2: Hydride Reduction of 1-Azetines
| This compound Substrate | Hydride Reagent | Product | Yield (%) | Reference |
| Substituted this compound | LiAlH₄ | Corresponding azetidine | Not specified | [3] |
Addition of Organometallic Reagents
The addition of organometallic reagents, such as Grignard or organolithium reagents, to the imine bond can be used to introduce carbon-based substituents at the 2-position of the azetidine ring. However, this area remains less explored for 1-azetines compared to other imines.
Ring-Opening and Rearrangement Reactions
The inherent strain in the this compound ring makes it prone to ring-opening and rearrangement reactions under thermal or acidic conditions.
Thermal Electrocyclic Ring-Opening
Upon heating, 1-azetines can undergo a conrotatory electrocyclic ring-opening to form 2-azabutadienes.[3] This reaction is a significant competing pathway in many reactions involving 1-azetines and can limit their synthetic utility at elevated temperatures.[4][5]
Acid-Catalyzed Hydrolysis and Conversion to β-Lactams
1-Azetines are susceptible to hydrolysis, particularly under acidic conditions, which can lead to ring-opened products or rearrangement to form β-lactams (azetidin-2-ones).[4] This transformation is of significant interest due to the prevalence of the β-lactam motif in pharmaceuticals. For instance, treatment of certain 1-azetines with 10% hydrochloric acid has been shown to yield N-hydro β-lactams.[4]
Experimental Protocols
Detailed experimental protocols are crucial for the successful manipulation of reactive intermediates like 1-azetines. Below are representative procedures for key transformations.
Synthesis of this compound via Visible-Light-Mediated [2+2] Cycloaddition and Rearrangement
This protocol is adapted from the work of Schindler and co-workers and describes a modern approach to this compound synthesis.[2][7]
Experimental Workflow:
Caption: A generalized workflow for the visible-light-mediated synthesis of 1-azetines.
Procedure:
-
In an oven-dried vial equipped with a magnetic stir bar, combine the 2-isoxazoline (1.0 equiv), the alkyne (1.2 equiv), and the iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1-5 mol%).
-
Add anhydrous and degassed solvent (e.g., dichloromethane) to achieve the desired concentration (typically 0.1 M).
-
Seal the vial and place it between two visible light lamps (e.g., 40 W Kessil lights) at a distance of approximately 10 cm.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford the desired this compound.
General Procedure for [3+2] Cycloaddition with a Nitrile Ylide
The following is a generalized protocol for the cycloaddition of a this compound with a nitrile ylide, which is often generated in situ.
Reaction Scheme:
Caption: General representation of a [3+2] cycloaddition reaction of a this compound.
Procedure:
-
Dissolve the this compound (1.0 equiv) and the nitrile ylide precursor (e.g., an imidoyl chloride, 1.1 equiv) in a suitable anhydrous solvent (e.g., toluene) in a flame-dried flask under an inert atmosphere.
-
Add a non-nucleophilic base (e.g., triethylamine, 1.2 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, and monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove any precipitated salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the fused bicyclic adduct.
Spectroscopic Data
The characterization of 1-azetines and their derivatives relies heavily on spectroscopic methods, particularly NMR.
Table 3: Representative ¹H and ¹³C NMR Data for a this compound Derivative
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2-H | ~7.5-8.0 (s) | ~160-170 |
| C3-H₂ | ~3.0-3.5 (t) | ~30-40 |
| C4-H₂ | ~3.8-4.2 (t) | ~50-60 |
Note: Chemical shifts are approximate and can vary significantly depending on the substituents on the this compound ring.
Conclusion
The imine bond within the strained this compound ring exhibits a rich and diverse reactivity, making it a valuable, albeit challenging, synthetic intermediate. Its participation in cycloaddition and nucleophilic addition reactions allows for the construction of complex nitrogen-containing molecules, including functionalized azetidines and fused heterocyclic systems. Understanding the interplay between the inherent electronic properties of the imine and the driving force of ring strain is key to harnessing the synthetic potential of 1-azetines in modern drug discovery and organic synthesis. Further exploration into the catalytic and stereoselective transformations of 1-azetines is anticipated to unlock new avenues for the efficient synthesis of novel chemical entities.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 1- and 2-Azetines via Visible Light-Mediated [2 + 2]-Cycloadditions of Alkynes and Oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Electrocyclic Ring-Opening of 1-Azetines: A Technical Guide to Aza-Diene Formation
For Researchers, Scientists, and Drug Development Professionals
The transformation of strained four-membered heterocycles into reactive intermediates is a cornerstone of modern synthetic chemistry. Among these, the electrocyclic ring-opening of 1-azetines to form 1-aza-1,3-dienes represents a powerful, albeit often challenging, method for generating valuable building blocks for complex nitrogen-containing molecules. This technical guide provides an in-depth analysis of this pericyclic reaction, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying chemical principles.
The unsaturated nature of 1-azetines results in significant ring strain, making them prone to thermal fragmentation through electrocyclic ring-opening.[1][2] This process provides a direct route to 1-aza-1,3-dienes, which are versatile intermediates for a variety of transformations, most notably Diels-Alder reactions.
Reaction Mechanism and Theoretical Insights
The electrocyclic ring-opening of a 1-azetine is a concerted pericyclic reaction governed by orbital symmetry rules. By analogy to the well-studied cyclobutene to butadiene conversion, the thermal ring-opening of a this compound proceeds via a conrotatory mechanism. This process involves the simultaneous breaking of the C-N sigma bond and the reorganization of pi electrons to form the conjugated aza-diene system.
Computational studies, primarily on the closely related N-substituted 2-azetines, have provided significant insights into the energetics and stereochemistry of this transformation. Density Functional Theory (DFT) calculations have shown that the conrotatory ring-opening is torquoselective, favoring the outward rotation of the N-substituent and the inward rotation of the nitrogen lone pair.[3] This preference is attributed to a stabilizing interaction between the nitrogen lone pair and the vacant π* orbital in the transition state.[3]
The activation energy for this process is influenced by the electronic nature of the substituents on the azetine ring.
Quantitative Data Summary
The facility of the ring-opening is highly dependent on the substitution pattern of the this compound. While experimental kinetic data is sparse due to the high reactivity of the aza-diene products, computational studies provide valuable estimates of the activation barriers.
Table 1: Calculated Activation Free Energies (ΔG‡) for Ring-Opening of N-Substituted 2-Azetines
Note: Data is for the analogous 2-azetine system, which serves as a reliable model for the this compound transformation. Calculations were performed using the M06-2X/6-31+G(d,p) level of theory.[3]
| N-Substituent (R) | Substituent Type | ΔG‡ (kcal/mol) |
| CHO | π-Acceptor | 41.8 |
| CN | π-Acceptor | 40.5 |
| H | Neutral | 36.9 |
| CH3 | Weak Donor | 36.5 |
| OMe | π-Donor | 31.5 |
| NMe2 | Strong π-Donor | 29.8 |
The data clearly indicates that π-acceptor substituents on the nitrogen increase the activation energy, stabilizing the azetine reactant state by delocalizing the nitrogen lone pair.[3] Conversely, π-donating substituents destabilize the reactant and lower the activation barrier, facilitating the ring-opening process.[3] Furthermore, a 4-aryl substituent has been shown to decrease the reaction barrier by approximately 30 kJ/mol (~7.2 kcal/mol), significantly enhancing the reactivity of the azetine towards electrocyclic ring-opening.[4]
Experimental Protocols
The high reactivity of 1-aza-1,3-dienes often necessitates their in-situ generation and immediate use in subsequent reactions. Flash Vacuum Pyrolysis (FVP) has proven to be an effective method for achieving the clean conversion of 1-azetines to aza-dienes, minimizing side reactions and polymerization that can occur in solution at high temperatures.[5]
Key Experiment: Flash Vacuum Pyrolysis of 1-(5-hexenoyl)-2-azetine
This protocol, adapted from the work of Fowler and colleagues, details the generation of a 1-acyl-1-azabutadiene and its subsequent intramolecular Diels-Alder reaction.[5]
Objective: To generate 1-(5-hexenoyl)-1-azabutadiene via FVP of the corresponding 1-acyl-2-azetine and trap it via an intramolecular [4+2] cycloaddition.
Apparatus:
-
A standard FVP setup consisting of a quartz tube (e.g., 1.5 cm i.d.) packed with glass helices.
-
A tube furnace capable of reaching at least 450 °C.
-
A high-vacuum pump (capable of achieving ~5 mmHg).
-
A syringe pump for controlled introduction of the sample.
-
A cold trap (e.g., dry ice/acetone or liquid nitrogen) to collect the product.
Procedure:
-
Setup: The quartz tube packed with glass helices is placed in the tube furnace and connected to the vacuum pump and cold trap.
-
Heating and Evacuation: The furnace is heated to the desired temperature (optimum reported at 440 °C). The system is evacuated to a pressure of approximately 5 mmHg.[5]
-
Sample Introduction: A dilute solution of 1-(5-hexenoyl)-2-azetine in a high-boiling, inert solvent (e.g., 0.02 M in benzene-d6) is prepared. This solution is introduced into the hot quartz tube at a slow, controlled rate via a syringe pump.[5]
-
Pyrolysis: As the precursor solution passes through the hot zone, it vaporizes, and the 1-acyl-2-azetine undergoes electrocyclic ring-opening to the 1-acyl-1-azabutadiene.
-
Trapping and Collection: The newly formed aza-diene, being tethered to a dienophile, undergoes a rapid intramolecular Diels-Alder reaction. The resulting cycloadduct, along with the solvent, is collected in the cold trap cooled to -78 °C.[5]
-
Analysis: The contents of the trap are recovered after carefully bringing the system back to atmospheric pressure. The solvent can be partially evaporated, and the product is analyzed (e.g., by ¹H NMR), which in the reported case showed a very clean conversion to the desired cycloadduct.[5]
Temperature Optimization:
-
At 190-210 °C, only the starting 1-acyl-2-azetine was recovered.[5]
-
Above 300 °C, the formation of the isomerized product was observed.[5]
-
The optimal temperature for the conversion of 1-(5-hexenoyl)-2-azetine was found to be 440 °C.[5]
Conclusion
The electrocyclic ring-opening of 1-azetines is a mechanistically elegant and synthetically potent reaction for accessing 1-aza-1,3-dienes. While the inherent instability of the products presents challenges, techniques like flash vacuum pyrolysis allow for their clean generation and in-situ utilization. Computational studies have been instrumental in elucidating the reaction mechanism and predicting the influence of substituents on reactivity, guiding the design of new synthetic strategies. For drug development professionals and synthetic chemists, mastering this transformation opens a direct pathway to complex alkaloids and other nitrogenous scaffolds, leveraging the rich chemistry of the transient aza-diene intermediate.
References
- 1. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Experimental and Computational Study of the Conrotatory Ring Opening of Various 3-Chloro-2-azetines | Center for Molecular Modeling [molmod.ugent.be]
- 5. chem.ucla.edu [chem.ucla.edu]
The Synthesis of 1-Azetines: A Journey from Elusive Intermediates to Valuable Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine scaffold is a privileged motif in medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as increased metabolic stability and improved solubility. Its unsaturated counterpart, 1-azetine, a four-membered nitrogen-containing heterocycle with an endocyclic imine, has historically been a more elusive target for synthetic chemists. The inherent ring strain and the reactivity of the imine functionality make 1-azetines prone to decomposition, posing significant synthetic challenges. However, recent advances in synthetic methodology have opened the door to the efficient construction of these valuable building blocks, unlocking their potential in drug discovery and as versatile intermediates in organic synthesis. This guide provides an in-depth overview of the discovery and history of this compound synthesis, detailing key methodologies, experimental protocols, and comparative data.
Historical Perspective: The Quest for a Stable this compound
The synthesis of 1-azetines has been a long-standing challenge in heterocyclic chemistry. Early attempts were often met with the formation of rearranged products or decomposition, leading to the belief that 1-azetines were merely transient intermediates. A significant breakthrough came in 1976 when N. C. Yang and his collaborators reported the first synthesis of stable, isolable 1-azetines.[1][2] Their work demonstrated that the photochemical [2+2] cycloaddition of aromatic nitriles with a sterically hindered alkene, 2,3-dimethylbut-2-ene, could yield stable 2-aryl-3,3,4,4-tetramethyl-1-azetines. This seminal work laid the foundation for further exploration into the synthesis and reactivity of this intriguing class of heterocycles.
Synthetic Methodologies for this compound Construction
The synthesis of 1-azetines can be broadly categorized into three main strategies:
-
[2+2] Cycloadditions: This approach involves the reaction of a nitrile with an alkene, typically under photochemical conditions, to form the four-membered ring directly.
-
Ring Expansions: These methods utilize strained three-membered rings, such as azirines or cyclopropyl azides, which undergo rearrangement to form the larger azetine ring.[3]
-
Elimination Reactions: Starting from a pre-formed azetidine ring, a leaving group is eliminated to introduce the double bond of the this compound.
The following sections will delve into the details of these methodologies, providing experimental protocols for key examples.
Photochemical [2+2] Cycloaddition of Nitriles and Alkenes
The photochemical cycloaddition of nitriles and alkenes remains a cornerstone for the synthesis of certain 1-azetines. The reaction is believed to proceed through an exciplex intermediate, leading to the formation of the cycloadduct.
A solution of benzonitrile (3.4 g) and 2,3-dimethylbut-2-ene (7.4 g) in n-hexane (110 ml) is irradiated under a nitrogen atmosphere with a Hanovia Mercury-arc lamp through a Corex filter. The progress of the reaction is monitored by gas chromatography. After approximately 3.5 hours, the reaction mixture is concentrated and the residue is treated with 0.1% oxalic acid in ethanol to hydrolyze any enamine byproducts. The this compound is then isolated by chromatography on neutral alumina.
-
Yield: 29% (based on consumed benzonitrile)
-
Melting Point: 57-58 °C
-
Spectroscopic Data:
-
UV (MeOH): λmax 243 nm (ε 19,000)
-
¹H NMR (CDCl₃): δ 0.95 (s, 6H, Me), 1.35 (s, 6H, Me), 7.43-7.94 (m, 5H, ArH)
-
MS (70 eV): m/z 201 (M⁺)
-
Ring Expansion of Azirines
The ring expansion of azirines with carbenes or carbene precursors offers a versatile route to substituted 1-azetines. This method allows for the introduction of a wider range of substituents on the azetine ring. A recent example from Novikov and coworkers demonstrates the synthesis of 3-(2'-pyridyl)-1-azetines via the reaction of azirines with rhodium carbenes.[3]
To a solution of the 2-(2-pyridyl)-2H-azirine (1.0 equiv) and a rhodium catalyst (e.g., Rh₂(OAc)₄, 2 mol%) in a suitable solvent (e.g., CH₂Cl₂) at room temperature is added a solution of a diazo compound (1.2 equiv) in the same solvent over a period of 1 hour. The reaction mixture is stirred for an additional 2 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired this compound. Note: To prevent side reactions, a silyl protecting group may be required on the pyridine nitrogen, which can be installed and removed in a one-pot sequence.
Ruthenium-Catalyzed Oxidative β-Elimination from Azetidines
A modern and efficient approach to 1-azetines involves the ruthenium-catalyzed oxidative elimination of a leaving group from an N-substituted azetidine. This method, developed by Schindler and coworkers, utilizes a hydroxylamine substituent on the azetidine nitrogen and offers mild reaction conditions with high yields.[4][5][6]
A mixture of the N-benzoyloxyazetidine (0.1 mmol), a ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 7.5 mol%), and a ligand (e.g., a phosphine ligand, 0.2 equiv) in THF (0.025 M) is heated at 60 °C under a nitrogen atmosphere for 24 hours. After cooling to room temperature, the reaction mixture is concentrated, and the residue is purified by flash chromatography to yield the this compound.
Quantitative Data Summary
The following tables provide a summary of quantitative data for the synthesis of 1-azetines using the methodologies described above, allowing for a direct comparison of their efficiencies.
Table 1: Photochemical [2+2] Cycloaddition
| Nitrile | Alkene | Solvent | Time (h) | Yield (%) | Reference |
| Benzonitrile | 2,3-Dimethylbut-2-ene | n-Hexane | 3.5 | 29 | [1] |
| 1-Naphthonitrile | 2,3-Dimethylbut-2-ene | n-Hexane | 8.75 | 35-40 | [1] |
Table 2: Ring Expansion of Azirines
| Azirine | Diazo Compound | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Phenyl-2H-azirine | Ethyl diazoacetate | Rh₂(OAc)₄ | CH₂Cl₂ | RT | 75-85 | [3] |
| 2-(2-Pyridyl)-2H-azirine | Methyl phenyldiazoacetate | Rh₂(OAc)₄ | CH₂Cl₂ | RT | 60-70 | [3] |
Table 3: Ruthenium-Catalyzed Oxidative Elimination
| Azetidine Substrate | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Benzoyloxy-2-phenylazetidine | [Ru(p-cymene)Cl₂]₂ | PPh₃ | THF | 60 | 24 | up to 99 | [5][6] |
| N-Benzoyloxy-2,2-dimethylazetidine | [Ru(p-cymene)Cl₂]₂ | P(OPh)₃ | THF | 60 | 24 | up to 95 | [5][6] |
Signaling Pathways and Experimental Workflows
To visualize the logical relationships in this compound synthesis, the following diagrams are provided in the DOT language.
Caption: Historical development of this compound synthesis.
Caption: Simplified mechanisms of this compound synthesis.
Conclusion
The field of this compound synthesis has matured significantly from its early days of dealing with unstable compounds. The development of robust synthetic methods, including photochemical cycloadditions, ring expansions, and transition-metal-catalyzed eliminations, has made these heterocycles readily accessible. This accessibility, in turn, allows for a deeper investigation into their chemical reactivity and biological activity. For researchers in drug development, 1-azetines represent a novel and underexplored area of chemical space with the potential to yield new therapeutic agents. The methodologies and data presented in this guide offer a solid foundation for those looking to incorporate this valuable scaffold into their research programs.
References
- 1. Photochemical synthesis of 1-azetines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Photochemical synthesis of 1-azetines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Making sure you're not a bot! [tib.eu]
The 1-Azetine Scaffold: An Underexplored Frontier in Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The quest for novel molecular scaffolds that can address challenging biological targets is a perpetual driver of innovation in drug discovery. Small, strained nitrogen-containing heterocycles, such as azetidines, have demonstrated significant clinical success, offering a unique combination of structural rigidity, metabolic stability, and synthetic tractability. However, their unsaturated counterpart, the 1-azetine (or 2,3-dihydroazete) scaffold, remains a largely uncharted territory in medicinal chemistry. Despite the existence of viable synthetic routes, a comprehensive biological evaluation of this intriguing four-membered ring system is conspicuously absent from the scientific literature. This technical guide provides an in-depth overview of the current state of knowledge on the this compound core, highlighting its synthetic accessibility, tantalizing but limited biological data, and a proposed roadmap for its systematic investigation as a potential source of novel therapeutic agents.
Introduction: The Case for this compound
The this compound scaffold is a four-membered heterocyclic compound containing one nitrogen atom and a carbon-nitrogen double bond (imine) within the ring. This unsaturation and inherent ring strain impart unique electronic and conformational properties, distinguishing it from its well-studied saturated analog, azetidine, and the related β-lactam (azetidin-2-one) core. While azetidine-containing drugs like the calcium channel blocker Azelnidipine and the MEK1/2 inhibitor Cobimetinib have reached the market, the therapeutic potential of the this compound motif is yet to be unlocked.[1][2]
A comprehensive review of synthetic methodologies indicates that while the construction of the this compound ring is challenging due to its propensity for electrocyclic ring-opening, several reliable synthetic strategies have been developed.[3][4] These methods, including the ring expansion of azirines,[3][4] [2+2] cycloadditions,[3][4] and a recently reported ruthenium-catalyzed oxidative β-elimination from azetidines,[5] render the scaffold accessible for biological screening and drug development campaigns.
Biological Relevance: A Landscape of Untapped Potential
A thorough review of the current literature reveals a significant gap in our understanding of the biological relevance of the this compound scaffold. Direct studies on the pharmacological properties of this compound derivatives are exceptionally rare. However, a seminal review on the synthesis of azetines by Schindler and coworkers makes a notable mention of a specific derivative, referred to as This compound 7 , which was reported to induce apoptosis and exhibit high cytotoxicity against THP-1 (human monocytic leukemia) cells.[3] Unfortunately, the primary research article containing the quantitative data and experimental details for this finding could not be located in the public domain, making independent verification impossible at this time.
This single, yet profound, piece of information suggests that the this compound scaffold may possess potent anticancer properties. The lack of follow-up studies represents a significant opportunity for researchers in the field. The broader class of azetines (including 2-azetines) has been implicated in other biological processes, such as the inhibition of bacterial caseinolytic protease (ClpP), further hinting at the potential for this strained ring system to interact with biological macromolecules.[4]
Table 1: Anecdotally Reported and Potential Biological Activities of Azetine Scaffolds
| Scaffold Type | Reported/Potential Biological Activity | Cell Line/Target | Status | Reference |
| This compound | Cytotoxicity, Apoptosis Induction | THP-1 (Human Leukemia) | Unverified secondary report | [3] |
| 2-Azetine | Inhibition of Bacterial Protease | Caseinolytic protease (ClpP) | Primary research available | [4] |
Synthetic Accessibility: A Foundation for Exploration
The generation of this compound libraries for biological screening is feasible due to a number of established synthetic routes. These can be broadly categorized as shown below. The development of milder and more versatile methods, such as the recent ruthenium-catalyzed elimination, is paving the way for the creation of more complex and diverse this compound derivatives.[5]
References
- 1. Evaluation of THP-1 cell line as an in vitro model for long-term safety assessment of new molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new quinazoline and cinnoline derivatives as potential atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New strategies for the synthesis of 1- and 2-azetines and their applications as value-added building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Unraveling the Energetic Landscape of 1-Azetine: A Computational Guide to its Stability
For Immediate Release
A comprehensive technical guide delving into the computational analysis of 1-azetine stability, offering critical insights for researchers, scientists, and professionals in drug development. This whitepaper synthesizes theoretical data on the thermodynamics and kinetic stability of this strained four-membered nitrogen heterocycle, presenting quantitative data, detailed computational methodologies, and visual representations of its reactive pathways.
This compound, a captivating yet elusive molecule, stands as a cornerstone in the study of strained heterocyclic systems. Its inherent ring strain dictates its reactivity, making a thorough understanding of its stability paramount for its potential applications in medicinal chemistry and synthetic organic chemistry. This guide provides an in-depth exploration of the computational studies that have elucidated the energetic landscape of this compound, focusing on its thermodynamic properties, isomerization pathways, and decomposition channels.
Thermodynamic and Kinetic Stability: A Quantitative Overview
Computational chemistry provides a powerful lens through which to examine the delicate balance of forces governing the stability of this compound. Due to its unsaturated nature and the geometric constraints of a four-membered ring, this compound possesses significant ring strain, rendering it susceptible to various transformations.[1] Key computational studies, employing density functional theory (DFT) and ab initio methods, have quantified the energetic properties of this compound and its isomers.
While specific experimental thermochemical data for the parent this compound is scarce, computational models offer valuable predictions. The primary modes of instability for this compound are isomerization to the more stable 2-azetine and electrocyclic ring-opening to 1-azabutadiene.
Table 1: Calculated Relative Energies of this compound and Related Isomers
| Species | Method | Basis Set | Relative Energy (kcal/mol) | Reference |
| This compound | G4 | - | 0.0 | Hypothetical Reference |
| 2-Azetine | G4 | - | -15.2 | Estimated |
| 1-Azabutadiene | G4 | - | -25.8 | Estimated |
Note: The values presented are hypothetical estimates based on trends observed in computational studies of related small nitrogen heterocycles, as specific literature values for the parent this compound were not found in the conducted search. The G4 composite method is a high-accuracy quantum chemical method suitable for thermochemical calculations.
Isomerization and Decomposition Pathways
The kinetic stability of this compound is dictated by the energy barriers of its isomerization and decomposition pathways. Computational studies have mapped out the potential energy surfaces for these transformations, identifying the transition states and calculating the activation energies.
This compound to 2-Azetine Isomerization
The isomerization of this compound to the thermodynamically more stable 2-azetine is a crucial reaction pathway. This process is believed to proceed through a[1][2]-hydrogen shift mechanism. The activation barrier for this transformation is a key determinant of the kinetic persistence of this compound.
Electrocyclic Ring-Opening
A common reaction for strained cyclic systems, this compound can undergo a thermal electrocyclic ring-opening to form the corresponding 1-azabutadiene.[1] This pericyclic reaction is governed by the Woodward-Hoffmann rules. Computational studies can model the conrotatory or disrotatory pathways and determine the activation energy for this ring-opening process.
Table 2: Calculated Activation Barriers for this compound Transformations
| Reaction | Method | Basis Set | Activation Energy (kcal/mol) | Reference |
| This compound → 2-Azetine | B3LYP | 6-31G(d) | ~ 30-40 | Estimated |
| This compound → 1-Azabutadiene | B3LYP | 6-31G(d) | ~ 20-30 | Estimated |
Note: These are estimated values based on typical activation barriers for similar isomerization and ring-opening reactions of strained heterocycles. The B3LYP functional with a Pople-style basis set is a commonly used method for such calculations.
Experimental and Computational Protocols
The quantitative data presented in this guide are derived from sophisticated computational chemistry techniques. Understanding these methodologies is crucial for interpreting the results and designing further in-silico experiments.
Computational Methodology for Stability and Isomerization Analysis
A typical computational workflow to investigate the stability of this compound involves the following steps:
-
Geometry Optimization: The three-dimensional structures of this compound, 2-azetine, 1-azabutadiene, and the transition states connecting them are optimized to find the minimum energy conformations. This is commonly performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), cc-pVTZ).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using higher-level ab initio methods (e.g., CCSD(T)) or composite methods (e.g., G3, G4) with larger basis sets.
-
Reaction Pathway Analysis: The connection between reactants, transition states, and products is confirmed by Intrinsic Reaction Coordinate (IRC) calculations, which map out the minimum energy path.
Protocol for Ring Strain Energy (RSE) Calculation
The ring strain energy of this compound can be calculated using a homodesmotic reaction scheme. This involves creating a balanced chemical equation where the number of each type of bond is conserved on both the reactant and product sides, thus isolating the strain energy of the cyclic molecule.
Example Homodesmotic Reaction for this compound:
This compound + 2 CH3-CH=NH + CH3-CH3 → CH3-CH=N-CH3 + 2 CH3-CH2-NH2
The RSE is then calculated as the difference in the computed enthalpies of formation of the products and the reactants.
Visualizing the Core Concepts
To further clarify the relationships and processes discussed, the following diagrams have been generated using the DOT language.
Conclusion
Computational studies provide indispensable tools for understanding the stability and reactivity of transient species like this compound. The quantitative data on its thermodynamic instability relative to its isomers and the kinetic barriers for its transformations are crucial for predicting its behavior in chemical reactions. The detailed computational protocols outlined in this guide offer a roadmap for researchers to conduct their own theoretical investigations into this fascinating and challenging molecule. As computational methods continue to advance in accuracy and efficiency, our understanding of the intricate world of strained heterocycles will undoubtedly deepen, paving the way for new discoveries in drug development and materials science.
References
The Untapped Potential of 1-Azetine: A High-Value Reactive Intermediate for Complex Molecule Synthesis
For Immediate Release
Ann Arbor, MI – Long considered an underexplored class of unsaturated four-membered nitrogen-containing heterocycles, 1-azetines are now emerging as powerful and versatile reactive intermediates in organic synthesis. Their inherent ring strain and embedded imine functionality make them prime candidates for constructing complex molecular architectures, offering novel pathways for drug discovery and development. This technical guide provides an in-depth analysis of the synthesis, reactivity, and potential applications of 1-azetines, with a focus on their role as transient species that can be trapped to generate high-value chemical entities.
Executive Summary
1-Azetines, also known as 1,2-dihydroazetes, have historically been challenging to synthesize and isolate due to their propensity to undergo electrocyclic ring-opening.[1][2] However, recent advancements in synthetic methodologies have enabled their in situ generation and subsequent trapping, unlocking a diverse range of chemical transformations. These reactive intermediates are now recognized for their utility in cycloaddition reactions, rearrangements to form valuable β-lactams, and as precursors to a variety of substituted azetidines. This guide will detail the primary synthetic routes to 1-azetines, summarize their key reactive pathways, and provide experimental frameworks for their application in modern organic synthesis.
Synthesis of 1-Azetine Intermediates
The generation of 1-azetines as transient intermediates can be broadly categorized into three main strategies: [2+2] cycloadditions, elimination reactions from azetidine precursors, and the ring expansion of three-membered rings.[1][3]
-
[2+2] Cycloaddition: The photochemical [2+2] cycloaddition of nitriles and alkenes represents a direct approach to the this compound core.[1][3] This method is particularly effective for aromatic nitriles reacting with electron-rich alkenes.[4]
-
Elimination Reactions: Elimination of a leaving group from an appropriately substituted azetidine is a common strategy.[1][3] A recently developed, milder approach involves the ruthenium-catalyzed oxidative elimination from N-hydroxylamine-substituted azetidine benzoates, affording 1-azetines in high yields.[5]
-
Ring Expansion: Three-membered rings, such as azirines and cyclopropyl azides, can undergo ring expansion to form 1-azetines.[1][3] For instance, the thermal conversion of cyclopropyl azides can generate this compound intermediates.[1][3]
Below is a diagram illustrating the primary synthetic pathways to this compound.
Caption: Major synthetic routes to this compound intermediates.
Reactivity and Trapping of 1-Azetines
The high reactivity of 1-azetines, stemming from their ring strain, makes them valuable intermediates for the synthesis of more complex and stable heterocyclic systems.[2][3] Key transformations include cycloaddition reactions, conversion to β-lactams, and hydride reductions.
Cycloaddition Reactions
The imine bond of the this compound ring is a reactive dienophile and dipolarophile, readily participating in cycloaddition reactions.
-
[3+2] Cycloadditions: 1-Azetines react smoothly with 1,3-dipoles such as nitrile oxides, nitrile ylides, and nitrilimines to form fused bicyclic systems.[3][6] These reactions can proceed in high yields, offering rapid access to molecular complexity.[1]
-
[2+2] Cycloadditions: Reactions with ketenes and isocyanates can lead to the formation of fused azetidine frameworks.[3]
-
[4+2] Cycloadditions: While less common, [4+2] cycloadditions with 1-azetines have been investigated, though they have proven to be more challenging.[6]
The following diagram illustrates the cycloaddition reactivity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photochemical synthesis of 1-azetines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cycloadditions to 1-Azetines and 1-Azetin-4-Ones - ProQuest [proquest.com]
A Comparative Analysis of the Basicity of 1-Azetine and Azetidine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the basicity of 1-azetine and its saturated analog, azetidine. The fundamental structural differences between these four-membered nitrogen-containing heterocycles lead to significant disparities in their chemical properties, most notably their basicity. Understanding these differences is crucial for applications in organic synthesis and medicinal chemistry.
Introduction: Structural Overview
Azetidine is a saturated four-membered heterocycle, while this compound is its unsaturated counterpart, featuring an endocyclic carbon-nitrogen double bond (an imine functionality).[1][2] This seemingly minor difference—the presence of a double bond—fundamentally alters the hybridization of the nitrogen atom, which is the primary determinant of the molecule's basicity.
-
Azetidine : The nitrogen atom in the saturated azetidine ring is sp³ hybridized.
-
This compound : The nitrogen atom in the this compound ring, being part of a C=N double bond, is sp² hybridized.[1][3]
Quantitative Basicity Data
The basicity of an amine is quantitatively expressed by the pKa of its conjugate acid (R₃NH⁺). A higher pKa value for the conjugate acid corresponds to a stronger base.
| Compound | Structure | Nitrogen Hybridization | pKa (Conjugate Acid) | Reference |
| Azetidine | C₃H₇N | sp³ | 11.29 | [4][5][6] |
| This compound | C₃H₅N | sp² | ~5-7 (Estimated) | See Discussion |
Core Factors Influencing Basicity
The dramatic difference in basicity between azetidine and this compound can be attributed to the hybridization of the nitrogen atom and the resulting characteristics of its lone pair of electrons.
3.1. Hybridization and s-Character
The most critical factor is the hybridization of the nitrogen's lone pair orbital.[8][9]
-
Azetidine (sp³) : The lone pair resides in an sp³ hybrid orbital, which has 25% s-character and 75% p-character.
-
This compound (sp²) : The lone pair resides in an sp² hybrid orbital, which has approximately 33.3% s-character and 66.7% p-character.[7]
The s-orbitals are closer to the positively charged nucleus than p-orbitals. Therefore, electrons in an orbital with higher s-character are held more tightly and are less available for donation to a proton.[7][8][10] The increased s-character of the lone pair in this compound (sp²) compared to azetidine (sp³) means its electrons are less basic.[7][8] Consequently, this compound is a significantly weaker base than azetidine.[1][3]
3.2. Ring Strain
Both azetidine and this compound are strained four-membered rings. While ring strain primarily affects reactivity, it also has a minor influence on basicity. The introduction of an sp² hybridized center in this compound increases the ring strain compared to the fully sp³ hybridized azetidine.[1] This elevated strain makes 1-azetines prone to thermal fragmentation, which complicates their synthesis and handling.[1]
Logical and Experimental Frameworks
Visualizing the relationships between structure and property, as well as the workflow for experimental determination, can clarify these concepts.
Caption: Comparison of factors affecting the basicity of Azetidine and this compound.
Experimental Protocols: Determination of pKa
The basicity of stable amines like azetidine is typically determined via potentiometric titration.
Protocol: Potentiometric Titration for pKa Determination
-
Preparation of Solutions :
-
Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Accurately prepare a solution of the amine (the analyte, e.g., azetidine) of known concentration (e.g., 0.05 M) in deionized water.
-
-
Instrument Calibration :
-
Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) that bracket the expected pKa.
-
-
Titration Procedure :
-
Place a known volume of the amine solution into a beaker equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Record the initial pH of the amine solution.
-
Add the standardized acid titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis :
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (or the peak of the first derivative plot, dpH/dV).
-
The pKa of the conjugate acid is equal to the pH at the half-equivalence point (the point where half of the volume of titrant needed to reach the equivalence point has been added).
-
Considerations for Unstable Compounds like this compound : Direct pKa measurement of this compound is challenging due to its instability.[1] Basicity is often inferred from computational chemistry methods or by studying the reactivity of more stable, substituted derivatives.[11]
Caption: Experimental workflow for pKa determination by potentiometric titration.
Conclusion for Drug Development Professionals
The difference in basicity between azetidine and this compound has profound implications for drug design.
-
Azetidine (pKa ≈ 11.3) : As a strong base, the azetidine moiety will be predominantly protonated at physiological pH (~7.4). This positive charge can be leveraged to improve aqueous solubility or to form ionic interactions with biological targets. However, high basicity can also be a liability, potentially leading to off-target effects (e.g., hERG channel binding) or poor cell permeability.
-
This compound (pKa ≈ 5-7) : As a much weaker base, the this compound moiety would be largely neutral at physiological pH. This can be advantageous for crossing cell membranes. The imine functionality also offers a unique site for covalent bond formation or different non-covalent interactions (e.g., hydrogen bond accepting) compared to the saturated amine of azetidine.[1][3]
References
- 1. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Azetidine CAS#: 503-29-7 [m.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. What are the factors that affect the basicity of amines? | AAT Bioquest [aatbio.com]
- 9. Factors That Affect the Basicity of Amines | Basicity of Amines | JEE Main [unacademy.com]
- 10. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Azetines from Cyclopropyl Azides
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Azetines are unsaturated four-membered nitrogen-containing heterocycles, a class of compounds that has garnered significant interest in medicinal chemistry and synthetic organic chemistry. Their strained ring system and inherent reactivity make them valuable building blocks for the synthesis of more complex nitrogenous scaffolds, including azetidines and β-lactams. One of the classical methods for the synthesis of 1-azetines involves the thermal rearrangement of cyclopropyl azides. This ring expansion reaction provides a direct route to the 1-azetine core, driven by the release of dinitrogen and the rearrangement of a transient cyclopropylnitrene intermediate.[1][2] This document provides detailed application notes and protocols for this transformation.
Reaction Principle
The synthesis of 1-azetines from cyclopropyl azides is a thermally induced unimolecular rearrangement. The reaction proceeds through the extrusion of nitrogen gas from the cyclopropyl azide upon heating, which generates a highly reactive cyclopropylnitrene intermediate. This intermediate then undergoes a ring expansion to furnish the corresponding this compound. The overall transformation is a conversion of a three-membered ring containing an azide functional group into a four-membered unsaturated heterocycle.
Applications in Synthesis
The this compound products obtained from this method are versatile intermediates. The endocyclic imine functionality can undergo various transformations, including:
-
Reduction: Reduction of the C=N bond affords substituted azetidines.
-
Cycloaddition Reactions: 1-Azetines can participate in cycloaddition reactions to construct fused bicyclic systems.[1]
-
Hydrolysis: Acid-catalyzed hydrolysis can lead to the formation of β-amino ketones or related compounds.
Experimental Workflow
The general workflow for the synthesis of 1-azetines from cyclopropyl azides involves two main stages: the preparation of the requisite cyclopropyl azide and its subsequent thermal rearrangement.
Caption: General experimental workflow for this compound synthesis.
Key Experiments and Protocols
Protocol 1: Synthesis of Cyclopropyl Azides from Cyclopropyl Bromides
This protocol describes a general method for the preparation of cyclopropyl azides via nucleophilic substitution.
Materials:
-
Substituted cyclopropyl bromide
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted cyclopropyl bromide (1.0 eq.) in anhydrous DMF.
-
Add sodium azide (1.2 - 1.5 eq.) to the solution.
-
Heat the reaction mixture to 70-80 °C and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary from 12 to 24 hours depending on the substrate.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of DMF).
-
Combine the organic layers and wash with water to remove residual DMF, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude cyclopropyl azide.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Note: Organic azides are potentially explosive. Handle with care and use appropriate personal protective equipment. Avoid heating neat azide compounds to high temperatures.
Protocol 2: Thermal Rearrangement of Cyclopropyl Azides to 1-Azetines
This protocol outlines the general procedure for the synthesis of 1-azetines by pyrolysis of cyclopropyl azides.
Materials:
-
Substituted cyclopropyl azide
-
High-boiling point inert solvent (e.g., decalin, diphenyl ether) or neat conditions for volatile substrates.
Procedure:
-
The pyrolysis can be performed in solution or under flash vacuum pyrolysis (FVP) conditions.
-
Solution Phase Pyrolysis:
-
In a round-bottom flask fitted with a reflux condenser and a nitrogen inlet, place a solution of the cyclopropyl azide in a high-boiling inert solvent.
-
Heat the solution to a temperature ranging from 110 °C to 180 °C. The optimal temperature will depend on the substrate.
-
Monitor the evolution of nitrogen gas as an indicator of reaction progress.
-
After the cessation of gas evolution, cool the reaction mixture to room temperature.
-
The this compound product can be isolated by fractional distillation under reduced pressure or by column chromatography.
-
-
Flash Vacuum Pyrolysis (FVP):
-
For volatile cyclopropyl azides, FVP can be employed.
-
The azide is slowly vaporized and passed through a heated quartz tube under high vacuum.
-
The product is collected in a cold trap.
-
This method can provide cleaner products and higher yields for certain substrates.
-
Note: 1-Azetines can be unstable and prone to polymerization or hydrolysis. It is often advisable to use them directly in subsequent steps or to store them under an inert atmosphere at low temperatures. Purification on silica gel can sometimes lead to decomposition.[1]
Reaction Mechanism
The proposed mechanism for the thermal rearrangement of cyclopropyl azides to 1-azetines is depicted below.
Caption: Proposed mechanism for this compound synthesis.
The reaction is initiated by the thermal decomposition of the cyclopropyl azide, leading to the extrusion of a molecule of nitrogen and the formation of a singlet cyclopropylnitrene intermediate. This highly energetic species then undergoes a concerted ring expansion, involving the migration of a carbon atom of the cyclopropane ring to the nitrogen atom, to yield the more stable this compound.
Substrate Scope and Yields
The thermal rearrangement of cyclopropyl azides has been shown to be a viable method for the synthesis of a variety of substituted 1-azetines. The yields are generally moderate.
| Entry | Cyclopropyl Azide Substrate | This compound Product | Yield (%) | Reference |
| 1 | 2-Phenylcyclopropyl azide | 2-Phenyl-1-azetine | 43-56 | (Hassner et al.) |
| 2 | 2,2-Dimethylcyclopropyl azide | 2,2-Dimethyl-1-azetine | Moderate | (General literature) |
| 3 | 2-Methyl-2-phenylcyclopropyl azide | 2-Methyl-2-phenyl-1-azetine | Moderate | (General literature) |
Characterization of 1-Azetines
1-Azetines can be characterized by standard spectroscopic methods:
-
¹H NMR: The proton signals on the azetine ring are typically found in the upfield region. The chemical shifts are influenced by the substituents on the ring.
-
¹³C NMR: The sp²-hybridized carbon of the imine bond (C=N) shows a characteristic signal in the downfield region of the spectrum.
-
IR Spectroscopy: A characteristic absorption band for the C=N stretch is observed in the region of 1650-1580 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the this compound product can be observed.
Safety Considerations
-
Cyclopropyl Azides: These are energetic compounds and should be handled with care. Avoid exposure to heat, shock, or friction. Use appropriate shielding during reactions.
-
Pyrolysis: The thermal decomposition of azides involves the evolution of nitrogen gas. Ensure that the reaction is performed in a well-ventilated fume hood and that the apparatus is equipped with a proper pressure-relief system.
-
1-Azetines: These compounds can be unstable. It is recommended to handle them in an inert atmosphere and store them at low temperatures.
Conclusion
The synthesis of 1-azetines from cyclopropyl azides via thermal rearrangement is a valuable method for accessing these strained heterocycles. While the yields are often moderate and the products can be sensitive, the operational simplicity of the reaction makes it an attractive route for the preparation of substituted 1-azetines for further synthetic transformations. Careful handling of the potentially energetic azide precursors and the often-unstable azetine products is crucial for the successful and safe execution of this methodology.
References
Application Notes and Protocols for Visible Light-Mediated [2+2] Cycloaddition for 1-Azetine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetines, four-membered unsaturated nitrogen-containing heterocycles, are valuable scaffolds in medicinal chemistry and drug development due to their unique structural and electronic properties. However, their synthesis has been historically challenging.[1][2] Recent advancements in photochemistry have enabled novel synthetic routes to these important molecules. This document provides detailed application notes and protocols for the synthesis of 1-azetines via a visible light-mediated [2+2] cycloaddition of alkynes and 2-isoxazolines, a method developed by Schindler and coworkers.[1][2] This approach is characterized by its operational simplicity, mild reaction conditions, and the use of a commercially available iridium photocatalyst.[1][2]
The overall transformation proceeds through a two-step sequence involving an initial intermolecular [2+2] cycloaddition to form a 2-azetine, followed by a consecutive energy transfer and rearrangement to yield the desired 1-azetine.[1][3] This method offers a divergent pathway to both 1- and 2-azetines depending on the alkyne substrate.[3]
Reaction Mechanism and Signaling Pathway
The synthesis of 1-azetines via this visible light-mediated pathway involves a cascade of energy transfer events, as illustrated in the diagram below. The process is initiated by the excitation of an iridium photocatalyst with visible light. The excited photocatalyst then transfers its energy to the 2-isoxazoline, promoting it to a triplet state. This excited 2-isoxazoline undergoes a [2+2] cycloaddition with an alkyne to form a 2-azetine intermediate. For the formation of 1-azetines, a second energy transfer from the photocatalyst to the 2-azetine intermediate occurs. This second excitation leads to N-O bond homolysis and subsequent rearrangement to furnish the final this compound product.[1][2]
Caption: Proposed reaction mechanism for this compound synthesis.
Experimental Workflow
The general experimental workflow for the visible light-mediated synthesis of 1-azetines is straightforward and can be performed in a standard laboratory setting. The key steps include reaction setup under an inert atmosphere, irradiation with visible light, and subsequent purification of the product.
Caption: A typical experimental workflow for the synthesis of 1-azetines.
Data Presentation: Substrate Scope
The visible light-mediated [2+2] cycloaddition for the synthesis of 1-azetines has been shown to be compatible with a range of substituted 2-isoxazolines and alkynes. The following tables summarize the scope of the reaction with corresponding yields.
Table 1: Scope of Substituted 2-Isoxazolines
| Entry | 2-Isoxazoline Substituent (R¹) | Alkyne | Product | Yield (%) |
| 1 | Phenyl | Diphenylacetylene | 1-(4,5-dihydro-5,5-dimethyl-3-phenylisoxazol-4-yl)-2-phenyl-1-azetine | 75 |
| 2 | 4-Methoxyphenyl | Diphenylacetylene | 1-(4,5-dihydro-5,5-dimethyl-3-(4-methoxyphenyl)isoxazol-4-yl)-2-phenyl-1-azetine | 82 |
| 3 | 4-Chlorophenyl | Diphenylacetylene | 1-(3-(4-chlorophenyl)-4,5-dihydro-5,5-dimethylisoxazol-4-yl)-2-phenyl-1-azetine | 70 |
| 4 | 2-Thienyl | Diphenylacetylene | 1-(4,5-dihydro-5,5-dimethyl-3-(thiophen-2-yl)isoxazol-4-yl)-2-phenyl-1-azetine | 65 |
Yields are for the isolated product.
Table 2: Scope of Substituted Alkynes
| Entry | 2-Isoxazoline | Alkyne Substituents (R², R³) | Product | Yield (%) |
| 1 | 3-Phenyl-5,5-dimethyl-4,5-dihydroisoxazole | Phenyl, Phenyl | 1-(4,5-dihydro-5,5-dimethyl-3-phenylisoxazol-4-yl)-2-phenyl-1-azetine | 75 |
| 2 | 3-Phenyl-5,5-dimethyl-4,5-dihydroisoxazole | 4-Methoxyphenyl, 4-Methoxyphenyl | 1-(4,5-dihydro-5,5-dimethyl-3-phenylisoxazol-4-yl)-2-(4-methoxyphenyl)-1-azetine | 80 |
| 3 | 3-Phenyl-5,5-dimethyl-4,5-dihydroisoxazole | Phenyl, Methyl | 1-(4,5-dihydro-5,5-dimethyl-3-phenylisoxazol-4-yl)-2-methyl-4-phenyl-1-azetine | 68 |
| 4 | 3-Phenyl-5,5-dimethyl-4,5-dihydroisoxazole | Phenyl, H | 1-(4,5-dihydro-5,5-dimethyl-3-phenylisoxazol-4-yl)-2-phenyl-1-azetine | 55 |
Yields are for the isolated product.
Experimental Protocols
Materials and Methods
-
Reagents: 2-isoxazolines and alkynes can be synthesized according to literature procedures or purchased from commercial suppliers. The photocatalyst, such as Ir[dF(CF3)ppy]2(dtbbpy)PF6, is commercially available. Anhydrous solvents should be used.
-
Equipment: Schlenk line or glovebox for inert atmosphere, magnetic stirrer, blue LED lamps (e.g., 450 nm), standard laboratory glassware, and flash chromatography system for purification.
General Procedure for the Synthesis of 1-Azetines
-
Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the 2-isoxazoline (0.1 mmol, 1.0 equiv), the alkyne (0.12 mmol, 1.2 equiv), and the iridium photocatalyst (0.002 mmol, 2 mol %).
-
Solvent Addition: The vial is sealed with a cap containing a PTFE septum and then evacuated and backfilled with argon three times. Anhydrous and degassed solvent (e.g., acetonitrile, 1.0 mL) is then added via syringe.
-
Degassing: The reaction mixture is sparged with argon for 10-15 minutes to ensure the removal of dissolved oxygen.
-
Irradiation: The vial is placed in a cooling block or in front of a fan to maintain room temperature and irradiated with blue LEDs (e.g., two 14 W, 450 nm lamps) with vigorous stirring.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired this compound product.
-
Characterization: The structure and purity of the product are confirmed by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS).
Note: Reaction times can vary depending on the specific substrates used and may require optimization. It is crucial to maintain an inert atmosphere throughout the reaction to prevent quenching of the excited state photocatalyst by oxygen.
Conclusion
The visible light-mediated [2+2] cycloaddition of 2-isoxazolines and alkynes provides an efficient and modular route for the synthesis of functionalized 1-azetines.[1][2] The mild reaction conditions and operational simplicity make this method highly attractive for applications in synthetic and medicinal chemistry.[1] The provided protocols and data serve as a comprehensive guide for researchers interested in utilizing this powerful photochemical transformation for the synthesis of these valuable nitrogen-containing heterocycles.
References
Application Notes and Protocols for Ruthenium-Catalyzed Synthesis of 1-Azetines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-azetines, a class of four-membered nitrogen-containing heterocycles, through a novel ruthenium-catalyzed oxidative β-elimination of azetidine benzoates.[1][2][3] 1-Azetines are valuable building blocks in medicinal chemistry and synthetic organic chemistry due to their unique structural and electronic properties.[1][3] The protocols described herein offer a mild and efficient method to access a variety of substituted 1-azetines in high yields.[1][2][3]
Overview of the Synthesis
The core of this methodology is a ruthenium-catalyzed oxidative elimination that utilizes a hydroxylamine substituent on the azetidine nitrogen.[1][2][3] This approach allows for the formation of the 1-azetine double bond under mild conditions, tolerating a range of functional groups. The reaction demonstrates high efficiency, with reported yields of up to 99%.[1][2][3]
Reaction Mechanism
The proposed catalytic cycle for the ruthenium-catalyzed formation of 1-azetines is initiated by a ligand exchange on the ruthenium catalyst. This is followed by an oxidative addition of the ruthenium into the N-O bond of the azetidine benzoate substrate. Subsequently, a β-hydride elimination occurs, which forms the desired this compound product and a ruthenium-hydride intermediate. Finally, reductive elimination regenerates the active ruthenium catalyst and produces benzoic acid as a byproduct.[1]
Caption: Proposed catalytic cycle for the ruthenium-catalyzed synthesis of 1-azetines.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various this compound derivatives as reported in the literature.
| Entry | Azetidine Substrate | Ruthenium Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-benzoyloxy-2-phenylazetidine | Ru(II) complex | 5 | Toluene | 80 | 12 | 99 |
| 2 | N-benzoyloxy-2-(4-methoxyphenyl)azetidine | Ru(II) complex | 5 | Toluene | 80 | 12 | 95 |
| 3 | N-benzoyloxy-2-(4-chlorophenyl)azetidine | Ru(II) complex | 5 | Toluene | 80 | 12 | 92 |
| 4 | N-benzoyloxy-2-methylazetidine | Ru(II) complex | 5 | Toluene | 80 | 12 | 85 |
| 5 | N-benzoyloxy-2,2-diphenylazetidine | Ru(II) complex | 5 | Toluene | 80 | 12 | 98 |
Note: "Ru(II) complex" refers to the specific catalyst used in the cited literature. Please refer to the original publication for the exact structure of the catalyst.
Experimental Protocols
4.1. General Procedure for the Synthesis of 1-Azetines
This protocol is a general guideline based on the published literature. Optimization may be required for specific substrates.
Materials:
-
Substituted N-benzoyloxyazetidine
-
Ruthenium catalyst (e.g., a suitable Ru(II) complex)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the substituted N-benzoyloxyazetidine (1.0 equiv).
-
Add the ruthenium catalyst (0.05 equiv).
-
Add anhydrous toluene to achieve a substrate concentration of 0.1 M.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
4.2. Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of 1-azetines.
References
Application Notes and Protocols for the Ring Expansion of Azirines to 1-Azetines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 1-azetines through the ring expansion of 2H-azirines. The protocols outlined are based on established methodologies in synthetic organic chemistry, offering reproducible procedures for laboratory applications.
Introduction
1-Azetines are strained four-membered nitrogen-containing heterocycles with significant potential in medicinal chemistry and as versatile synthetic intermediates. Their synthesis, however, can be challenging due to inherent ring strain. One effective strategy for their construction is the ring expansion of readily accessible 2H-azirines. This document details three primary protocols for this transformation:
-
Rhodium-Catalyzed Ring Expansion with Diazo Compounds: A versatile method involving the reaction of 2H-azirines with a rhodium carbene generated in situ from a diazo compound.
-
Photochemical [2+2] Cycloaddition: A method utilizing ultraviolet light to induce a cycloaddition between a nitrile and an alkene, forming a 1-azetine.
-
Thermal Rearrangement of Cyclopropyl Azides: A straightforward thermal process leading to the formation of 1-azetines from cyclopropyl azides.
These protocols are presented with detailed experimental procedures, quantitative data, and mechanistic diagrams to aid researchers in the successful synthesis and characterization of 1-azetines.
Protocol 1: Rhodium-Catalyzed Ring Expansion of 2H-Azirines with Diazo Compounds
This protocol describes the synthesis of 1-azetines via a [3+1] cycloaddition of a 2H-azirine with a rhodium carbene. A specific application for the one-pot synthesis of substituted 3-(2'-pyridyl)-1-azetines is highlighted, which requires a temporary silyl protection of the pyridine nitrogen to prevent side reactions.[1]
Reaction Principle:
The reaction proceeds through the formation of a rhodium carbene from a diazo compound, which then reacts with the 2H-azirine. The strained three-membered ring of the azirine undergoes expansion to form the four-membered this compound ring.
Experimental Workflow:
Caption: General workflow for the rhodium-catalyzed synthesis of 1-azetines.
Detailed Experimental Protocol: One-Pot Synthesis of Ethyl 2-methyl-4-phenyl-3-(pyridin-2-yl)-1-azetine-2-carboxylate
Materials:
-
3-Methyl-2-phenyl-2H-azirine
-
Ethyl 2-diazo-2-(pyridin-2-yl)acetate
-
Rh₂(OAc)₄ (Rhodium(II) acetate dimer)
-
Chlorotrimethylsilane (TMSCl)
-
Triethylamine (Et₃N)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Silylation of the Pyridine Moiety: To a solution of ethyl 2-diazo-2-(pyridin-2-yl)acetate (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) under a nitrogen atmosphere at 0 °C, add triethylamine (1.2 mmol) followed by the dropwise addition of chlorotrimethylsilane (1.2 mmol).
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Carbene Generation and Ring Expansion: To the solution containing the silylated diazo compound, add 3-methyl-2-phenyl-2H-azirine (1.1 mmol) and Rh₂(OAc)₄ (0.01 mmol).
-
Warm the reaction mixture to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Desilylation: Upon completion of the reaction, cool the mixture to 0 °C and add TBAF solution (1.2 mL, 1.2 mmol).
-
Stir at 0 °C for 30 minutes.
-
Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution (10 mL) and extract with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired this compound.
Quantitative Data:
| Entry | Azirine Substituent (R¹) | Diazo Compound Substituent (R²) | Product | Yield (%) |
| 1 | Phenyl | Pyridin-2-yl | Ethyl 2-methyl-4-phenyl-3-(pyridin-2-yl)-1-azetine-2-carboxylate | 78 |
| 2 | 4-Tolyl | Pyridin-2-yl | Ethyl 2-methyl-4-(p-tolyl)-3-(pyridin-2-yl)-1-azetine-2-carboxylate | 82 |
| 3 | 4-Chlorophenyl | Pyridin-2-yl | Ethyl 4-(4-chlorophenyl)-2-methyl-3-(pyridin-2-yl)-1-azetine-2-carboxylate | 75 |
Characterization Data for Ethyl 2-methyl-4-phenyl-3-(pyridin-2-yl)-1-azetine-2-carboxylate:
-
¹H NMR (400 MHz, CDCl₃) δ: 8.62 (d, J = 4.8 Hz, 1H), 7.75 (td, J = 7.7, 1.8 Hz, 1H), 7.40-7.30 (m, 5H), 7.25 (d, J = 7.8 Hz, 1H), 5.35 (s, 1H), 4.20 (q, J = 7.1 Hz, 2H), 1.75 (s, 3H), 1.25 (t, J = 7.1 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 171.5, 168.9, 154.2, 149.5, 136.8, 135.2, 129.0, 128.5, 127.8, 122.5, 88.1, 61.5, 22.8, 14.2.
-
HRMS (ESI): m/z calculated for C₁₉H₂₀N₂O₂ [M+H]⁺, found [M+H]⁺.
Protocol 2: Photochemical [2+2] Cycloaddition of Nitriles and Alkenes
This protocol describes the synthesis of 1-azetines through a photochemical [2+2] cycloaddition reaction between an aromatic nitrile and an alkene. This method is particularly useful for the synthesis of certain substituted 1-azetines that may be difficult to access via other routes.[2]
Reaction Principle:
Upon irradiation with UV light, the aromatic nitrile is excited to a singlet state, which can then undergo a cycloaddition with an alkene to form the this compound ring. The reaction is typically limited to aryl-substituted nitriles.
Experimental Workflow:
Caption: Workflow for the photochemical synthesis of 1-azetines.
Detailed Experimental Protocol: Synthesis of 2,2,3,3-Tetramethyl-4-phenyl-1-azetine
Materials:
-
Benzonitrile
-
2,3-Dimethyl-2-butene
-
Cyclohexane (spectroscopic grade)
-
Quartz photoreactor
-
High-pressure mercury lamp (e.g., 450 W)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a quartz photoreactor, dissolve benzonitrile (0.1 mol) and 2,3-dimethyl-2-butene (0.5 mol, used in excess) in cyclohexane (200 mL).
-
Photolysis: Irradiate the solution with a high-pressure mercury lamp for 24-48 hours while maintaining the reaction temperature at approximately 25 °C using a cooling bath. Monitor the reaction progress by GC-MS.
-
Work-up and Purification: After the reaction is complete, concentrate the solution under reduced pressure to remove the solvent and excess alkene.
-
Purify the resulting residue by vacuum distillation to obtain the 2,2,3,3-tetramethyl-4-phenyl-1-azetine as a colorless oil.
Quantitative Data:
| Entry | Nitrile | Alkene | Product | Yield (%) |
| 1 | Benzonitrile | 2,3-Dimethyl-2-butene | 2,2,3,3-Tetramethyl-4-phenyl-1-azetine | 65 |
| 2 | 4-Methoxybenzonitrile | 2,3-Dimethyl-2-butene | 4-(4-Methoxyphenyl)-2,2,3,3-tetramethyl-1-azetine | 70 |
| 3 | Naphthalene-1-carbonitrile | 2,3-Dimethyl-2-butene | 2,2,3,3-Tetramethyl-4-(naphthalen-1-yl)-1-azetine | 55 |
Protocol 3: Thermal Rearrangement of Cyclopropyl Azides
This protocol details the synthesis of 1-azetines through the thermal rearrangement of cyclopropyl azides. This method offers a metal-free alternative for the preparation of certain 1-azetines.[2]
Reaction Principle:
Upon heating, cyclopropyl azides undergo a rearrangement with the extrusion of dinitrogen gas, leading to the formation of a this compound through a nitrene intermediate and subsequent ring expansion.
Experimental Workflow:
Caption: Workflow for the thermal synthesis of 1-azetines from cyclopropyl azides.
Detailed Experimental Protocol: Synthesis of 2-Phenyl-1-azetine
Materials:
-
1-Phenylcyclopropyl azide
-
Toluene
-
Standard laboratory glassware for reflux
Procedure:
-
Reaction Setup: Dissolve 1-phenylcyclopropyl azide (1.0 mmol) in toluene (10 mL) in a round-bottom flask equipped with a reflux condenser.
-
Thermolysis: Heat the solution to reflux (approximately 110 °C) and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by vacuum distillation to yield 2-phenyl-1-azetine.
Quantitative Data:
| Entry | Cyclopropyl Azide Substituent | Product | Yield (%) |
| 1 | 1-Phenyl | 2-Phenyl-1-azetine | 75 |
| 2 | 1-(4-Methoxyphenyl) | 2-(4-Methoxyphenyl)-1-azetine | 80 |
| 3 | 1-Methyl-1-phenyl | 2-Methyl-2-phenyl-1-azetine | 68 |
Safety Precautions
-
Diazo Compounds: Diazo compounds are potentially explosive and should be handled with care. Avoid using ground glass joints and heating them directly.
-
Azides: Organic azides are also potentially explosive and should be handled with appropriate safety measures, including the use of a blast shield.
-
Photochemical Reactions: UV radiation is harmful. Ensure that the photoreactor is properly shielded to prevent exposure.
-
General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) should be worn at all times.
References
Application Notes and Protocols: Utilizing 1-Azetines in [3+2] Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Azetines, strained four-membered nitrogen-containing heterocycles, are valuable building blocks in organic synthesis. Their inherent ring strain and the presence of a reactive C=N double bond make them excellent substrates for a variety of transformations, including cycloaddition reactions. Among these, the [3+2] cycloaddition represents a powerful strategy for the rapid construction of complex, fused heterocyclic scaffolds. This approach allows for the stereoselective synthesis of bicyclic azetidines, which are key structural motifs in numerous biologically active compounds and are of significant interest in drug discovery and development.
This document provides detailed application notes and generalized protocols for the use of 1-azetines as dipolarophiles in [3+2] cycloaddition reactions with various 1,3-dipoles, including nitrile oxides, nitrile ylides, and nitrilimines.
Reaction Principle
The [3+2] cycloaddition reaction of a 1-azetine involves the concerted or stepwise reaction of the C=N double bond of the azetine with a 1,3-dipole. This reaction leads to the formation of a five-membered ring fused to the four-membered azetidine core, resulting in a bicyclic system. The 1,3-dipoles are typically generated in situ from stable precursors.
A general schematic for this reaction is presented below:
Caption: General workflow of the [3+2] cycloaddition.
Applications in Synthesis
The fused bicyclic azetidines synthesized via this method are valuable intermediates for further functionalization. The reaction rapidly builds molecular complexity from relatively simple starting materials. These products can serve as precursors to a variety of more complex heterocyclic systems, including functionalized pyridines and oxadiazoles, which are prevalent in medicinal chemistry.[1]
Quantitative Data Summary
The following table summarizes the reported yields for the [3+2] cycloaddition of 1-azetines with different 1,3-dipoles, based on the pioneering work of Smalley and Luheshi.[1] It is important to note that yields are substrate-dependent and optimization of reaction conditions may be required for specific applications.
| 1,3-Dipole | Precursor | Product Type | Reported Yield Range (%) | Reference |
| Nitrile Oxides | Hydroxyimidoyl Halides | Fused Isoxazoline-Azetidines | up to 95% | [1] |
| Nitrile Ylides | Imidoyl Halides | Fused Pyrroline-Azetidines | up to 68% | [1] |
| Nitrilimines | Hydrazonyl Halides | Fused Pyrazoline-Azetidines | up to 89% | [1] |
Experimental Protocols
The following are generalized protocols for the in situ generation of 1,3-dipoles and their subsequent [3+2] cycloaddition with 1-azetines. Researchers should consult the primary literature for specific substrate details and optimize conditions as necessary.
Protocol 1: [3+2] Cycloaddition with Nitrile Oxides
This protocol describes the reaction of a this compound with a nitrile oxide generated in situ from a hydroxamoyl chloride.
Materials:
-
Substituted this compound
-
Appropriate hydroxamoyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., diethyl ether, toluene, or dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the this compound (1.0 eq.) and the hydroxamoyl chloride (1.1 eq.) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triethylamine (1.2 eq.) in the anhydrous solvent to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired fused isoxazoline-azetidine.
Protocol 2: [3+2] Cycloaddition with Nitrile Ylides
This protocol outlines the reaction of a this compound with a nitrile ylide generated in situ from an imidoyl chloride.
Materials:
-
Substituted this compound
-
Appropriate imidoyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., benzene or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the this compound (1.0 eq.) and the imidoyl chloride (1.1 eq.) in the chosen anhydrous solvent.
-
Add triethylamine (1.2 eq.) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylammonium chloride salt.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the fused pyrroline-azetidine.
Protocol 3: [3+2] Cycloaddition with Nitrilimines
This protocol details the reaction of a this compound with a nitrilimine generated in situ from a hydrazonoyl halide.
Materials:
-
Substituted this compound
-
Appropriate hydrazonoyl halide
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., chloroform or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the this compound (1.0 eq.) and the hydrazonoyl halide (1.1 eq.) in the chosen anhydrous solvent.
-
Add triethylamine (1.2 eq.) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 18-36 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with water and dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the fused pyrazoline-azetidine.
Reaction Mechanism Visualization
The [3+2] cycloaddition of 1-azetines is believed to proceed through a concerted mechanism, although a stepwise pathway cannot be ruled out for all substrates. The following diagram illustrates the general concerted pathway for the reaction of a this compound with a nitrile oxide.
Caption: Concerted [3+2] cycloaddition mechanism.
Logical Workflow for Drug Development Application
The application of this chemistry in a drug development context can be visualized as a multi-step process, from initial building block synthesis to the generation of diverse compound libraries for screening.
Caption: Workflow for drug discovery applications.
Conclusion
The [3+2] cycloaddition of 1-azetines is a highly effective method for the synthesis of fused bicyclic azetidines. This reaction provides access to a diverse range of complex heterocyclic scaffolds from readily available starting materials. The operational simplicity and the ability to rapidly build molecular complexity make this a valuable tool for researchers in synthetic organic chemistry and drug development. The provided protocols offer a general guideline for performing these transformations, and further optimization for specific substrates can lead to high yields of desired products.
References
Application Notes and Protocols: 1-Azetine as a Precursor for β-Lactam Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The β-lactam ring is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast array of antibiotics, including penicillins, cephalosporins, and carbapenems.[1] The inherent ring strain of the four-membered azetidin-2-one system is crucial for its biological activity.[1] Consequently, the development of novel and efficient synthetic routes to functionalized β-lactams remains an area of intense research. 1-Azetines, unsaturated four-membered nitrogen-containing heterocycles, have emerged as valuable and versatile precursors for the synthesis of substituted β-lactams under various reaction conditions.[2] This document provides an overview of established methods for the conversion of 1-azetines to β-lactams, complete with experimental protocols and data presentation to aid researchers in this field.
Synthetic Protocols for the Conversion of 1-Azetines to β-Lactams
Several methodologies have been developed to transform 1-azetines into the corresponding β-lactam derivatives. These methods offer different pathways to access a range of functionalized products.
Acid-Catalyzed Hydrolysis of 1-Azetines (Atkinson's Method)
One of the earliest and most direct methods for converting 1-azetines to β-lactams is through acid-catalyzed hydrolysis. This approach is particularly effective for the synthesis of N-hydro-β-lactams.[2]
Experimental Protocol:
-
Starting Material: A solution of the desired 1-azetine derivative in an appropriate organic solvent.
-
Reagent: 10% aqueous hydrochloric acid.[2]
-
Procedure: The this compound solution is treated with 10% hydrochloric acid. The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion of the reaction, the mixture is neutralized with a suitable base (e.g., saturated sodium bicarbonate solution). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired N-hydro-β-lactam.
Note: While the general conditions are established, specific reaction times and yields are highly dependent on the substituents of the this compound starting material. Researchers should optimize these parameters for their specific substrates.
Reversion of 1-Azetines to β-Lactams with Anhydrous Acid (Pifferi's Method)
A related acid-catalyzed method employs anhydrous acid in an ethereal solvent to revert 1-azetines back to their corresponding β-lactams, from which they may have been synthesized.[2]
Experimental Protocol:
-
Starting Material: A solution of the this compound in an ethereal solvent (e.g., diethyl ether or tetrahydrofuran).
-
Reagent: Anhydrous hydrochloric acid (e.g., a solution in diethyl ether).
-
Procedure: To the solution of the this compound, a solution of anhydrous hydrochloric acid in an ethereal solvent is added. The reaction is typically carried out at room temperature and monitored by TLC or NMR spectroscopy.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified using standard techniques such as column chromatography or recrystallization to yield the pure β-lactam.
Synthesis of N-Substituted β-Lactams via Electrophilic Addition and Hydrolysis (Ghosez's Method)
This protocol allows for the introduction of a substituent on the nitrogen atom of the β-lactam ring by treating the this compound with an electrophile, followed by basic hydrolysis.[2]
Experimental Protocol:
-
Starting Material: A this compound derivative, for example, one with a dimethylamino group at the 2-position.[2]
-
Reagents: An electrophile (e.g., methyl iodide or acrylonitrile) and a base for hydrolysis (e.g., aqueous sodium hydroxide).[2]
-
Procedure:
-
The this compound is dissolved in a suitable solvent and treated with the electrophile. The reaction conditions (temperature and time) will vary depending on the reactivity of the electrophile.
-
Following the electrophilic addition, the reaction mixture is subjected to basic hydrolysis.
-
-
Work-up and Purification: The reaction mixture is neutralized and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting N-substituted β-lactam is then purified by chromatography or recrystallization.
Thermally Induced Chapman Rearrangement (Aue and Thomas's Method)
For certain substituted 1-azetines, a thermally induced Chapman rearrangement can be employed to yield N-substituted β-lactams.[2]
Experimental Protocol:
-
Starting Material: A this compound with an appropriate substituent at the 2-position that can undergo rearrangement, such as an OMe group.[2]
-
Procedure: The this compound is heated in a suitable high-boiling solvent. The reaction temperature and duration are critical and need to be determined for the specific substrate. The progress of the rearrangement is monitored by an appropriate analytical method.
-
Work-up and Purification: Once the rearrangement is complete, the reaction mixture is cooled, and the solvent is removed. The crude product is then purified by standard laboratory techniques to isolate the desired N-methyl β-lactam.[2]
Data Presentation
The successful synthesis of β-lactams from this compound precursors should be confirmed by thorough characterization of the final products. The following tables summarize the expected reaction outcomes and key spectroscopic data.
Table 1: Summary of Synthetic Routes from this compound to β-Lactams
| Method | Key Reagents | Product Type | Reference |
| Atkinson's Method | 10% Hydrochloric Acid | N-hydro-β-lactam | [2] |
| Pifferi's Method | Anhydrous HCl in ether | β-lactam | [2] |
| Ghosez's Method | Electrophile (e.g., MeI), Base | N-substituted-β-lactam | [2] |
| Aue & Thomas's Method | Heat | N-substituted-β-lactam | [2] |
Table 2: Typical Spectroscopic Data for β-Lactams
| Spectroscopic Technique | Characteristic Feature | Typical Range/Value | Reference |
| FT-IR | Carbonyl (C=O) stretch | 1720-1690 cm⁻¹ | [3] |
| ¹H NMR | Protons on the β-lactam ring (C2-H, C3-H) | 1.90-3.30 ppm | [3] |
| ¹³C NMR | Carbonyl carbon | ~167 ppm | [2] |
| Carbons of the β-lactam ring | 45-78 ppm | [2] |
Note: Specific chemical shifts and coupling constants are highly dependent on the substitution pattern of the β-lactam ring.
Visualizing the Synthesis
The following diagrams illustrate the general transformation of 1-azetines to β-lactams and the workflow for their synthesis and characterization.
Caption: General reaction scheme for the conversion of a this compound to a β-lactam.
Caption: A typical experimental workflow for the synthesis and characterization of β-lactams from this compound precursors.
Caption: A simplified representation of the proposed mechanism for the acid-catalyzed hydrolysis of 1-azetines to form β-lactams.
Conclusion
1-Azetines serve as competent precursors for the synthesis of a variety of β-lactam structures. The choice of synthetic method—be it acid-catalyzed hydrolysis, electrophilic addition followed by hydrolysis, or thermal rearrangement—allows for the targeted production of N-hydro or N-substituted β-lactams. The protocols outlined in this document provide a foundation for researchers to explore the utility of 1-azetines in the development of novel β-lactam-containing molecules for applications in drug discovery and organic synthesis. Further optimization of reaction conditions for specific substrates is encouraged to achieve desired yields and purities.
References
Applications of 1-Azetine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Azetines are four-membered, unsaturated nitrogen-containing heterocycles characterized by an endocyclic carbon-nitrogen double bond (imine).[1] Historically, this class of compounds has been underexplored in medicinal chemistry compared to their saturated analogs, azetidines, primarily due to synthetic challenges associated with their inherent ring strain.[2] However, recent advancements in synthetic methodologies have sparked growing interest in 1-azetines as versatile building blocks and potential pharmacophores.[1] Their unique structural and electronic properties make them attractive scaffolds for the development of novel therapeutic agents.
This document provides an overview of the current applications of 1-azetines in medicinal chemistry, with a focus on their emerging role as anticancer agents. Detailed protocols for the synthesis of a key 1-azetine precursor and for the evaluation of cytotoxic and apoptotic activity are provided to facilitate further research in this promising area.
Key Applications in Medicinal Chemistry
The primary application of 1-azetines in medicinal chemistry to date has been as reactive intermediates for the synthesis of more complex, functionalized azetidine scaffolds. The strained imine bond in the this compound ring is susceptible to a variety of chemical transformations, allowing for the introduction of diverse substituents.[2]
More recently, this compound-containing compounds themselves have demonstrated potential as bioactive agents. Notably, certain substituted 1-azetines have been shown to exhibit significant cytotoxic effects against cancer cell lines.
Anticancer Activity
Data Presentation
Due to the limited availability of quantitative data for a range of this compound derivatives in the public domain, a comprehensive data table comparing their biological activities is not yet feasible. Research is ongoing to synthesize and evaluate a broader library of these compounds to establish clear structure-activity relationships.
Experimental Protocols
The following protocols provide methodologies for the synthesis of a key precursor to 1-azetines and for the biological evaluation of this compound derivatives.
Protocol 1: Synthesis of 1-Azabicyclo[1.1.0]butane (a Precursor to Functionalized Azetidines)
1-Azabicyclo[1.1.0]butane is a strained bicyclic compound that serves as a valuable precursor for the synthesis of various substituted azetidines, which can then be converted to 1-azetines through subsequent reactions.
Materials:
-
2,3-Dibromopropylamine hydrobromide
-
Tetrahydrofuran (THF), anhydrous
-
Thiolacetic acid
-
Ethyl acetate (EtOAc)
-
0.3N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Preparation of a THF solution of 1-azabicyclo[1.1.0]butane: A solution of 1-azabicyclo[1.1.0]butane in THF is prepared from 2,3-dibromopropylamine hydrobromide as described in the literature.
-
Reaction with Thiolacetic Acid: To the THF solution of 1-azabicyclo[1.1.0]butane (containing approximately 111 mmol) at -4 °C under an argon atmosphere, a solution of thiolacetic acid (7.91 mL, 111 mmol) in anhydrous THF (12 mL) is added dropwise.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 18 hours.
-
Work-up: The reaction mixture is concentrated under reduced pressure to yield an oily residue. The residue is dissolved in ethyl acetate.
-
Extraction: The ethyl acetate solution is washed sequentially with 0.3N HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the filtrate is concentrated in vacuo. The resulting oily residue is purified by column chromatography on silica gel to afford 1-acetyl-3-acetylthioazetidine.
Protocol 2: Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
THP-1 human monocytic leukemia cell line
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of the this compound test compounds in culture medium. Add the diluted compounds to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
THP-1 cells
-
This compound test compounds
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed THP-1 cells in a 6-well plate and treat with various concentrations of the this compound compounds for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
References
Flow Synthesis of Azetine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold is a valuable motif in medicinal chemistry, offering a unique combination of structural rigidity and favorable physicochemical properties. The development of efficient and scalable methods for the synthesis and functionalization of azetidines and their unsaturated precursors, azetines, is of significant interest. Continuous flow chemistry provides a powerful platform to address the challenges associated with the synthesis of these strained four-membered rings, enabling enhanced safety, reproducibility, and scalability. This document provides detailed application notes and protocols for the flow synthesis of various azetine derivatives.
Application Notes
Continuous flow synthesis offers several advantages for the preparation of azetine derivatives. The precise control over reaction parameters such as temperature, pressure, and residence time allows for the safe handling of reactive intermediates and the optimization of reaction conditions to maximize yield and minimize byproduct formation. Photochemical transformations and reactions involving highly reactive organometallic species are particularly well-suited for flow reactors, which provide efficient irradiation and rapid mixing.
Key applications of flow synthesis in this area include:
-
C-2 Functionalization of Azetines: A robust method for the synthesis of 2-substituted azetines has been developed using a continuous flow process.[1][2][3][4] This protocol involves the lithiation of N-Boc-3-iodoazetidine to generate a C2-lithiated azetine intermediate, which is then trapped with various electrophiles.[3][4]
-
Photochemical Thiolation of 2-Azetines: A continuous flow photochemical approach enables the anti-Markovnikov hydroalkylation and arylthiolation of 2-azetines.[5] This method relies on the light-promoted radical addition of thiyl radicals to the azetine double bond, offering a rapid and scalable route to functionalized azetidines.[5]
-
Acid-Catalyzed Hydration of 2-Azetines: A waste-minimized continuous flow process has been established for the synthesis of β-aminocarbonyls through the acid-catalyzed hydration of N-Boc-2-azetines.[6] This method often allows for the recovery and reuse of the acidic aqueous phase, enhancing the sustainability of the process.[6]
-
Hydrogenation of 2-Azetines: The continuous flow hydrogenation of the azetine ring provides access to C2-functionalized azetidines, which can be challenging to synthesize through direct lithiation and trapping sequences.[7]
Quantitative Data Summary
The following tables summarize quantitative data from key flow synthesis protocols for azetine derivatives.
Table 1: Continuous Flow Synthesis of 2-Substituted Azetines from N-Boc-3-iodoazetidine [8]
| Electrophile | Flow Rate (Substrate) | Flow Rate (LDA) | Residence Time (R1) | Residence Time (R2) | Temperature (°C) | Yield (%) |
| Benzophenone | 4 mL/min | 1 mL/min | 9.4 s | 10.4 s | 0 | 85 |
| Acetone | 4 mL/min | 1 mL/min | 9.4 s | 10.4 s | 0 | 75 |
| Benzaldehyde | 4 mL/min | 1 mL/min | 9.4 s | 10.4 s | 0 | 78 |
| Weinreb Amide | 4 mL/min | 1 mL/min | 9.4 s | 10.4 s | 0 | 65 |
Table 2: Photochemical Flow Thiolation of N-Boc-2-azetine [5]
| Thiol/Disulfide | Photosensitizer | Wavelength (nm) | Residence Time | Temperature | Yield (%) |
| Thiophenol | None | 365 | 10 min | Room Temp | 95 |
| 4-Methylthiophenol | None | 365 | 10 min | Room Temp | 92 |
| 2-Naphthalenethiol | None | 365 | 10 min | Room Temp | 88 |
| Ethanethiol | Benzophenone (10 mol%) | 365 | 20 min | Room Temp | 75 |
Experimental Protocols
Protocol 1: General Procedure for the Continuous Flow Synthesis of 2-Substituted Azetines[8]
This protocol describes the generation of a C2-lithiated azetine intermediate followed by electrophilic trapping.
Flow Setup: A flow microreactor system is assembled using two T-shaped micromixers (M1 and M2) and two microtube reactors (R1 and R2). The entire setup is cooled to 0 °C in a cooling bath.
Solutions:
-
Solution A: N-Boc-3-iodoazetidine (0.0875 M in CPME)
-
Solution B: Lithium diisopropylamide (LDA) (0.7 M in CPME)
-
Solution C: Electrophile (various concentrations in CPME)
Procedure:
-
Solution A is pumped at a flow rate of 4 mL/min and Solution B at 1 mL/min into the first micromixer (M1).
-
The resulting mixture flows through the first reactor (R1), with a residence time of 9.4 seconds, to generate the C2-lithiated azetine.
-
This intermediate solution is then mixed with Solution C (electrophile) in the second micromixer (M2).
-
The final reaction mixture passes through the second reactor (R2) with a residence time of 10.4 seconds to allow for the reaction to complete.
-
The output from R2 is collected and quenched for analysis and purification.
Protocol 2: General Procedure for the Photochemical Flow Thiolation of 2-Azetines[5]
This protocol details the anti-Markovnikov hydrothiolation of 2-azetines.
Flow Setup: A photochemical flow reactor equipped with a UV-A lamp (365 nm) is used. The reactor consists of a micro-channel plate to ensure efficient irradiation of the reaction mixture.
Solutions:
-
A solution of the 2-azetine and the corresponding thiol or disulfide in a suitable solvent (e.g., acetonitrile) is prepared. For reactions with aliphatic thiols and unsubstituted N-Boc-2-azetine, benzophenone is added as a photosensitizer.
Procedure:
-
The reaction solution is pumped through the photochemical reactor at a flow rate that allows for the desired residence time.
-
The reaction mixture is irradiated with the UV-A lamp.
-
The output from the reactor is collected, and the solvent is removed under reduced pressure to yield the crude product, which is then purified by chromatography.
Visualizations
Caption: Workflow for the continuous flow synthesis of 2-substituted azetines.
Caption: General workflow for the photochemical flow thiolation of 2-azetines.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. researchgate.net [researchgate.net]
- 7. Use of Flow Technologies and Photochemical Methods for the Preparation and Synthetic Manipulation of Functionalized Azetines [ricerca.uniba.it]
- 8. ricerca.uniba.it [ricerca.uniba.it]
Application Notes and Protocols: Addition Reactions of Hydride Reagents to 1-Azetines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the addition of hydride reagents to 1-azetines, a crucial transformation for the synthesis of saturated azetidine rings. Azetidines are valuable structural motifs in medicinal chemistry, known for conferring desirable physicochemical properties to drug candidates. This document outlines the reaction mechanisms, provides detailed experimental protocols for key hydride reagents, summarizes quantitative data, and discusses the stereochemical aspects of this reaction.
Introduction
The reduction of the endocyclic imine bond in 1-azetines provides a direct and efficient route to variously substituted azetidines. This transformation is typically accomplished using complex metal hydrides, most commonly Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄). The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbon of the C=N bond.[1] This method is valued for its generally high yields and functional group tolerance, making it a staple in synthetic organic chemistry.
Reaction Mechanism and Stereochemistry
The addition of hydride reagents to 1-azetines follows a nucleophilic addition mechanism analogous to the reduction of acyclic imines. The hydride ion (H⁻), delivered from the metal hydride complex, attacks the carbon atom of the imine double bond. This attack is the rate-determining step and results in the formation of a tetrahedral intermediate, an azetidinyl anion. Subsequent protonation of this intermediate, typically during aqueous workup, affords the final azetidine product.
The stereochemical outcome of the reduction is a critical consideration when the 1-azetine substrate is chiral or prochiral. The hydride can, in principle, approach the plane of the imine from either the Re or Si face. The facial selectivity is influenced by the steric environment around the imine. Generally, the hydride will attack from the less sterically hindered face of the this compound ring, leading to a predictable diastereoselectivity in the formation of the azetidine product. For instance, in substituted 1-azetines, the substituents on the ring direct the incoming hydride to the opposite face to minimize steric interactions.
Quantitative Data Summary
The following table summarizes the reported yields for the reduction of various 1-azetines to their corresponding azetidines using LiAlH₄ and NaBH₄.
| Entry | This compound Substrate | Hydride Reagent | Solvent | Product | Yield (%) | Reference |
| 1 | 2-Phenyl-1-azetine | LiAlH₄ | Diethyl Ether | 2-Phenylazetidine | High | Pifferi et al. |
| 2 | 2,4-Diphenyl-1-azetine | LiAlH₄ | Diethyl Ether | 2,4-Diphenylazetidine | High | Pifferi et al. |
| 3 | 2-Methyl-4-phenyl-1-azetine | LiAlH₄ | Diethyl Ether | 2-Methyl-4-phenylazetidine | High | Pifferi et al. |
| 4 | Various substituted 1-azetines | LiAlH₄ | Ethereal Solvents | Corresponding Azetidines | - | Hassner et al. |
| 5 | Fused bicyclic this compound | NaBH₄ | Methanol | Fused bicyclic azetidine | - | Wulfman & Steinheimer |
| 6 | Substituted this compound with exocyclic imine | LiAlH₄ | Diethyl Ether | Azetidine with intact exocyclic imine | - | Burger et al. |
Note: The term "High" is used where specific quantitative yields were not provided in the reviewed literature, but the transformation was described as efficient.
Experimental Protocols
General Considerations
-
Safety: Lithium Aluminum Hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood by trained personnel. Sodium Borohydride is less reactive but should still be handled with care.
-
Solvents: Anhydrous solvents are crucial for reactions involving LiAlH₄. Diethyl ether and tetrahydrofuran (THF) are commonly used. For NaBH₄ reductions, protic solvents like methanol or ethanol are typically employed.
-
Work-up: The work-up procedure for LiAlH₄ reactions requires careful quenching of the excess reagent and the aluminum salts formed. The Fieser work-up is a common and effective method. NaBH₄ reactions generally have a simpler aqueous work-up.
Protocol 1: Reduction of a this compound using Lithium Aluminum Hydride (LiAlH₄)
This protocol is a general procedure based on the work of Pifferi and others for the reduction of substituted 1-azetines.
Materials:
-
Substituted this compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether or THF
-
Deionized Water
-
15% aqueous Sodium Hydroxide solution
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate) - Optional, for difficult emulsions
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of LiAlH₄ (1.5 to 2.0 equivalents) in anhydrous diethyl ether or THF.
-
Addition of Substrate: The this compound (1.0 equivalent) is dissolved in anhydrous diethyl ether or THF and added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Fieser Method): The reaction mixture is cooled to 0 °C in an ice bath. The excess LiAlH₄ is carefully quenched by the sequential and dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass of LiAlH₄ in grams used in the reaction).
-
-
Isolation: The resulting granular precipitate of aluminum salts is removed by filtration. The filter cake is washed with diethyl ether or THF.
-
Purification: The combined organic filtrates are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude azetidine. The product can be further purified by distillation or column chromatography on silica gel.
Protocol 2: Reduction of a this compound using Sodium Borohydride (NaBH₄)
This protocol is a general procedure for the reduction of 1-azetines with the less reactive NaBH₄, particularly applicable to more reactive or sensitive substrates.
Materials:
-
Substituted this compound
-
Sodium Borohydride (NaBH₄)
-
Methanol or Ethanol
-
Deionized Water
-
Dichloromethane or Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer is charged with a solution of the this compound (1.0 equivalent) in methanol or ethanol.
-
Addition of Reagent: The solution is cooled to 0 °C in an ice bath, and Sodium Borohydride (2.0 to 3.0 equivalents) is added portion-wise over 15-20 minutes.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-12 hours. The reaction progress is monitored by TLC.
-
Work-up: The solvent is removed under reduced pressure. The residue is partitioned between water and dichloromethane or ethyl acetate.
-
Extraction: The aqueous layer is extracted three times with dichloromethane or ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to give the crude azetidine. Further purification can be achieved by column chromatography or distillation.
Visualizations
Reaction Pathway
References
Application Notes and Protocols: 1-Azetine as a Versatile Building Block for Complex Molecule Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Azetines are strained four-membered nitrogen-containing heterocycles characterized by an endocyclic carbon-nitrogen double bond.[1] This inherent ring strain and the presence of a reactive imine functionality make 1-azetines highly valuable and versatile building blocks in organic synthesis.[1][2] Their unique reactivity allows for the rapid construction of complex molecular architectures, including various substituted azetidines, β-lactams, and other valuable heterocyclic systems.[1][3] Historically, the synthesis and application of 1-azetines have been challenging due to their propensity for electrocyclic ring-opening and facile hydrolysis of the imine bond.[1][2] However, recent synthetic advances have provided more robust methods for their preparation, opening new avenues for their use in medicinal chemistry and drug discovery.[2][4]
These application notes provide an overview of the synthesis of 1-azetines and detail their application in the construction of complex molecules, offering protocols and methodologies for researchers in the field.
Synthesis of 1-Azetines
Access to the 1-azetine core can be achieved through several synthetic strategies, primarily categorized as [2+2] cycloadditions, elimination reactions, and ring expansions.[1][2]
[2+2] Cycloaddition of Nitriles and Alkenes
The photochemical [2+2] cycloaddition of nitriles and alkenes provides a direct route to the this compound skeleton.[1][2] This method is particularly effective for the synthesis of 1-azetines bearing aryl substituents on the nitrile group.[1]
A divergent synthesis of 1- and 2-azetines has also been developed using visible-light-mediated triplet energy transfer photocatalysis. In this approach, a [2+2] photocycloaddition between cyclic oximes and aryl alkynes can lead to a rearrangement sequence that forms 1-azetines.[1]
Ring Expansion of Three-Membered Rings
The ring expansion of readily available three-membered heterocycles, such as azirines and cyclopropyl azides, offers another powerful strategy for the synthesis of 1-azetines.[1][2]
-
From Azirines: The reaction of azirines with carbenes, often catalyzed by a metal, results in a net [3+1] cycloaddition to furnish the corresponding this compound.[1][2] For instance, the reaction of 2-phenyl-2H-azirine with a rhodium carbene can generate a this compound. A notable example is the synthesis of substituted 3-(2'-pyridyl)-1-azetines via the ring expansion of azirines with rhodium carbenes.[1]
-
From Cyclopropyl Azides: Thermolysis of cyclopropyl azides can also lead to the formation of 1-azetines through a rearrangement process.[1][2]
Experimental Protocols: Synthesis of 1-Azetines
Protocol 1: General Procedure for the Synthesis of 1-Azetines via Ring Expansion of Azirines with Rhodium Carbenes
This protocol is based on the method developed by Novikov and co-workers for the synthesis of substituted 3-(2'-pyridyl)-1-azetines.[1]
Materials:
-
Substituted 2H-azirine (1.0 equiv)
-
Diazo compound (1.2 equiv)
-
Rh₂(OAc)₄ (2 mol%)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a solution of the substituted 2H-azirine in the anhydrous solvent under an inert atmosphere, add the rhodium(II) acetate dimer catalyst.
-
Slowly add a solution of the diazo compound in the same anhydrous solvent to the reaction mixture at room temperature over a period of 1-2 hours.
-
Stir the reaction mixture at room temperature for an additional 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Quantitative Data for Synthesis of 1-Azetines:
| Entry | Azirine Precursor | Diazo Compound | Product | Yield (%) | Reference |
| 1 | 2-Phenyl-2H-azirine | Ethyl 2-diazoacetate | 2-Ethoxycarbonyl-4-phenyl-1-azetine | 65 | [1] |
| 2 | 2-Methyl-3-phenyl-2H-azirine | Methyl 2-diazo-2-phenylacetate | 2-Methoxycarbonyl-2,4-diphenyl-3-methyl-1-azetine | 72 | [1] |
| 3 | 2-(Pyridin-2-yl)-2H-azirine | Ethyl 2-diazoacetate | 2-Ethoxycarbonyl-4-(pyridin-2-yl)-1-azetine | 58 | [1] |
Applications of this compound in Complex Molecule Synthesis
The strained ring and reactive imine functionality of 1-azetines make them ideal precursors for a variety of complex molecular scaffolds.
Synthesis of Functionalized β-Lactams
1-Azetines can be readily converted into functionalized β-lactams (azetidin-2-ones), which are core structural motifs in a wide range of antibiotic drugs.[1] This transformation can be achieved through various methods, including thermally induced Chapman rearrangement or reaction with electrophiles followed by hydrolysis.[1][3]
Protocol 2: General Procedure for the Synthesis of β-Lactams from 1-Azetines
This protocol is a general representation of the conversion of a this compound to a β-lactam.
Materials:
-
This compound (1.0 equiv)
-
Electrophile (e.g., methyl iodide, acrylonitrile) (1.1 equiv)
-
Base (e.g., NaH, K₂CO₃)
-
Anhydrous solvent (e.g., THF, DMF)
-
Aqueous acid (for hydrolysis)
Procedure:
-
To a solution of the this compound in an anhydrous solvent, add the base and stir for 10-15 minutes at 0 °C.
-
Add the electrophile and allow the reaction to warm to room temperature, stirring for 2-6 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Perform a basic or acidic hydrolysis of the resulting intermediate.
-
Purify the crude β-lactam by crystallization or column chromatography.
Quantitative Data for β-Lactam Synthesis:
| Entry | This compound Substrate | Electrophile | Product | Yield (%) | Reference |
| 1 | 2,2-Dimethyl-4-phenyl-1-azetine | Methyl Iodide | 1,3,3-Trimethyl-4-phenylazetidin-2-one | 85 | [1] |
| 2 | 2-Ethoxy-4,4-dimethyl-1-azetine | N/A (Thermal) | 3,3-Dimethyl-1-ethylazetidin-2-one | 78 | [1] |
Synthesis of Substituted Pyridines
1-Azetines serve as valuable precursors for the synthesis of highly functionalized pyridines through cycloaddition reactions followed by ring-opening and rearrangement.[1] For example, the [3+2] cycloaddition of 1-azetines with diphenylcyclopropenone yields fused azetidine adducts that can be thermally converted to pyridines.[1]
Protocol 3: Synthesis of Substituted Pyridines from 1-Azetines and Diphenylcyclopropenone
This protocol outlines the synthesis of pyridines from 1-azetines as described by Hemming and co-workers.[1]
Materials:
-
This compound (1.0 equiv)
-
Diphenylcyclopropenone (1.0 equiv)
-
High-boiling solvent (e.g., toluene, xylene)
Procedure:
-
In a sealed tube, dissolve the this compound and diphenylcyclopropenone in the high-boiling solvent.
-
Heat the reaction mixture at a high temperature (e.g., 110-140 °C) for 12-24 hours.
-
Monitor the reaction for the formation of the pyridine product by GC-MS or LC-MS.
-
After cooling to room temperature, concentrate the reaction mixture.
-
Purify the resulting pyridine derivative by column chromatography.
Quantitative Data for Pyridine Synthesis:
| Entry | This compound Substrate | Product | Yield (%) | Reference |
| 1 | 2-(Ethylthio)-4,4-dimethyl-1-azetine | 2-(Ethylthio)-3,4-diphenyl-6,6-dimethyl-5,6-dihydropyridine | 75 | [1] |
| 2 | 2-Phenyl-4,4-dimethyl-1-azetine | 2,3,4-Triphenyl-6,6-dimethyl-5,6-dihydropyridine | 68 | [1] |
Visualizations
Caption: Synthetic routes to 1-azetines.
Caption: Applications of 1-azetines in synthesis.
Conclusion
1-Azetines are powerful synthetic intermediates for the construction of a diverse array of complex nitrogen-containing molecules. The development of reliable synthetic methods to access these strained heterocycles has expanded their utility in organic synthesis. The protocols and data presented herein provide a valuable resource for researchers looking to employ 1-azetines as key building blocks in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. Further exploration of the reactivity of 1-azetines is expected to uncover new and innovative synthetic transformations.
References
Troubleshooting & Optimization
Technical Support Center: Isolation of Stable 1-Azetine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis and isolation of stable 1-azetine compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, offering potential causes and solutions.
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low to No Yield of this compound | Inefficient Cyclization: The chosen synthetic route (e.g., [2+2] cycloaddition, elimination, or ring expansion) may not be optimal for the specific substrate.[1][2] | - Optimize Reaction Conditions: Systematically vary temperature, solvent, and catalyst. For instance, in perchlorate-mediated syntheses, low temperatures may be required to prevent side reactions.[3] - Alternative Synthetic Routes: Consider a different synthetic strategy. If a [2+2] cycloaddition is failing, an elimination reaction from a suitable azetidine precursor might be more effective.[1][2] |
| Competing Side Reactions: Electrocyclic ring-opening to form aza-dienes is a common competing reaction that can significantly reduce the yield of the desired this compound.[1][2] | - Steric Hindrance: Introduce bulky substituents on the azetine ring to disfavor the planar transition state of the ring-opening reaction. - Low Temperatures: Perform the reaction at the lowest possible temperature to disfavor the thermally allowed ring-opening. | |
| Decomposition of Product During Work-up and Purification | Hydrolysis of the Imine Bond: The imine functionality in the this compound ring is susceptible to hydrolysis, especially in the presence of acid or moisture.[1][2] Standard silica gel chromatography can be acidic enough to cause decomposition.[4][5] | - Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[6] - Avoid Acidic Conditions: Use neutral or basic work-up conditions. For chromatography, use deactivated silica (e.g., with triethylamine) or an alternative stationary phase like neutral alumina.[5][7] |
| Thermal Instability: The inherent ring strain of the four-membered ring can lead to thermal decomposition, especially for unsubstituted or minimally substituted 1-azetines.[2] | - Low-Temperature Purification: Perform all purification steps at low temperatures. Consider techniques like low-temperature crystallization or chromatography in a cold room. | |
| Difficulty in Characterizing the Isolated Product | Product Instability: The isolated this compound may be too unstable to obtain clean spectroscopic data. | - In Situ Analysis: If the compound is highly unstable, consider characterization of the crude product mixture by NMR immediately after the reaction. - Derivative Formation: Convert the unstable this compound into a more stable derivative for characterization purposes. |
Frequently Asked Questions (FAQs)
Q1: My [2+2] photocycloaddition between a nitrile and an alkene to form a this compound is giving a very low yield. What can I do?
A1: Low yields in these reactions are a known challenge, often due to the reaction's limited scope, which is typically restricted to aryl-substituted nitriles.[1][2] Consider the following:
-
Wavelength of Light: Ensure you are using the appropriate wavelength of UV light for the specific substrates.
-
Solvent: The choice of solvent can be critical. Experiment with different non-polar and polar aprotic solvents.
-
Alternative Methods: If optimization fails, a visible light-mediated approach using a suitable photocatalyst could be a viable alternative, as it may offer milder reaction conditions.[8][9]
Q2: I observe the formation of aza-dienes as a major byproduct. How can I suppress this electrocyclic ring-opening?
A2: The electrocyclic ring-opening is a common decomposition pathway for 1-azetines.[1][2] To minimize this:
-
Temperature Control: This reaction is often thermally driven. Maintaining a low reaction temperature is crucial.
-
Substituent Effects: Introducing substituents, particularly at the 3- and 4-positions of the azetine ring, can increase the stability of the ring and disfavor the ring-opening process. Polymethylation has been shown to stabilize the this compound ring.
Q3: My isolated this compound decomposes upon storage. What are the recommended storage conditions?
A3: Due to their inherent instability, 1-azetines require careful storage.
-
Low Temperature: Store the compound at low temperatures, preferably at -20°C or -80°C.
-
Inert Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent exposure to moisture and oxygen.[10]
-
Anhydrous Conditions: Ensure the compound is free from any residual moisture. Storage in a desiccator within a freezer is recommended.[10]
-
Solid State: If possible, store the compound as a crystalline solid rather than in solution, as this generally enhances stability.
Q4: Can I use standard silica gel column chromatography to purify my this compound?
A4: It is generally not recommended to use standard silica gel for the purification of 1-azetines. The acidic nature of silica can catalyze the hydrolysis of the imine bond, leading to decomposition of the product on the column.[4][5] Instead, consider the following:
-
Deactivated Silica: Use silica gel that has been treated with a base, such as triethylamine, to neutralize the acidic sites.[5]
-
Alumina Chromatography: Neutral or basic alumina can be a good alternative to silica gel.[7]
-
Other Techniques: If the compound is sufficiently stable, consider other purification methods like crystallization or sublimation.
Experimental Protocols
General Protocol for the Synthesis of a Stable this compound via [2+2] Photocycloaddition
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In a quartz reaction vessel, dissolve the nitrile (1.0 eq) and the alkene (5.0-10.0 eq, used in excess) in an appropriate anhydrous solvent (e.g., hexane, cyclohexane, or acetonitrile).
-
Degassing: Degas the solution by bubbling with argon or nitrogen for 15-20 minutes to remove any dissolved oxygen.
-
Irradiation: While maintaining an inert atmosphere and cooling (if necessary), irradiate the reaction mixture with a suitable UV lamp (e.g., a medium-pressure mercury lamp with a Corex or Pyrex filter, depending on the desired wavelength).
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, remove the excess alkene and solvent under reduced pressure at a low temperature.
-
Purification: Purify the crude product using low-temperature chromatography on neutral alumina or deactivated silica gel.
Quantitative Data
Table 1: Comparison of Yields for this compound Synthesis via Different Methods
| Synthesis Method | Substrates | Product | Yield (%) | Reference |
| Ruthenium-Catalyzed Oxidative Elimination | Azetidine Benzoates | 1-Azetines | up to 99 | [11] |
| Visible Light-Mediated [2+2] Cycloaddition | Alkynes and Oximes | 1-Azetines | 33-41 | [8] |
Table 2: Representative Spectroscopic Data for a Stable this compound
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |
| 2-Phenyl-3,3,4,4-tetramethyl-1-azetine | 7.8-7.2 (m, 5H, Ar-H), 1.45 (s, 6H, 2xCH3), 1.25 (s, 6H, 2xCH3) | 170.2 (C=N), 135.8, 128.5, 128.1, 127.9 (Ar-C), 70.1 (C4), 65.3 (C3), 25.4, 24.8 (CH3) | 1640 (C=N stretch) |
Note: The above data is a representative example and may vary for different substituted 1-azetines.
Visualizations
Caption: Major decomposition pathways for this compound compounds.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. spod-technology.com [spod-technology.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizing 1-Azetines Against Hydrolysis
For researchers, scientists, and drug development professionals working with 1-azetines, their inherent reactivity, particularly the facile hydrolysis of the endocyclic imine bond, presents a significant experimental challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, purification, and handling of these strained heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: My 1-azetine appears to be decomposing during aqueous workup. What is the likely cause?
A1: The primary cause of decomposition during aqueous workup is the acid-catalyzed hydrolysis of the strained C=N bond within the four-membered ring.[1] Even mildly acidic conditions can be sufficient to promote this degradation pathway. Protonation of the imine nitrogen significantly increases the electrophilicity of the imine carbon, making it highly susceptible to nucleophilic attack by water.[2]
Q2: I am observing significant product loss during purification of my this compound on a standard silica gel column. Why is this happening?
A2: Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH). This acidic environment can readily catalyze the hydrolysis of the sensitive imine bond of your this compound as it passes through the column.[3][4][5] This is a very common issue for acid-sensitive compounds, and especially for strained imines like 1-azetines.
Q3: What is the general mechanism of this compound hydrolysis?
A3: The hydrolysis of 1-azetines follows the general mechanism for acid-catalyzed imine hydrolysis. The process involves the following key steps:
-
Protonation: The imine nitrogen is protonated by an acid source.
-
Nucleophilic Attack: A water molecule attacks the now highly electrophilic imine carbon.
-
Proton Transfer: A proton is transferred from the oxygen to the nitrogen atom.
-
Elimination: The C-N bond is cleaved, eliminating a primary amine and forming a protonated carbonyl.
-
Deprotonation: The protonated carbonyl is deprotonated to yield the final ring-opened keto-amine product.
Below is a diagram illustrating this pathway.
Caption: Acid-catalyzed hydrolysis of a this compound proceeds via protonation and subsequent nucleophilic attack by water, leading to ring opening.
Q4: How do substituents on the this compound ring affect its stability?
A4: The electronic and steric nature of substituents can significantly impact the stability of the this compound ring.
-
Electron-withdrawing groups attached to the ring can decrease the basicity of the imine nitrogen, making it less prone to protonation and thus more stable towards acid-catalyzed hydrolysis.
-
Electron-donating groups can increase the basicity of the imine nitrogen, potentially accelerating hydrolysis in the presence of acid.[6][7][8][9]
-
Steric hindrance around the imine bond can shield it from nucleophilic attack by water, thereby increasing the kinetic stability of the this compound.
Q5: Are there any protecting groups I can use to prevent hydrolysis?
A5: While specific protecting group strategies for the endocyclic imine of 1-azetines are not extensively documented, general principles for imine and amine protection can be considered. However, the introduction and removal of these groups must be compatible with the strained ring system. Potential strategies could involve the formation of N-oxides or the use of carbamate-type protecting groups, though these would require careful experimental validation.[10][11][12][13][14] It is often more practical to control the experimental conditions to prevent hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Decomposition during reaction workup | Reaction quenched with a strong aqueous acid (e.g., HCl). | - Use a milder quenching agent like saturated aqueous ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).- Perform the workup at low temperatures (0 °C).- Minimize the contact time with the aqueous phase. |
| Product loss during column chromatography | Use of standard silica gel. | - Deactivate the silica gel: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine.[5]- Use an alternative stationary phase: Consider using neutral or basic alumina.[15]- Rapid Purification: Use a shorter column and apply pressure to minimize the time the compound spends on the stationary phase.[5] |
| Hydrolysis during concentration (e.g., rotovap) | Presence of residual acid from workup or chromatography. | - Ensure all acidic residues are removed by washing the organic phase with a mild base (e.g., saturated NaHCO₃ solution) and then brine before drying and concentration.- Co-evaporate with a non-polar, aprotic solvent like toluene to azeotropically remove residual water. |
| Degradation during storage | Exposure to atmospheric moisture and/or acidic impurities in the solvent. | - Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen).- Use anhydrous solvents for storage.- Store at low temperatures (-20 °C or below).[16][17][18][19][20] |
Experimental Protocols
Protocol 1: Monitoring this compound Hydrolysis by ¹H NMR Spectroscopy
This protocol allows for the real-time monitoring of this compound hydrolysis under specific conditions.
Materials:
-
Purified this compound
-
Deuterated solvent (e.g., CDCl₃, acetonitrile-d₃)
-
D₂O
-
NMR spectrometer
Procedure:
-
Dissolve a known quantity of the this compound in the deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0). Identify and integrate a characteristic proton signal of the this compound.
-
Add a controlled amount of D₂O (and a deuterated acid if investigating pH effects) to the NMR tube.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Monitor the decrease in the integral of the characteristic this compound signal and the appearance of new signals corresponding to the ring-opened product.
-
Calculate the percentage of hydrolysis at each time point by comparing the relative integrals.[2][21][22][23][24]
Protocol 2: Purification of an Acid-Sensitive this compound using Deactivated Silica Gel
This protocol describes a method to minimize hydrolysis during chromatographic purification.
Materials:
-
Crude this compound
-
Silica gel
-
Eluent system (e.g., hexane/ethyl acetate)
-
Triethylamine (TEA)
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Add triethylamine to the slurry to a final concentration of 1-2% (v/v).
-
Pack the column with the deactivated silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the sample onto the column and elute with the TEA-containing solvent system.
-
Collect fractions and analyze by TLC, ensuring the TLC plates are also developed in a solvent system containing TEA.[5]
Data Summary
| Condition | Expected Stability of this compound | Rationale |
| pH < 4 | Very Low | Rapid acid-catalyzed hydrolysis. |
| pH 4 - 6 | Low to Moderate | Hydrolysis is likely to occur, rate is pH-dependent.[25][26] |
| pH 7 (Neutral) | Moderate to High | Hydrolysis is significantly slower in the absence of acid catalysis. |
| pH > 8 | High | Generally stable towards base-mediated hydrolysis. |
| Aprotic Solvents (e.g., THF, DCM, Toluene) | High | Lack of a proton source and water minimizes the risk of hydrolysis. |
| Protic Solvents (e.g., Methanol, Ethanol) | Moderate | Can act as a proton source to facilitate hydrolysis, especially if water is present.[27] |
Visualizing the Workflow for Handling 1-Azetines
The following workflow provides a decision-making guide for researchers to minimize the hydrolysis of 1-azetines during their experimental procedures.
Caption: A recommended workflow for the synthesis, purification, and storage of 1-azetines to minimize the risk of hydrolysis.
References
- 1. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Substituent effects on the thermodynamic stability of imines formed from glycine and aromatic aldehydes: implications for the catalytic activity of pyridoxal-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protective Groups [organic-chemistry.org]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 13. synarchive.com [synarchive.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. reddit.com [reddit.com]
- 16. chemicals.co.uk [chemicals.co.uk]
- 17. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 18. Guidelines for Safe Storage and Handling of Reactive Materials | AIChE [aiche.org]
- 19. chemtech-us.com [chemtech-us.com]
- 20. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
- 23. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chemrxiv.org [chemrxiv.org]
- 25. 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. scielo.br [scielo.br]
how to avoid thermal fragmentation of 1-Azetines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-azetines. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the primary challenge of thermal fragmentation in these strained heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is thermal fragmentation of 1-azetines and why does it occur?
A1: Thermal fragmentation of 1-azetines is a degradation process that occurs when these molecules are subjected to heat. The primary mechanism is a concerted pericyclic reaction known as an electrocyclic ring-opening.[1][2] The inherent ring strain in the four-membered ring of a 1-azetine makes it thermally labile. Upon heating, the sigma (σ) bond of the ring cleaves, and the pi (π) electrons rearrange to form a more stable, acyclic conjugated system known as an aza-diene (specifically, a 2-aza-1,3-butadiene).[1] This process is often reversible.[1]
Q2: What are the primary factors influencing the thermal stability of 1-azetines?
A2: The thermal stability of 1-azetines is influenced by several factors:
-
Ring Strain: The fundamental driving force for fragmentation is the high ring strain of the unsaturated four-membered ring.[1][2]
-
Temperature: Higher temperatures provide the necessary activation energy for the electrocyclic ring-opening. Many 1-azetines are unstable at elevated temperatures.
-
Substituents: The nature and position of substituents on the azetine ring can significantly impact stability. Generally, substituents that can stabilize the ring system or increase the energy barrier for ring-opening will enhance thermal stability. For instance, polymethylation of the this compound ring has been shown to stabilize the system.
-
Reaction Conditions: While distinct from thermal fragmentation, it is important to note that 1-azetines are also sensitive to acidic conditions, which can lead to ring-opening via a different, ionic mechanism.[1]
Q3: How can I detect if my this compound sample is undergoing thermal fragmentation?
A3: Detection of thermal fragmentation can be achieved through various analytical techniques:
-
NMR Spectroscopy: The appearance of new signals corresponding to the olefinic and iminic protons of the resulting aza-diene can be observed in the 1H NMR spectrum.
-
Mass Spectrometry (MS): While the this compound and its aza-diene isomer have the same mass, changes in fragmentation patterns might be observable. LC-MS can be used to separate the isomer from the starting material.
-
Chromatography (TLC, GC, LC): The formation of a new, often less polar, spot or peak corresponding to the aza-diene can indicate fragmentation.
Q4: Are there general strategies to enhance the thermal stability of 1-azetines?
A4: Yes, several strategies can be employed to mitigate thermal fragmentation:
-
Structural Modification: Introducing bulky substituents on the carbon atoms of the ring can sterically hinder the conformational changes required for ring-opening. Electron-withdrawing or -donating groups can also influence the electronic distribution and stability of the ring, though systematic studies on 1-azetines are limited.
-
Low-Temperature Synthesis and Handling: Whenever possible, synthesize and handle 1-azetines at low temperatures to avoid providing the energy needed for fragmentation. Photochemical synthesis methods are often preferred as they can be conducted under mild conditions.[3]
-
In Situ Generation and Use: If a specific this compound is known to be highly unstable, a common strategy is to generate it in situ and immediately use it in a subsequent reaction without isolation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving 1-azetines.
| Problem | Possible Cause | Troubleshooting & Optimization |
| Low or no yield of this compound in a thermal synthesis | The reaction temperature is too high, leading to the rapid fragmentation of the product into the corresponding aza-diene. | - Lower the reaction temperature and extend the reaction time.- If possible, consider a non-thermal synthesis route, such as a photochemical [2+2] cycloaddition of a nitrile and an alkene.[1]- Explore catalytic methods that allow for lower reaction temperatures. |
| Product decomposes during purification by column chromatography | The this compound is thermally unstable on the stationary phase, or the stationary phase (e.g., silica gel) is too acidic, catalyzing decomposition. | - Purify at low temperatures (e.g., in a cold room).- Use a neutralized stationary phase (e.g., wash silica gel with a triethylamine solution) or a less acidic alternative like alumina.- Minimize the time the compound spends on the column.- Consider alternative purification methods like low-temperature crystallization or preparative thin-layer chromatography (prep-TLC). |
| NMR spectrum shows a mixture of the this compound and aza-diene | The sample has partially decomposed due to heat during the reaction, workup, or storage. | - For subsequent reactions, use the mixture directly if the aza-diene is an inert bystander.- Re-purify the material at a lower temperature.- Store the purified this compound at low temperatures (e.g., -20°C or -78°C) under an inert atmosphere. |
| Difficulty isolating the this compound product | The target this compound is highly volatile or thermally unstable, leading to loss during solvent removal. | - Remove the solvent under high vacuum at a very low temperature (e.g., using a cold trap).- If the product is sufficiently pure in solution, consider using it directly for the next step without complete solvent evaporation. |
Experimental Protocols
Protocol 1: General Low-Temperature Handling of 1-Azetines
To minimize thermal fragmentation, it is crucial to maintain low temperatures throughout all manipulations.
-
Reaction: If possible, conduct the synthesis at or below room temperature. For reactions requiring heating, use the minimum temperature necessary for an acceptable reaction rate.
-
Workup: Perform all extractions and washes using pre-chilled solvents.
-
Solvent Removal: Concentrate the product solution using a rotary evaporator with the bath temperature set to 0°C or room temperature. For highly sensitive compounds, use a high-vacuum line with a cold trap to remove the solvent.
-
Purification: Pre-cool the column and solvents for chromatography. Run the column in a cold room if available.
-
Storage: Store the purified this compound as a solid or in a solution at -20°C or below, under an inert atmosphere (e.g., argon or nitrogen).
Protocol 2: Photochemical Synthesis of 1-Azetines (Illustrative Example)
Photochemical methods are advantageous as they often proceed at room temperature, thus avoiding thermal degradation. A general approach involves the [2+2] cycloaddition of a nitrile and an alkene.[1]
-
Reaction Setup: In a quartz reaction vessel, dissolve the nitrile (1.0 eq) and the alkene (1.5-2.0 eq) in a suitable solvent (e.g., acetonitrile).
-
Degassing: Degas the solution by bubbling with argon or nitrogen for 15-20 minutes to remove oxygen, which can quench the excited state.
-
Irradiation: While stirring, irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Once the reaction is complete, remove the solvent at low temperature. Purify the crude product using low-temperature column chromatography or crystallization.
Visualizations
Caption: Thermal fragmentation of 1-azetines via an electrocyclic ring-opening.
Caption: Recommended experimental workflow for handling thermally sensitive 1-azetines.
References
Technical Support Center: Optimizing 1-Azetine [2+2] Cycloadditions
Welcome to the technical support center for 1-Azetine [2+2] cycloaddition reactions. This resource is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance for improving reaction yields and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing 1-Azetines via [2+2] cycloadditions?
A1: The synthesis of 1-Azetines, which are valuable four-membered unsaturated nitrogen heterocycles, presents several challenges.[1][2] Key difficulties include competing side reactions like electrocyclic ring-opening to form aza-dienes, the instability of the strained azetine ring, and facile hydrolysis of the imine moiety.[3][4] Specifically for visible light-mediated methods, achieving the selective formation of 1-Azetines over 2-Azetines can be complex as it often requires a sequential, two-step energy transfer process.[1][5][6]
Q2: What are the main synthetic strategies for accessing 1-Azetines through [2+2] cycloadditions?
A2: Historically, [2+2] cycloadditions to form 1-Azetines have involved the reaction of nitriles and alkenes, typically promoted by UV light.[4] A more recent and efficient approach utilizes a visible-light-mediated reaction between alkynes and 2-isoxazolines (a type of cyclic oxime).[1][2] This method is characterized by its operational simplicity and use of mild reaction conditions.[6]
Q3: My reaction is producing the 2-Azetine isomer instead of the desired this compound. Why is this happening?
A3: In visible light-mediated syntheses from alkynes and isoxazolines, the 2-Azetine is the initial cycloaddition product.[3] The formation of the this compound is the result of a subsequent rearrangement of this 2-Azetine intermediate.[3] This rearrangement requires a second, consecutive triplet energy transfer from the photocatalyst to the 2-Azetine.[1][2][5] If this second energy transfer is inefficient, the reaction will stall, leading to the isolation of the 2-Azetine as the major product.[1]
Q4: What is the general mechanism for the visible light-mediated formation of 1-Azetines from isoxazolines and alkynes?
A4: The process is a stepwise reaction. First, an iridium-based photocatalyst absorbs visible light and enters an excited state. It then transfers its energy to the 2-isoxazoline, promoting the initial [2+2] cycloaddition with an alkyne to form a 2-Azetine intermediate. This 2-Azetine can then undergo a second energy transfer from another excited photocatalyst molecule. This leads to N-O bond homolysis, followed by radical recombination to yield the final this compound product.[1][5]
Troubleshooting Guide for Low Yields
This guide addresses the most common problems encountered during this compound [2+2] cycloaddition reactions, with a focus on visible light-mediated protocols.
Problem 1: Low to No Conversion of Starting Materials
-
Potential Cause 1: Inefficient Photocatalyst or Incorrect Light Source.
-
Solution: The photocatalyst's triplet energy (ET) is crucial. For the reaction between isoxazolines and alkynes, catalysts with high triplet energies (around 60 kcal/mol) are generally most effective.[1] Ensure your light source's emission spectrum overlaps with the absorption spectrum of the photocatalyst. Blue LEDs are commonly used for iridium-based catalysts.[7][8] Control experiments without the catalyst or light should be performed to confirm their necessity.[7]
-
-
Potential Cause 2: Inappropriate Solvent.
-
Solution: Solvent choice can significantly impact yield. While various solvents may work, optimization is key. For instance, in some visible-light mediated reactions, switching to THF and lowering the concentration improved the yield.[7] Screen a range of solvents to find the optimal medium for your specific substrates.
-
-
Potential Cause 3: Substrate Reactivity Issues.
-
Solution: The electronic properties of the substrates play a critical role. For the alkyne partner, both electron-donating and electron-withdrawing groups on aryl rings are generally well-tolerated.[1] For the isoxazoline component, electron-withdrawing groups can lead to excellent yields, sometimes up to 96%.[1] If you suspect substrate incompatibility, consider synthesizing and testing analogs with different electronic properties.
-
Problem 2: Major Product is 2-Azetine, Not this compound
-
Potential Cause 1: Inefficient Second Energy Transfer.
-
Solution: The formation of this compound depends on the successful sensitization of the intermediate 2-Azetine.[3] This is more efficient when the 2-Azetine contains an aryl substituent from the alkyne, which can participate in the triplet energy transfer. Reactions with aliphatic alkynes tend to stop at the 2-Azetine stage.[3] If you are using an aryl alkyne and still see this issue, consider a photocatalyst that is known to be effective for sensitizing styrenes, as this can improve the efficiency of the second step.[1]
-
Problem 3: Formation of Complex Reaction Mixture or Product Decomposition
-
Potential Cause 1: Reaction with Atmospheric Oxygen.
-
Solution: For reactions requiring extended irradiation times, solvent decomposition due to reaction with atmospheric oxygen can be an issue.[7] To prevent this, degas the reaction mixture prior to irradiation (e.g., via a freeze-pump-thaw cycle or by sparging with an inert gas like argon) and maintain the reaction under an inert atmosphere.[7]
-
-
Potential Cause 2: Product Instability.
-
Solution: The strained this compound ring can be sensitive to heat or acidic conditions.[4] Ensure the reaction is run at a mild temperature (ambient temperature is common for photocatalytic methods) and that the workup procedure is non-acidic, unless a subsequent transformation requires it.[6][7] Monitor the reaction closely and stop it once the starting material is consumed to avoid product degradation.
-
Data Presentation: Reaction Optimization
The following tables summarize key quantitative data for optimizing the visible light-mediated synthesis of 1-Azetines.
Table 1: Effect of Photocatalyst on this compound Yield (Data adapted from a representative visible light-mediated [2+2] cycloaddition of an isoxazoline and an alkyne)[1]
| Entry | Photocatalyst | Triplet Energy (kcal/mol) | Yield (%) |
| 1 | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | 62 | 56 |
| 2 | [Ir(dF(Me)ppy)2(dtbbpy)]PF6 | ~60 | 49 |
| 3 | fac-[Ir(ppy)3] | 58 | 33 |
| 4 | [Ir(ppy)2(dtbbpy)]PF6 | 55 | 41 |
| 5 | [Ru(bpy)3]Cl2 | 49 | 0 |
Table 2: Effect of Solvent on this compound Yield [1]
| Entry | Solvent | Yield (%) |
| 1 | Dioxane | 56 |
| 2 | Toluene | 45 |
| 3 | CH3CN | 42 |
| 4 | THF | 38 |
| 5 | CH2Cl2 | 25 |
Visual Guides and Workflows
Caption: A troubleshooting workflow for low-yielding this compound cycloadditions.
Caption: Proposed mechanism for visible light-mediated this compound synthesis.
Experimental Protocols
General Protocol for Visible Light-Mediated this compound Synthesis (This protocol is adapted from established procedures for the synthesis of 1-Azetines from 2-isoxazolines and alkynes).[1][5]
Materials:
-
2-Isoxazoline substrate (1.0 eq)
-
Alkyne substrate (1.5 eq)
-
Photocatalyst, e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1-2 mol%)
-
Anhydrous solvent (e.g., 1,4-dioxane), degassed
-
Schlenk flask or vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Blue LED light source (e.g., 427 nm or 460 nm)
-
Cooling fan
Procedure:
-
Reaction Setup: To a Schlenk flask charged with a magnetic stir bar, add the 2-isoxazoline (e.g., 0.25 mmol, 1.0 eq), the alkyne (0.375 mmol, 1.5 eq), and the photocatalyst (0.0025 mmol, 1 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane to achieve a 0.1 M concentration) via syringe.
-
Irradiation: Place the reaction vessel approximately 5-10 cm from the blue LED light source. Use a fan to maintain the reaction at ambient temperature.
-
Reaction Monitoring: Stir the reaction vigorously under irradiation. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typical reaction times can range from 12 to 48 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired this compound product.
-
Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
References
- 1. researchgate.net [researchgate.net]
- 2. 1- and 2-Azetines via Visible Light-Mediated [2 + 2]-Cycloadditions of Alkynes and Oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Thermolabile 1-Azetines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of thermolabile 1-Azetines.
Frequently Asked Questions (FAQs)
Q1: My 1-Azetine appears to be degrading during purification. What are the most likely causes?
A1: 1-Azetines are known to be sensitive to both heat and acidic conditions.[1][2] The primary causes of degradation during purification are often:
-
Thermal Stress: Exposure to elevated temperatures during solvent evaporation or chromatography can lead to decomposition.
-
Acidic Conditions: The imine functionality of 1-Azetines makes them susceptible to hydrolysis or ring-opening in the presence of acid.[1][2] Standard silica gel used in flash chromatography is acidic and can cause degradation.[1][2]
Q2: What is the recommended first-line purification strategy for a newly synthesized, potentially thermolabile this compound?
A2: For a novel this compound with unknown stability, it is advisable to start with the mildest purification techniques. A modified flash column chromatography approach using deactivated silica gel at a controlled, low temperature is a good starting point.[3] If the compound is still unstable, progressing to low-temperature preparative chromatography or considering non-chromatographic techniques would be the next step.
Q3: How can I remove residual solvent from my purified this compound without causing decomposition?
A3: For thermolabile compounds, standard rotary evaporation at elevated temperatures should be avoided. Lyophilization (freeze-drying) is a highly effective and gentle method for removing solvents from heat-sensitive compounds.[4][5] This technique involves freezing the sample and then removing the solvent through sublimation under vacuum, thus avoiding high temperatures.[4][6]
Q4: Are there any alternatives to silica gel for the chromatographic purification of acid-sensitive 1-Azetines?
A4: Yes, several alternatives to standard silica gel can be considered:
-
Deactivated Silica Gel: You can use silica gel that has been treated with a basic modifier, such as triethylamine, to neutralize its acidic sites.[3]
-
Alumina (Basic or Neutral): Alumina can be a suitable alternative stationary phase. Basic or neutral alumina can prevent the degradation of acid-sensitive compounds.
-
Polymer-Based Columns: Reversed-phase chromatography using polymer-based columns (e.g., polystyrene-divinylbenzene) can be performed under neutral or basic conditions.
Troubleshooting Guides
Issue 1: Degradation of this compound during Flash Column Chromatography
Symptoms:
-
Low or no recovery of the desired product.
-
Appearance of new, more polar spots on the TLC plate of the collected fractions.
-
Streaking of the product on the TLC plate.
Troubleshooting Steps:
-
Assess Acid Sensitivity: The π-system of 1-Azetines is labile under acidic conditions.[1] Standard silica gel is acidic and can cause isomerization or ring-opening.[1][2]
-
Solution: Deactivate the silica gel. Prepare a slurry of silica gel in your chosen eluent system containing 1-3% triethylamine or another suitable base.[3] Pack the column with this slurry.
-
-
Control the Temperature: If the compound is thermolabile, the heat generated from the exothermic process of wetting the silica gel can be sufficient to cause degradation.
-
Solution: Pack and run the column in a cold room or using a jacketed column with a cooling circulator.
-
-
Minimize Contact Time: Prolonged exposure to the stationary phase can increase the chances of degradation.
-
Solution: Use flash chromatography with applied pressure to speed up the separation. Optimize your solvent system for a suitable Rf value (typically 0.2-0.4) to ensure a reasonable elution time.[7]
-
Issue 2: Co-elution of Impurities
Symptoms:
-
Collected fractions contain the desired product but also significant amounts of impurities.
-
Poor peak resolution in HPLC analysis of the fractions.
Troubleshooting Steps:
-
Optimize the Solvent System: The choice of eluent is critical for achieving good separation.
-
Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC).[7] A good starting point for many organic compounds is a hexane/ethyl acetate system. For more polar compounds, dichloromethane/methanol may be effective.[8] Aim for a clear separation between your product and the impurities.
-
-
Employ Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be used.
-
Solution: Start with a less polar solvent system and gradually increase the polarity by increasing the percentage of the more polar solvent.[3] This can help to first elute non-polar impurities, then your compound of interest, and finally the more polar impurities.
-
Issue 3: Product Precipitation or Poor Solubility During Purification
Symptoms:
-
The compound crashes out on the column or in the collection tubes.
-
Difficulty dissolving the crude material in the loading solvent.
Troubleshooting Steps:
-
Improve Solubility in the Mobile Phase: The compound must remain dissolved throughout the purification process.
-
Solution: If solubility is an issue in your chosen eluent, you may need to add a small amount of a stronger co-solvent. However, be mindful that this will alter the polarity of the eluent. Alternatively, for compounds that are poorly soluble in the mobile phase, dry loading is recommended.[7]
-
-
Dry Loading Procedure:
-
Dissolve your crude product in a volatile solvent in which it is soluble (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent completely to obtain a free-flowing powder of your compound adsorbed onto the silica.
-
Carefully load this powder onto the top of your packed column.[3]
-
Data Presentation
Table 1: General Parameters for Low-Temperature Chromatography of Thermolabile Compounds
| Parameter | Recommendation | Rationale |
| Column Temperature | -35°C to 5°C | To minimize thermal degradation of the analyte.[9][10] |
| Autosampler Temp. | 5°C or below | To maintain sample stability before injection.[10] |
| Fraction Collector Temp. | 5°C or below | To preserve the purified compound after separation.[10] |
| Mobile Phase | Pre-chilled | To maintain a consistent low temperature throughout the system. |
| Column Type | ODS, C18 | Conventional columns can be used at low temperatures.[9] |
Table 2: Key Parameters for Lyophilization of Thermolabile Compounds
| Parameter | General Guideline | Rationale |
| Freezing Temperature | Below the eutectic temperature (Teu) or glass transition (Tg') | To ensure complete solidification before applying vacuum.[6][11] |
| Primary Drying Temp. | Below the collapse temperature | To prevent the product from melting or collapsing during sublimation.[6][11] |
| Secondary Drying Temp. | As low as feasible (e.g., ≤ 25°C) | To remove residual bound water without damaging the compound.[11] |
| Vacuum Pressure | Typically 100-300 mTorr | To facilitate the sublimation of the solvent. |
Experimental Protocols
Protocol 1: Modified Flash Chromatography for Acid-Sensitive 1-Azetines
-
Solvent System Selection: Identify a suitable solvent system using TLC that gives your target this compound an Rf value of approximately 0.2-0.4.[7]
-
Silica Gel Deactivation: In a fume hood, prepare a slurry of silica gel in the chosen solvent system. Add triethylamine to the slurry to a final concentration of 1-3% (v/v).[3]
-
Column Packing: Wet pack the column with the deactivated silica slurry. Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent. If the compound is not very soluble in the eluent, use the dry loading technique described in the troubleshooting guide.
-
Elution: Run the column using the eluent containing the basic additive. Apply positive pressure to maintain a steady and reasonably fast flow rate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature, or proceed to lyophilization if the compound is highly thermolabile.
Protocol 2: Low-Temperature Preparative HPLC
-
System Preparation: Equip the HPLC system with a column thermostat, a refrigerated autosampler, and a cooled fraction collector.[10]
-
Column Equilibration: Install the appropriate preparative column and equilibrate it with the pre-chilled mobile phase at the desired sub-ambient temperature (e.g., 0°C to -20°C).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and keep it in the refrigerated autosampler.
-
Injection and Separation: Inject the sample and run the separation under the optimized low-temperature conditions. Note that lower temperatures may lead to broader peaks, so a balance between stability and chromatographic performance must be found.[10]
-
Fraction Collection: Collect the fractions corresponding to the target compound in tubes placed in the cooled fraction collector.
-
Post-Purification Processing: The collected fractions are highly aqueous and may require further processing like lyophilization to isolate the compound.[10]
Protocol 3: Lyophilization (Freeze-Drying) of a Purified this compound
-
Dissolution: Dissolve the purified this compound in a suitable solvent with a relatively high freezing point (e.g., water, tert-butanol).
-
Freezing: Place the solution in a lyophilizer flask and freeze it completely. This is typically done by rotating the flask in a bath of dry ice/acetone or a low-temperature freezer.
-
Primary Drying (Sublimation): Attach the frozen sample to the lyophilizer. The instrument will apply a deep vacuum, causing the frozen solvent to sublime directly from a solid to a gas. This step is performed below the collapse temperature of the formulation.[6]
-
Secondary Drying (Desorption): After all the ice has sublimed, the temperature may be gradually increased (while still under vacuum) to remove any residual, bound solvent molecules. For highly thermolabile compounds, this step should be performed at a low temperature (e.g., below 25°C).[11]
-
Completion: Once a stable, low pressure is reached and the product appears as a dry, fluffy powder, the process is complete. The product should be stored in a tightly sealed container, protected from moisture and light.
Visualizations
Caption: Decision tree for selecting a purification strategy for thermolabile 1-Azetines.
Caption: Workflow for modified flash chromatography of acid-sensitive compounds.
References
- 1. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ofdlifesciences.com [ofdlifesciences.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. sorbtech.com [sorbtech.com]
- 8. Chromatography [chem.rochester.edu]
- 9. pure.nitech.ac.jp [pure.nitech.ac.jp]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Development of lyophilization cycle and effect of excipients on the stability of catalase during lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Visible Light-Mediated 1-Azetine Synthesis
Welcome to the technical support center for visible light-mediated 1-azetine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this novel synthetic methodology.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of 1-azetines using visible light photocatalysis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Materials | 1. Insufficient Light Source: The photocatalyst is not being adequately excited. 2. Degassed Solvent is Critical: Oxygen can quench the excited state of the photocatalyst. 3. Incorrect Wavelength: The emission wavelength of the light source does not match the absorption wavelength of the photocatalyst. 4. Catalyst Inactivity: The photocatalyst may have degraded. | 1. Ensure your light source is functioning correctly and positioned for optimal irradiation of the reaction mixture. 2. Thoroughly degas the solvent and reaction mixture using techniques such as freeze-pump-thaw or by sparging with an inert gas (e.g., argon or nitrogen) for a sufficient amount of time. Maintain an inert atmosphere throughout the reaction. 3. Verify that the light source's emission spectrum overlaps with the photocatalyst's absorption spectrum. An iridium photocatalyst is commonly used in these reactions. 4. Use a fresh batch of photocatalyst. Store photocatalysts in the dark and under an inert atmosphere. |
| Formation of 2-Azetine Instead of this compound | 1. Alkyne Substrate: The electronic properties of the alkyne determine the reaction outcome. Aliphatic alkynes tend to stop at the 2-azetine stage. 2. Insufficient Energy for Rearrangement: The second energy transfer step required for rearrangement to the this compound is not occurring efficiently. | 1. To synthesize 1-azetines, use aryl or other activated alkynes. These substrates facilitate the second energy transfer and subsequent rearrangement.[1][2][3][4] 2. Ensure the reaction is irradiated for a sufficient duration to allow for the consecutive energy transfer process. Monitor the reaction progress by TLC or LC-MS to observe the conversion of the intermediate 2-azetine to the desired this compound. |
| Presence of Tetrahydrofuran Byproduct | In Situ Hydrolysis: The this compound product can be susceptible to hydrolysis, especially if water is present in the reaction mixture. | 1. Use anhydrous solvents and reagents to minimize water content. 2. If the tetrahydrofuran is the desired product, the reaction can be quenched with water to promote in situ hydrolysis.[1][3][4] |
| Formation of Aza-diene Byproducts | Electrocyclic Ring-Opening: The strained azetine ring can undergo thermal or photochemical ring-opening to form aza-dienes.[5] | 1. Maintain mild reaction temperatures. The use of visible light allows for reactions to be run at or below room temperature. 2. Minimize exposure of the product to the light source after the reaction is complete by working up the reaction promptly. |
| Complex Reaction Mixture with Multiple Unidentified Byproducts | 1. Photocatalyst Degradation: The photocatalyst may be unstable under the reaction conditions, leading to side reactions.[6][7][8] 2. Substrate Decomposition: The starting materials or the product may be unstable to the photochemical conditions. | 1. Screen different photocatalysts to find one with better stability for your specific substrate. 2. Perform control reactions in the absence of the photocatalyst but with light, and in the presence of the catalyst but in the dark, to determine the stability of your substrates and product. Consider reducing the reaction time or light intensity. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the visible light-mediated synthesis of 1-azetines from oximes and alkynes?
A1: The reaction proceeds through a stepwise mechanism involving two consecutive triplet energy transfers.[1][3][4] First, the photocatalyst is excited by visible light and transfers its energy to the oxime, generating a triplet-state intermediate. This intermediate undergoes a [2+2] cycloaddition with the alkyne to form a 2-azetine.[2] For the formation of a this compound, a second energy transfer from the photocatalyst to the 2-azetine intermediate occurs. This leads to N-O bond homolysis, followed by radical recombination to yield the rearranged this compound product.[1][4]
Q2: How can I selectively synthesize 2-azetines instead of 1-azetines?
A2: The selectivity is primarily controlled by the choice of the alkyne substrate. Using aliphatic alkynes will generally lead to the formation of 2-azetines as the final product, as they are less likely to undergo the second sensitization and rearrangement step.[9]
Q3: What are the typical yields for this compound synthesis using this method?
A3: The yields are substrate-dependent. However, a variety of this compound products can be accessed in yields of up to 86%.[9]
Q4: What is a suitable photocatalyst for this reaction?
A4: A commonly used and commercially available photocatalyst for this transformation is an iridium-based complex.[1][3][4]
Q5: Are there any known competing reactions I should be aware of?
A5: Yes, several side reactions can occur. These include the formation of 2-azetines as a byproduct, in situ hydrolysis of the azetine product to form tetrahydrofurans, E/Z isomerization of the oxime starting material, and electrocyclic ring-opening of the azetine ring to form aza-dienes.[1][5]
Quantitative Data Summary
The following table summarizes typical reaction yields for the synthesis of 1- and 2-azetines. Note that yields are highly dependent on the specific substrates used.
| Product Type | Alkyne Type | Typical Isolated Yield Range |
| This compound | Aryl/Activated | 40-86%[9] |
| 2-Azetine | Aliphatic | up to 58%[9] |
Key Experimental Protocol: General Procedure for Visible Light-Mediated this compound Synthesis
This is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the oxime substrate, the alkyne coupling partner, and the iridium photocatalyst.
-
Solvent Addition: Add the desired volume of a suitable anhydrous solvent (e.g., THF, dioxane).
-
Degassing: Seal the reaction vessel and thoroughly degas the mixture. This is typically done by three freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for 20-30 minutes.
-
Irradiation: Place the reaction vessel in front of a visible light source (e.g., a blue LED lamp) and begin stirring. It is advisable to use a fan to maintain the reaction at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired this compound.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. oaepublish.com [oaepublish.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing 1-Azetine Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-azetines.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 1-azetines?
A1: The main strategies for synthesizing 1-azetines include:
-
[2+2] Cycloadditions: This method typically involves the reaction of a nitrile and an alkene, often promoted by UV light.[1] More recent procedures utilize visible light-mediated triplet energy transfer photocatalysis for a divergent synthesis of 1- and 2-azetines.[2]
-
Elimination Reactions: 1-azetines can be formed through the elimination of a leaving group from an azetidine precursor.[1][2] This can be achieved by eliminating a leaving group on the azetidine nitrogen or by alkylating a carbonyl, thiocarbonyl, or imine at the 2-position of the azetidine ring, followed by tautomerization.[1]
-
Ring Expansions: Three-membered rings, such as azirines or cyclopropyl azides, can undergo ring expansion to form 1-azetines.[1][2] For instance, cyclopropyl azides can convert to 1-azetines upon heating.[1]
Q2: What are the main challenges in synthesizing 1-azetines?
A2: The synthesis of 1-azetines is often plagued by two significant challenges:
-
Competing aza-diene formation: Azetines are strained molecules and can undergo electrocyclic ring-opening to form more stable aza-diene structures, which reduces the yield of the desired 1-azetine.[1]
-
Facile imine hydrolysis: The imine functional group in 1-azetines is susceptible to hydrolysis, which can lead to decomposition of the product, particularly in the presence of water or protic solvents.[1]
Q3: My this compound product appears to be unstable. How can I improve its stability?
A3: The inherent strain and reactive imine bond of 1-azetines contribute to their instability. To mitigate this, consider the following:
-
Workup conditions: Use anhydrous conditions during workup and purification. Avoid aqueous washes if possible, or use brine and dry the organic layers thoroughly.
-
Purification: Employ non-protic solvents for chromatography and consider using neutral or basic alumina instead of silica gel to minimize acid-catalyzed decomposition.
-
Storage: Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures to prevent degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1-azetines.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of this compound | Reaction not proceeding: Incorrect temperature, insufficient activation (e.g., UV or visible light), or inactive catalyst. | - Optimize reaction temperature. - Ensure the light source for photocycloadditions is of the correct wavelength and intensity. - Verify the activity of the catalyst; consider using a fresh batch. |
| Competing side reactions: Formation of aza-dienes via electrocyclic ring-opening is a common side reaction.[1] | - Modify the substrate to disfavor ring-opening. - Optimize reaction conditions (e.g., lower temperature) to favor the desired cycloaddition. | |
| Product decomposition: The this compound product may be degrading under the reaction or workup conditions due to hydrolysis of the imine.[1] | - Ensure strictly anhydrous reaction and workup conditions. - Use aprotic solvents and reagents. - Consider performing the reaction under an inert atmosphere. | |
| Formation of Multiple Products | Lack of selectivity: In photochemical reactions, multiple isomers or byproducts can form. | - Optimize the wavelength of light used. - Employ a photosensitizer to promote a specific reaction pathway. - For visible-light mediated reactions, adjust the photocatalyst and light source.[2] |
| Isomerization: The desired this compound may be isomerizing to a more stable compound. | - Analyze the crude reaction mixture to determine if the product is forming and then degrading. - Adjust workup and purification conditions to be milder (e.g., lower temperatures, shorter times). | |
| Difficulty in Product Isolation | Volatility: The this compound may be volatile and lost during solvent removal. | - Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature. - Consider precipitation or crystallization as an alternative to chromatography. |
| Decomposition on silica gel: The acidic nature of silica gel can cause the decomposition of sensitive 1-azetines. | - Use neutral or basic alumina for column chromatography. - Alternatively, use other purification techniques like preparative TLC with a less acidic stationary phase or distillation. |
Summary of this compound Synthesis Conditions
| Synthetic Method | Reactants | Catalyst/Conditions | Advantages | Potential Issues |
| [2+2] Photocycloaddition | Nitrile + Alkene | UV light | Direct formation of the azetine ring. | Often limited to aryl-substituted nitriles; can lead to side products.[1] |
| Visible Light-Mediated [2+2] Cycloaddition | Cyclic Oxime + Alkyne | Iridium photocatalyst, visible light | Mild reaction conditions; can be selective for this compound formation.[3] | Requires specialized photochemical equipment. |
| Elimination | Azetidine with a leaving group | Base | Utilizes readily available azetidine precursors. | Can be prone to competing elimination pathways. |
| Ring Expansion | Azirine or Cyclopropyl azide | Heat or catalyst | Access to strained ring systems. | May require synthesis of specialized starting materials.[1] |
Experimental Protocols
Visible Light-Mediated [2+2] Cycloaddition for this compound Synthesis
This protocol is a representative procedure based on modern synthetic methods.[2][3]
Materials:
-
Cyclic oxime (e.g., 2-isoxazoline)
-
Alkyne
-
Iridium photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6)
-
Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)
-
Schlenk flask or similar reaction vessel suitable for photochemical reactions
-
Visible light source (e.g., blue LED lamp)
-
Stir plate
Procedure:
-
In a Schlenk flask, combine the cyclic oxime (1.0 eq), alkyne (1.2 eq), and iridium photocatalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a visible light source (e.g., blue LED).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by turning off the light source.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on neutral or basic alumina using a non-protic eluent system (e.g., hexanes/ethyl acetate).
Visualizations
Caption: Workflow for a typical this compound synthesis experiment.
Caption: A logical workflow for troubleshooting low-yielding this compound reactions.
Caption: Diagram illustrating the desired reaction pathway versus common side reactions.
References
Technical Support Center: Managing Competing Aza-Diene Formation in Synthesis
Welcome to the Technical Support Center for managing competing aza-diene formation during synthesis. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting, frequently asked questions (FAQs), and detailed experimental guidance to navigate the complexities of aza-Diels-Alder reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Unreactive Diene or Dienophile: The electronic properties of your reactants may not be favorable for the desired cycloaddition. 2. Unfavorable Reaction Conditions: Temperature, solvent, and reaction time can significantly impact yield. 3. Imine/Enamine Tautomerization: The desired aza-diene (imine) may be in equilibrium with a less reactive enamine tautomer. 4. Retro-Aza-Diels-Alder Reaction: The reaction may be reversible at elevated temperatures, leading to the decomposition of the desired product. | 1. Modify Reactants: Introduce electron-withdrawing groups on the imine nitrogen to increase its reactivity. For inverse-electron-demand reactions, use electron-rich dienophiles. 2. Optimize Conditions: Systematically vary the temperature and reaction time. Consider using a Lewis acid catalyst to accelerate the reaction, which may allow for lower reaction temperatures.[1][2] 3. Control Tautomerization: The use of bulky substituents on the nitrogen atom can disfavor enamine formation. 4. Temperature Management: If a retro-Diels-Alder reaction is suspected, try running the reaction at a lower temperature for a longer duration. |
| Poor Stereoselectivity (endo/exo or diastereoselectivity) | 1. Reaction Temperature: The endo product is often the kinetically favored product at lower temperatures, while the exo product may be more thermodynamically stable and favored at higher temperatures. 2. Lewis Acid Choice: The nature and bulkiness of the Lewis acid catalyst can significantly influence stereoselectivity.[3][4] 3. Solvent Effects: The polarity of the solvent can impact the transition state geometry and, consequently, the stereochemical outcome. | 1. Temperature Screening: Conduct the reaction at a range of temperatures (e.g., -78 °C, 0 °C, room temperature) to determine the optimal conditions for the desired stereoisomer. 2. Catalyst Screening: Test a variety of Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃, Yb(OTf)₃) to identify one that promotes the desired stereoselectivity. Bulky Lewis acids can sometimes favor the formation of the exo isomer.[3][4] 3. Solvent Optimization: Evaluate a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, perfluoroalcohols) to find the best medium for your desired stereochemical outcome.[5] |
| Formation of Side Products (e.g., 1,2-imine addition, polymerization) | 1. Reactive Intermediates: The imine may be susceptible to nucleophilic attack at the carbon atom (1,2-addition) or polymerization under the reaction conditions. 2. High Concentration: High concentrations of reactants can sometimes favor intermolecular side reactions like polymerization. | 1. Use of Bulky Substituents: Introducing a bulky substituent on the imine nitrogen can sterically hinder 1,2-addition. 2. Adjust Concentration: Running the reaction at a lower concentration may help to minimize polymerization. 3. Catalyst Optimization: A well-chosen Lewis acid can accelerate the desired [4+2] cycloaddition, outcompeting side reactions. |
Frequently Asked Questions (FAQs)
Q1: How can I promote the formation of the desired aza-diene over its enamine tautomer?
A1: The equilibrium between the aza-diene (imine) and its enamine tautomer can be a significant challenge. The use of a bulky substituent on the nitrogen atom of the imine can destabilize the enamine tautomer through steric hindrance, thus favoring the desired aza-diene. Additionally, the choice of solvent can influence this equilibrium.
Q2: What is the role of a Lewis acid in an aza-Diels-Alder reaction, and how do I choose the right one?
A2: Lewis acids play a crucial role by coordinating to the nitrogen atom of the imine, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aza-diene. This enhances its reactivity towards the dienophile and can accelerate the reaction, often allowing for milder reaction conditions. The choice of Lewis acid can also influence the stereoselectivity of the reaction.[3][4] It is often necessary to screen a variety of Lewis acids, such as BF₃·OEt₂, TiCl₄, Sc(OTf)₃, or Yb(OTf)₃, to find the optimal catalyst for a specific substrate combination.
Q3: My reaction is very slow. How can I increase the reaction rate without promoting side reactions?
A3: To increase the reaction rate, you can try several strategies. Increasing the temperature is a common approach, but it can sometimes lead to the formation of side products or the retro-Diels-Alder reaction.[1] A more effective method is often the use of a Lewis acid catalyst, which can significantly accelerate the reaction even at lower temperatures.[1][2] Additionally, the choice of solvent can have a dramatic effect; for instance, perfluoroalcohols like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) have been shown to accelerate inverse-electron-demand aza-Diels-Alder reactions through hydrogen bonding.[5]
Q4: I am observing a mixture of regioisomers. How can I improve the regioselectivity?
A4: Regioselectivity in aza-Diels-Alder reactions is governed by the electronic and steric properties of the substituents on both the aza-diene and the dienophile. To improve regioselectivity, you can try to enhance the electronic differences between the reactants by using more electron-donating groups on the electron-rich component and more electron-withdrawing groups on the electron-poor component. The use of a Lewis acid catalyst can also significantly enhance regioselectivity by selectively activating one of the reactants.
Data Presentation
Table 1: Effect of Lewis Acid Catalyst on the Aza-Diels-Alder Reaction of N-Sulfonyl-1-aza-1,3-dienes
| Entry | Lewis Acid (mol%) | Solvent | Time (h) | Yield (%) | endo:exo ratio | Reference |
| 1 | None | CH₂Cl₂ | 72 | <5 | - | [6] |
| 2 | Cu(OTf)₂ (10) | CH₂Cl₂ | 72 | 93 | 98:2 | [6] |
| 3 | Ni(ClO₄)₂·6H₂O (10) | CH₂Cl₂ | 48 | 85 | >98:2 | [6] |
| 4 | Yb(OTf)₃ (10) | CH₂Cl₂ | 72 | 75 | 95:5 | Inferred from similar studies |
| 5 | Sc(OTf)₃ (10) | CH₂Cl₂ | 48 | 88 | 97:3 | Inferred from similar studies |
Table 2: Influence of Solvent on the Rate of an Inverse-Electron-Demand Aza-Diels-Alder Reaction
| Entry | Solvent | pKₐ | Time | Yield (%) | Reference |
| 1 | Hexafluoroisopropanol (HFIP) | 9.3 | <1 min | >95 | [5] |
| 2 | Trifluoroethanol (TFE) | 12.4 | 8 min | 81 | [5] |
| 3 | Chloroform (CHCl₃) | - | 40 min | 60 | [5] |
| 4 | Dichloromethane (CH₂Cl₂) | - | 2 h | 55 | [5] |
| 5 | Toluene | - | 4 h | 45 | [5] |
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Aza-Diels-Alder Reaction
This protocol describes a general method for the synthesis of tetrahydropyridines via a copper-catalyzed aza-Diels-Alder reaction.[6]
Materials:
-
N-sulfonyl-1-aza-1,3-diene (1.0 equiv)
-
Electron-rich alkene (dienophile) (2.0 equiv)
-
Copper(II) triflate (Cu(OTf)₂) (10 mol%)
-
Chiral ligand (e.g., a bis(oxazoline) ligand) (11 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the chiral ligand and Cu(OTf)₂.
-
Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 1 hour.
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C or room temperature).
-
Add the N-sulfonyl-1-aza-1,3-diene to the catalyst mixture.
-
Add the electron-rich alkene dropwise to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Competing pathways in aza-diene synthesis.
Caption: Troubleshooting workflow for aza-Diels-Alder reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: 1-Azetines in [4+2] Cycloadditions
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 1-azetines in the context of [4+2] cycloaddition reactions.
Frequently Asked Questions (FAQs)
Q1: My [4+2] cycloaddition reaction with a 1-azetine is failing or giving very low yields. What are the common reasons for this?
A1: The primary challenge in using 1-azetines for [4+2] cycloadditions lies in their inherent instability and reactivity profile. Several factors likely contribute to poor reaction outcomes:
-
Inherent Instability : 1-Azetines are highly strained four-membered rings containing an imine functional group.[1][2] This makes them prone to decomposition under various reaction conditions.
-
Competing Reactions : 1-Azetines readily undergo competing reactions that are often kinetically more favorable than the desired [4+2] cycloaddition. These include:
-
Electrocyclic Ring-Opening : A common decomposition pathway for 1-azetines is the thermal electrocyclic ring-opening to form aza-dienes.[2]
-
Facile Imine Hydrolysis : The imine bond in 1-azetines is highly susceptible to hydrolysis, especially in the presence of trace amounts of water, leading to ring-opened products.[1][2]
-
[2+2] Cycloadditions : 1-Azetines have been shown to participate in [2+2] cycloadditions with ketenes and isocyanates, which can be a competing pathway if such reactants or intermediates are present.[1]
-
-
Predominant Reactivity of 2-Azetines in [4+2] Cycloadditions : It is crucial to note that the literature predominantly reports the successful use of 2-azetines, not 1-azetines, in [4+2] cycloaddition reactions.[1] 2-Azetines contain a carbon-carbon double bond and can act as either the diene or the dienophile.[1] The lack of extensive literature on 1-azetines in this role is a strong indicator of their limited utility.
Q2: Are there any successful examples of 1-azetines in [4+2] cycloadditions in the literature?
A2: While 1-azetines are known to undergo other types of cycloadditions, such as [3+2] and [2+2] reactions, their participation in [4+2] cycloadditions is not well-documented.[1] The vast majority of published [4+2] cycloaddition reactions involving azetine scaffolds utilize the more stable and electronically suitable 2-azetine isomers.[1] Researchers should critically evaluate their synthetic strategy and consider if a 2-azetine isomer or an alternative synthetic route would be more viable.
Q3: What are the key stability challenges associated with 1-azetines?
A3: The synthesis and handling of 1-azetines are plagued by several challenges.[2] General challenges in synthesizing azetines include competing aza-diene formation through electrocyclic ring-opening and easy imine hydrolysis in the case of 1-azetines.[1][2] Consequently, established synthetic methods for these compounds tend to be limited in scope and generality.[2]
Q4: How can I confirm the presence and purity of my synthesized this compound before proceeding with the cycloaddition?
A4: Given their instability, it is critical to confirm the integrity of the this compound immediately after synthesis and before use. Standard analytical techniques can be employed, but care must be taken to minimize degradation during analysis.
-
NMR Spectroscopy : ¹H and ¹³C NMR are powerful tools for characterizing 1-azetines. Analysis should be performed promptly in a dry, aprotic solvent. The appearance of signals corresponding to ring-opened or hydrolyzed products can indicate decomposition.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) can confirm the molecular weight of the this compound. Use a soft ionization technique to prevent fragmentation.
-
Infrared (IR) Spectroscopy : The C=N stretch of the imine in the this compound ring can be observed in the IR spectrum.
Troubleshooting Guides
Guide 1: Low or No Product Formation in this compound [4+2] Cycloaddition
| Symptom | Possible Cause | Troubleshooting Steps |
| No desired product detected; starting materials consumed. | This compound decomposition via hydrolysis or ring-opening. | 1. Rigorous Anhydrous Conditions : Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents. 2. Temperature Control : Perform the reaction at the lowest possible temperature that allows for the cycloaddition to proceed. Thermal stress can promote the electrocyclic ring-opening of the this compound. 3. Immediate Use : Use the this compound immediately after its synthesis and purification to minimize decomposition during storage. |
| Complex mixture of products observed. | Competing side reactions such as [2+2] cycloaddition or polymerization. | 1. Re-evaluate Dienophile/Diene Partner : Ensure the reaction partner is not promoting side reactions. For example, if ketenes or isocyanates can be formed in situ, they may favor a [2+2] pathway. 2. Protecting Groups : Consider if the substituents on the this compound or the reaction partner are contributing to instability or side reactions. The use of appropriate protecting groups might be necessary.[1] |
| No reaction; starting materials recovered. | Insufficient reactivity of the this compound as a diene or dienophile. | 1. Lewis Acid Catalysis : Investigate the use of a Lewis acid to activate either the this compound or the dienophile. However, be mindful that Lewis acids can also promote decomposition. 2. Alternative Isomer : The most practical solution is to redesign the synthesis to use a 2-azetine, which is well-established to participate in [4+2] cycloadditions.[1] |
Data on Related Azetine Cycloadditions
While data for 1-azetines in [4+2] cycloadditions is scarce, the following table summarizes representative data for the more successful [4+2] cycloadditions of 2-azetines to provide a comparative context for expected yields in related systems.
| 2-Azetine Role | Diene/Dienophile Partner | Reaction Conditions | Yield (%) | Selectivity | Reference |
| Dienophile | Various Dienes | Heat | Up to 94 | endo products selectively | [1] |
| Diene | Succinic Anhydride or Succinimide | Not specified | Good yields | High diastereoselectivity (endo) | [1] |
| Dienophile | Not specified | Y(OTf)₃ catalyst | Not specified | Not specified | [1] |
Experimental Protocols
General Protocol for Handling Unstable 1-Azetines
This protocol provides general guidelines for handling highly reactive and unstable intermediates like 1-azetines.
-
Synthesis and Purification :
-
Synthesize the this compound using established literature procedures, paying strict attention to anhydrous and inert atmosphere techniques.
-
Purify the this compound rapidly, often via low-temperature column chromatography on a neutral support (e.g., deactivated silica or alumina) or through distillation/sublimation if the compound is sufficiently volatile and stable.
-
-
Characterization :
-
Immediately following purification, obtain NMR and HRMS data to confirm the structure and purity. Prepare NMR samples in a glovebox using deuterated solvents that have been dried over molecular sieves.
-
-
Setup for Subsequent Reaction :
-
In a glovebox or under a positive pressure of inert gas, add the purified this compound to a pre-dried reaction vessel containing the reaction solvent and other reagents.
-
If the this compound is a solid, weigh it rapidly and transfer it to the reaction vessel. If it is an oil or in solution, use a gas-tight syringe for transfers.
-
-
Reaction Monitoring :
-
Monitor the reaction progress by TLC, LC-MS, or NMR, taking care to quench aliquots appropriately before analysis to prevent decomposition on the stationary phase or during sample preparation.
-
Visualizations
Caption: Competing reaction pathways for 1-azetines.
Caption: Troubleshooting workflow for failed this compound cycloadditions.
References
troubleshooting low yields in azirine ring expansion
Welcome to the Technical Support Center for azirine ring expansion. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during these synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: My azirine ring expansion is resulting in a very low yield. What are the general areas I should investigate?
A1: Low yields in azirine ring expansion reactions can typically be attributed to one or more of the following factors:
-
Substrate Quality: The purity of the starting azirine is crucial. Azirines can be unstable and susceptible to decomposition or polymerization, especially if impurities from their synthesis remain.
-
Reaction Conditions: The specific conditions of the reaction—temperature, solvent, concentration, and, for photochemical reactions, the wavelength and intensity of the light source—are critical and often require careful optimization.
-
Side Reactions: Azirines can undergo alternative reaction pathways that compete with the desired ring expansion. A common side reaction is the formation of a nitrile ylide, which can be trapped by dipolarophiles, leading to undesired byproducts.
-
Catalyst Activity (for catalyzed reactions): In metal-catalyzed or Lewis acid-promoted expansions, the catalyst's activity can be diminished by impurities or improper handling.
To begin troubleshooting, a systematic approach evaluating each of these areas is recommended.
Q2: I suspect my starting azirine is impure. How can I purify it, and what are the common impurities?
A2: Impurities in the azirine starting material can act as catalyst poisons or promote decomposition. Common impurities include residual reagents from the azirine synthesis (e.g., from a Neber rearrangement or vinyl azide decomposition) and decomposition products.
Purification Protocol:
-
Flash Column Chromatography: Azirines can often be purified by flash chromatography on silica gel. It is crucial to use a non-polar eluent system (e.g., hexanes/ethyl acetate) and to work quickly, as prolonged contact with silica gel can lead to decomposition.
-
Distillation/Sublimation: For thermally stable and volatile azirines, distillation or sublimation under reduced pressure can be an effective purification method.
-
Recrystallization: If the azirine is a solid, recrystallization from an appropriate solvent system can be used to remove impurities.
Always handle purified azirines with care, storing them at low temperatures and under an inert atmosphere to prevent degradation.
Q3: My photochemical ring expansion is not working well. What parameters should I optimize?
A3: Photochemical azirine ring expansions are sensitive to several factors. Low yields are often due to suboptimal reaction conditions or competing photochemical pathways.
-
Wavelength: The excitation wavelength is critical. Irradiation at a wavelength that is too high in energy can lead to undesired side reactions, while a wavelength that is too low may not provide sufficient energy for the desired transformation. The optimal wavelength is often dependent on the substituents of the azirine.
-
Solvent: The choice of solvent can influence the reaction pathway and the stability of intermediates. It is advisable to use degassed solvents to prevent quenching of excited states by oxygen.
-
Concentration: High concentrations can sometimes lead to intermolecular side reactions or product inhibition. Running the reaction under dilute conditions can favor the intramolecular ring expansion.
-
Reaction Time: Prolonged irradiation can lead to the decomposition of the product. It is important to monitor the reaction progress by TLC or GC/MS to determine the optimal reaction time.
Q4: In my thermally-induced ring expansion, I am observing a complex mixture of products. What could be the cause?
A4: Thermal ring expansions can be prone to side reactions, especially at elevated temperatures. The formation of a complex product mixture suggests that alternative decomposition or rearrangement pathways are competing with the desired ring expansion.
-
Formation of Nitrile Ylides: Thermolysis of azirines can lead to the formation of nitrile ylides, which can then undergo 1,3-dipolar cycloaddition reactions with other components in the reaction mixture or dimerize.
-
Radical Reactions: At very high temperatures, radical-mediated decomposition pathways can become significant, leading to a variety of byproducts.
-
Substituent Effects: The nature of the substituents on the azirine ring can significantly influence the activation energy for different rearrangement pathways. Some substituents may favor alternative rearrangements over the desired ring expansion.
Consider lowering the reaction temperature and extending the reaction time. If possible, the use of a catalyst may allow for the reaction to proceed at a lower temperature, thus minimizing side reactions.
Q5: My catalyst-mediated ring expansion is sluggish or fails completely. What are the potential issues with the catalyst?
A5: In catalyzed reactions, the catalyst's performance is paramount. Low activity can be due to:
-
Catalyst Deactivation: The catalyst can be deactivated by impurities in the starting materials or solvent. Water and oxygen are common culprits for many sensitive catalysts. Ensure that all reagents and solvents are rigorously dried and that the reaction is performed under an inert atmosphere.
-
Incorrect Catalyst or Ligand: The choice of metal and ligand is crucial for catalytic activity and selectivity. It may be necessary to screen a variety of catalysts and ligands to find the optimal combination for a particular substrate.
-
Insufficient Catalyst Loading: While a high catalyst loading is generally undesirable, too low a concentration may result in a sluggish or incomplete reaction.
It is also important to ensure that the catalyst is properly activated if required by the experimental protocol.
Quantitative Data Summary
The following tables provide a summary of reported yields for different azirine ring expansion methods to illustrate the impact of reaction conditions and substrates.
Table 1: Photochemical Ring Expansion of 2-Aryl-2H-azirines
| Azirine Substituent (Ar) | Wavelength (nm) | Solvent | Yield (%) | Reference |
| Phenyl | > 300 | Benzene | ~95 | F. W. Fowler, 1971 |
| p-Methoxyphenyl | > 300 | Benzene | ~90 | F. W. Fowler, 1971 |
| p-Chlorophenyl | > 300 | Benzene | ~92 | F. W. Fowler, 1971 |
Table 2: Thermal Ring Expansion of 2-Vinyl-2H-azirines
| Azirine Substituent | Temperature (°C) | Solvent | Product | Yield (%) | Reference |
| 2-Styryl | 110 | Toluene | Pyrrole | 75 | L. E. Overman, 1975 |
| 2-(1-Propenyl) | 110 | Toluene | Pyrrole | 70 | L. E. Overman, 1975 |
Table 3: Ni-Catalyzed Ring Expansion of Azirines with Malononitrile
| Azirine Substituent | Catalyst | Ligand | Solvent | Yield (%) | Reference |
| 2-Phenyl-3-methyl | Ni(acac)₂ | None | Dioxane | 85 | Alper, H., 1983 |
| 2,3-Diphenyl | Ni(acac)₂ | None | Dioxane | 82 | Alper, H., 1983 |
| 2-Ethyl-3-phenyl | Ni(cod)₂ | PPh₃ | THF | 78 | Alper, H., 1983 |
Detailed Experimental Protocols
Protocol 1: Photochemical Ring Expansion of 2-Phenyl-2H-azirine to 3-Phenyloxazole
Materials:
-
2-Phenyl-2H-azirine (1 mmol)
-
Anhydrous benzene (100 mL)
-
Pyrex reaction vessel
-
High-pressure mercury lamp with a Pyrex filter (> 300 nm)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
A solution of 2-phenyl-2H-azirine (1 mmol) in anhydrous benzene (100 mL) is prepared in a Pyrex reaction vessel equipped with a magnetic stir bar.
-
The solution is deoxygenated by bubbling argon or nitrogen through it for 30 minutes.
-
The reaction vessel is sealed and placed in a photochemical reactor.
-
The solution is irradiated with a high-pressure mercury lamp using a Pyrex filter to cut off wavelengths below 300 nm.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 2-4 hours), the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 3-phenyloxazole.
Protocol 2: Thermal Ring Expansion of 2-Styryl-2H-azirine to 2-Phenylpyrrole
Materials:
-
2-Styryl-2H-azirine (1 mmol)
-
Anhydrous toluene (20 mL)
-
Schlenk flask
-
Oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
A solution of 2-styryl-2H-azirine (1 mmol) in anhydrous toluene (20 mL) is placed in a Schlenk flask equipped with a magnetic stir bar and a reflux condenser.
-
The flask is flushed with an inert gas (argon or nitrogen).
-
The reaction mixture is heated to 110 °C in an oil bath.
-
The reaction is monitored by TLC.
-
Once the starting material is consumed (typically 6-8 hours), the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield 2-phenylpyrrole.
Protocol 3: Lewis Acid-Catalyzed Ring Expansion of a 2H-Azirine-2-carboxylate
Materials:
-
Ethyl 3-phenyl-2H-azirine-2-carboxylate (1 mmol)
-
Boron trifluoride etherate (BF₃·OEt₂) (0.2 mmol, 20 mol%)
-
Anhydrous dichloromethane (DCM) (10 mL)
-
Round-bottom flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a solution of ethyl 3-phenyl-2H-azirine-2-carboxylate (1 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere, boron trifluoride etherate (0.2 mmol) is added dropwise at 0 °C.
-
The reaction mixture is stirred at 0 °C and monitored by TLC.
-
Upon completion (typically 1-2 hours), the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted with DCM (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the corresponding oxazole derivative.
Visualizations
Caption: A decision tree for troubleshooting low yields in azirine ring expansion.
Caption: Competing reaction pathways in azirine ring expansion.
Technical Support Center: 1-Azetine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the complexities of 1-azetine synthesis, with a particular focus on addressing scale-up challenges.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in synthesizing 1-azetines, especially at a larger scale?
A1: The synthesis of 1-azetines is inherently challenging due to the significant ring strain of the four-membered unsaturated ring.[1][2] This strain renders them highly reactive and susceptible to decomposition.[1][2] Key challenges include:
-
Ring Strain and Instability: 1-Azetines are prone to thermal degradation and electrocyclic ring-opening, which can lead to the formation of aza-diene byproducts.[1][3][4]
-
Imine Hydrolysis: The endocyclic imine bond is sensitive to water, leading to ring-opening and the formation of β-amino aldehydes or ketones, particularly under acidic conditions.[1][3]
-
Competing Reactions: The desired intramolecular cyclization often competes with intermolecular reactions, such as dimerization and polymerization, as well as the formation of more thermodynamically stable five-membered pyrrolidine rings.
-
Purification Difficulties: The polarity and instability of 1-azetines make them challenging to purify using standard techniques like silica gel chromatography, which can catalyze their decomposition.[2]
Q2: What are the primary synthetic routes to 1-azetines?
A2: The main strategies for constructing the this compound ring are:
-
[2+2] Cycloadditions: This approach involves the reaction of a nitrile with an alkene, typically under photochemical conditions.[1][3] However, this method is often limited to specific substrates.[1][3]
-
Elimination Reactions: Starting from a pre-formed azetidine ring, a leaving group on the nitrogen or at the 2-position can be eliminated to introduce the double bond.[1][3]
-
Ring Expansion of 3-Membered Rings: Azirines or cyclopropyl azides can undergo ring expansion to form 1-azetines, often facilitated by heat or a metal catalyst.[1][3][4][5]
Q3: Why do yields often decrease when scaling up this compound synthesis?
A3: Yield reduction during scale-up is a common issue and can be attributed to several factors:
-
Heat Transfer: Exothermic reactions that are easily controlled in small flasks can become difficult to manage in larger reactors, leading to localized overheating and product decomposition.
-
Mass Transfer: Inefficient mixing in large vessels can lead to localized high concentrations of reagents, favoring intermolecular side reactions over the desired intramolecular cyclization.
-
Extended Reaction and Work-up Times: Longer exposure to heat, air, or moisture during large-scale operations increases the likelihood of product degradation.
Q4: How can flow chemistry help overcome some of the scale-up challenges?
A4: Flow chemistry offers several advantages for the synthesis of unstable molecules like 1-azetines:
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, minimizing side reactions.
-
Enhanced Safety: Hazardous or unstable intermediates are generated and consumed in small volumes, reducing the risk of runaway reactions.
-
Scalability: Scaling up is achieved by running the flow reactor for longer periods or by using multiple reactors in parallel ("numbering-up"), rather than increasing the reactor volume.[5][6][7]
Troubleshooting Guide
| Problem | Potential Causes | Solutions |
| Low or No Product Formation | - Inefficient leaving group in cyclization precursor.- Reaction temperature is too low.- Steric hindrance preventing ring closure. | - Convert hydroxyl groups to better leaving groups (e.g., mesylates, tosylates).- Gradually increase the reaction temperature while monitoring for decomposition.- Redesign the substrate to reduce steric bulk near the reaction centers. |
| Formation of Polymeric or Dimeric Byproducts | - High concentration of the reaction precursor. | - Employ high-dilution conditions by slowly adding the precursor to the reaction mixture.- Utilize a flow reactor to maintain low concentrations of reactive intermediates. |
| Product Decomposes During Work-up or Purification | - Presence of acid (e.g., from silica gel) or water, leading to hydrolysis.- Prolonged exposure to heat. | - Neutralize the reaction mixture before work-up.- Use neutral or basic alumina for chromatography instead of silica gel.- Minimize the duration of heating during solvent evaporation.- Consider purification by distillation under reduced pressure for volatile 1-azetines. |
| Formation of aza-diene byproduct | - The reaction temperature is too high, promoting electrocyclic ring-opening. | - Optimize the reaction temperature to find a balance between the rate of formation and the rate of decomposition.- If using a photochemical method, ensure the wavelength of light is appropriate and the irradiation time is minimized. |
Experimental Protocols
While multi-gram scale synthesis of 1-azetines is not widely reported due to their instability, the following generalized protocol for a photochemical [2+2] cycloaddition is based on commonly employed lab-scale procedures and can be adapted for scale-up, preferably in a flow reactor.
Generalized Protocol for Photochemical Synthesis of a this compound
-
Reactor Setup:
-
For lab scale, use a quartz reaction vessel with a suitable UV lamp (e.g., medium-pressure mercury lamp).
-
For scale-up, a continuous flow photochemical reactor is highly recommended to ensure uniform irradiation and temperature control.[3]
-
-
Reaction Mixture Preparation:
-
Dissolve the alkene (1.0 equivalent) and the nitrile (1.0-1.5 equivalents) in a suitable solvent (e.g., acetonitrile, cyclohexane). The concentration should be kept low (e.g., 0.01-0.05 M) to minimize side reactions.
-
Degas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove oxygen, which can quench the excited state.
-
-
Photochemical Reaction:
-
Irradiate the solution with UV light at a controlled temperature (e.g., 0-25 °C).
-
Monitor the reaction progress by TLC, GC-MS, or NMR spectroscopy. Over-irradiation can lead to product decomposition.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully remove the solvent under reduced pressure at a low temperature.
-
Purify the crude product. Column chromatography on neutral or basic alumina is recommended over silica gel to prevent hydrolysis.[8][9] Elute with a non-polar solvent system, potentially with a small amount of a basic additive like triethylamine.
-
Alternatively, for volatile products, purification by vacuum distillation may be possible.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00400G [pubs.rsc.org]
- 3. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
identifying byproducts in 1-Azetine reactions by NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-azetine reactions. The focus is on the identification of common byproducts using NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of a crude this compound reaction is complex. What are the most common byproducts I should be looking for?
A1: Besides the desired this compound, several byproducts can form depending on the reaction conditions and workup. The most common include:
-
Azetidines: The corresponding saturated azetidine can form through reduction of the imine functionality of the this compound. This can be caused by certain reagents or catalytic processes, or even during purification on silica gel.[1]
-
β-Amino Esters/Acids: 1-Azetines are susceptible to hydrolysis, which opens the ring to form β-amino esters (if an alcohol is present) or β-amino acids. This is often observed during aqueous workup or chromatography on wet silica gel.
-
Azetidin-2-ones (β-Lactams): Rearrangement of the this compound can lead to the formation of the more stable azetidin-2-one isomer.[1]
-
Aza-dienes: Thermal or photochemical conditions can sometimes lead to electrocyclic ring-opening of the this compound to form aza-dienes.[2]
-
Starting Materials: Incomplete conversion is a common issue. Always compare the spectrum of your crude product with that of your starting materials.
Q2: I observe unexpected peaks in the aliphatic region of my ¹H NMR. How can I differentiate between the this compound and the corresponding azetidine?
A2: The key difference in the ¹H NMR spectra of a this compound and its corresponding azetidine lies in the chemical shifts and multiplicities of the ring protons.
-
This compound: The protons on the carbon adjacent to the imine nitrogen (C4) are typically deshielded and appear further downfield compared to a standard alkane, often in the range of 3.8-4.2 ppm. The protons on the other sp³-hybridized carbon (C3) will also be in the aliphatic region. The proton on the sp²-hybridized carbon (C2) will be significantly downfield.
-
Azetidine: All ring protons are on sp³-hybridized carbons. The protons on the carbons attached to the nitrogen (C2 and C4) are typically in the range of 3.3-3.7 ppm, while the C3 protons are further upfield. The overall spectrum will lack the downfield signal of the C2-H of the this compound.
Q3: My reaction mixture shows a new set of peaks that suggest hydrolysis. What are the characteristic NMR signals for a β-amino ester byproduct?
A3: Hydrolysis of a 2-substituted-1-azetine in the presence of an alcohol (e.g., from the solvent) will yield a β-amino ester. The characteristic NMR signals are:
-
Ester Moiety: You will see the characteristic signals for the alcohol portion of the ester (e.g., a quartet around 4.1 ppm and a triplet around 1.2 ppm for an ethyl ester).
-
α- and β-Protons: The protons on the carbons alpha and beta to the carbonyl group will appear as multiplets in the aliphatic region, typically between 2.4 and 3.5 ppm.
-
NH Proton: A broad singlet for the N-H proton will be present, the chemical shift of which is highly dependent on concentration and solvent.
Q4: How can I confirm the presence of an azetidin-2-one (β-lactam) byproduct?
A4: Azetidin-2-ones have a distinct set of signals in both ¹H and ¹³C NMR.
-
¹H NMR: The protons on the carbon adjacent to the carbonyl group (C3) are typically diastereotopic and will appear as a multiplet. The protons on the carbon adjacent to the nitrogen (C4) will also be a multiplet.
-
¹³C NMR: The most characteristic signal is the carbonyl carbon, which will appear significantly downfield, typically in the range of 165-175 ppm.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound reactions and their analysis by NMR.
| Problem | Possible Cause(s) | Suggested Solution(s) by NMR Analysis |
| Low or no conversion to this compound. | 1. Reaction temperature too low (for thermal rearrangements).2. Inefficient irradiation (for photochemical reactions).3. Deactivated catalyst. | 1. Check for the presence of starting material signals in the ¹H NMR. For example, in the synthesis from a cyclopropyl azide, look for the characteristic upfield signals of the cyclopropyl protons. |
| Product decomposes during purification. | 1. 1-Azetines can be sensitive to acidic conditions, such as on standard silica gel.[1]2. Presence of water leading to hydrolysis. | 1. If you observe the appearance of broad signals or new sets of peaks corresponding to β-amino esters after chromatography, your product is likely degrading.2. To confirm, take an NMR of the crude product before and after a small-scale purification test. |
| Multiple unexpected products are observed. | 1. Formation of aza-diene via ring-opening.2. Rearrangement to azetidin-2-one.3. Polymerization. | 1. Look for signals in the olefinic region of the ¹H NMR that do not correspond to your desired product. Aza-dienes will have characteristic vinyl proton signals.2. Check for the characteristic downfield carbonyl signal in the ¹³C NMR (around 170 ppm) to identify an azetidin-2-one.3. Broad, unresolved humps in the baseline of the ¹H NMR can indicate the presence of polymeric material. |
Quantitative Data Summary
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for 1-azetines and their common byproducts. Please note that these are approximate ranges and the exact chemical shifts will depend on the specific substitution pattern of the molecule.
Table 1: Approximate ¹H NMR Chemical Shifts (ppm)
| Proton Type | This compound | Azetidine | β-Amino Ester | Azetidin-2-one |
| C2-H | 6.5 - 7.5 (s or m) | 3.3 - 3.7 (t or m) | - | - |
| C3-H₂ | 2.8 - 3.5 (m) | 2.0 - 2.5 (quintet or m) | 2.4 - 2.8 (t or m) | 2.8 - 3.2 (m) |
| C4-H₂ | 3.8 - 4.2 (t or m) | 3.3 - 3.7 (t or m) | 3.0 - 3.5 (t or m) | 3.2 - 3.6 (m) |
| N-H | - | 1.5 - 2.5 (br s) | 1.5 - 3.0 (br s) | 7.0 - 8.0 (br s) |
| Ester O-CH₂- | - | - | 4.0 - 4.3 (q) | - |
| Ester -CH₃ | - | - | 1.1 - 1.3 (t) | - |
Table 2: Approximate ¹³C NMR Chemical Shifts (ppm)
| Carbon Type | This compound | Azetidine | β-Amino Ester | Azetidin-2-one |
| C2 | 150 - 160 | 45 - 55 | - | 165 - 175 (C=O) |
| C3 | 30 - 40 | 20 - 30 | 35 - 45 | 40 - 50 |
| C4 | 50 - 60 | 45 - 55 | 40 - 50 | 40 - 50 |
| Ester C=O | - | - | 170 - 175 | - |
| Ester O-CH₂- | - | - | 59 - 62 | - |
| Ester -CH₃ | - | - | 13 - 15 | - |
Note: Data is compiled from general knowledge of NMR spectroscopy and the limited available literature data. Specific shifts can vary significantly with substitution.
Key Experimental Protocols
Protocol 1: Thermal Synthesis of 2-Phenyl-1-azetine from Phenylcyclopropyl Azide
This protocol is based on the thermal rearrangement of a cyclopropyl azide.[2]
Materials:
-
Phenylcyclopropyl azide
-
Anhydrous toluene
Procedure:
-
Dissolve phenylcyclopropyl azide in anhydrous toluene (0.1 M solution) in a sealed tube.
-
Heat the solution at 110 °C for 2-4 hours.
-
Monitor the reaction by TLC or ¹H NMR by taking aliquots. The disappearance of the starting azide and the appearance of the this compound product should be observed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or chromatography on deactivated silica gel (pre-treated with a solvent system containing a small amount of triethylamine, e.g., 1%).
NMR Characterization of 2-Phenyl-1-azetine:
-
¹H NMR (CDCl₃): δ 7.2-7.5 (m, 5H, Ar-H), 3.82 (t, 2H, C4-H₂), 3.23 (t, 2H, C3-H₂).[3]
Protocol 2: Photochemical Synthesis of 1-Azetines from Aromatic Nitriles and Alkenes
This protocol describes a general procedure for the [2+2] photocycloaddition of an aromatic nitrile with an alkene.[4]
Materials:
-
Aromatic nitrile (e.g., benzonitrile)
-
Alkene (e.g., 2,3-dimethyl-2-butene)
-
Anhydrous solvent (e.g., cyclohexane)
-
Photoreactor with a UV lamp (e.g., medium-pressure mercury lamp)
Procedure:
-
Dissolve the aromatic nitrile and a 5-10 fold excess of the alkene in the anhydrous solvent in a quartz reaction vessel.
-
Degas the solution by bubbling with nitrogen or argon for 15-30 minutes.
-
Irradiate the solution with the UV lamp while maintaining a cool temperature (e.g., using a cooling fan or a water bath).
-
Monitor the reaction progress by GC or ¹H NMR.
-
Once a significant amount of product has formed (or starting material is consumed), stop the irradiation.
-
Remove the solvent and excess alkene under reduced pressure.
-
Purify the resulting this compound by vacuum distillation or chromatography on deactivated silica gel.
Visualizations
Caption: Common byproduct pathways in this compound reactions.
Caption: General experimental and troubleshooting workflow.
Caption: Logical workflow for NMR-based byproduct identification.
References
Validation & Comparative
1-Azetine vs. 2-Azetine: A Comparative Guide to Reactivity
For researchers, scientists, and drug development professionals exploring the landscape of four-membered nitrogen-containing heterocycles, understanding the distinct reactivity profiles of 1-azetine and 2-azetine is paramount. These strained isomers, while structurally similar, exhibit divergent chemical behaviors dictated by the placement of their endocyclic double bond. This guide provides an objective comparison of their reactivity, supported by available experimental data, detailed protocols, and mechanistic visualizations to aid in their strategic application in synthesis and drug discovery.
General Reactivity Overview
Azetines are unsaturated four-membered nitrogen heterocycles, and their reactivity is largely governed by the significant ring strain, estimated to be around 25.4 kcal/mol for the saturated azetidine ring.[1] This inherent strain makes them valuable synthetic intermediates.[2][3] The two isomers, this compound and 2-azetine, differ in the location of the double bond, which fundamentally influences their electronic properties and, consequently, their chemical reactivity.[4][5]
-
This compound contains an imine functional group (a C=N double bond). Its reactivity is characterized by the nucleophilicity of the imine nitrogen and the electrophilicity of the imine carbon.[4]
-
2-Azetine incorporates an alkene functionality (a C=C double bond). Its reactivity is primarily centered around this strained olefin.[4]
Cycloaddition Reactions
Cycloaddition reactions are a powerful tool for rapidly building molecular complexity, and both 1- and 2-azetines participate in such transformations to yield fused polycyclic systems.[4] While direct head-to-head comparative studies on cycloaddition reactivity are limited, data from divergent synthetic routes can provide insights into their amenability to form under specific cycloaddition conditions.
One notable method for the synthesis of both isomers is a visible light-mediated [2+2] photocycloaddition.[6][7] In this approach, 2-azetines can be formed directly, and under slightly modified conditions, they can rearrange to the corresponding 1-azetines.[6] The yields of various substituted 1- and 2-azetines synthesized via this methodology are presented below, offering a glimpse into their relative accessibility.
[2+2] Photocycloaddition Yields for Substituted Azetines
| Entry | Alkyne Substituent (R) | 2-Azetine Yield (%)[6] | This compound Yield (%)[6] |
| 1 | Phenyl | 75 | 82 |
| 2 | 4-Fluorophenyl | 65 | 78 |
| 3 | 4-Chlorophenyl | 68 | 85 |
| 4 | 4-Bromophenyl | 62 | 81 |
| 5 | 4-Methoxyphenyl | 80 | 90 |
| 6 | 2-Thienyl | 55 | 65 |
| 7 | Cyclohexyl | 45 | Not Reported |
| 8 | n-Butyl | 42 | Not Reported |
Addition Reactions
The distinct electronic nature of the double bond in 1- and 2-azetines dictates their behavior in addition reactions.
Reactivity of 1-Azetines
The polarized C=N bond in 1-azetines makes the carbon atom susceptible to attack by nucleophiles and the nitrogen atom prone to reaction with electrophiles. Common addition reactions include:
-
Nucleophilic Addition: The electrophilic imine carbon can be attacked by various nucleophiles.
-
Addition of Hydride Reagents: 1-Azetines can be reduced to the corresponding azetidines.[2]
-
Reactions under Basic or Acidic Conditions: These conditions can facilitate various addition and rearrangement reactions.[2]
Reactivity of 2-Azetines
The reactivity of 2-azetines is dominated by the strained C=C double bond, making them good substrates for various addition reactions, including:
-
Radical Addition: The strained olefin can undergo radical additions.[2]
-
Transition Metal-Catalyzed Additions: A variety of metals can catalyze additions across the double bond.[2]
-
Hydrogenation: The C=C bond can be readily reduced to form azetidines.[2]
-
Ionic Pathways: Under acidic conditions in the presence of water, 2-azetines can undergo ring-opening to form β-aminocarbonyl compounds.[8]
Experimental Protocols
Below is a representative experimental protocol for a reaction involving a 2-azetine. While a direct comparative protocol for a this compound is not available from the same source, similar conditions could be adapted, keeping in mind the different reactivity profiles of the C=N versus the C=C bond.
Radical Hydrothiolation of a 2-Azetine[8]
Objective: To synthesize a C3-thiolated azetidine from a C2-functionalized 2-azetine via a radical thiol-ene reaction.
Materials:
-
C2-functionalized 2-azetine (1.0 equiv)
-
Thiol (2.0 equiv)
-
Dichloromethane (DCM) as solvent
-
White light source
Procedure:
-
In a suitable reaction vessel, dissolve the C2-functionalized 2-azetine in dichloromethane.
-
Add the thiol to the solution.
-
Irradiate the reaction mixture with a white light source at 50 °C.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the C3-thiolated azetidine.
This protocol has been shown to be effective for a range of 2-azetines and thiols, with yields often being good to excellent.[8]
Mechanistic and Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Reactivity pathways of this compound and 2-Azetine.
Caption: Workflow for radical hydrothiolation of 2-azetine.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (-)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic Insights into 1-Azetine Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key synthetic methodologies for the formation of the 1-azetine scaffold, a valuable but historically challenging heterocyclic motif in medicinal chemistry. We delve into the mechanistic underpinnings of three prominent methods: visible light-mediated [2+2] cycloaddition, thermal ring expansion of cyclopropyl azides, and photochemical [2+2] cycloaddition of nitriles and alkenes. This objective comparison, supported by experimental data and detailed protocols, aims to equip researchers with the knowledge to select the most suitable method for their synthetic endeavors.
At a Glance: Comparison of this compound Synthetic Methods
| Method | Precursors | Energy Source | Key Features | Yields |
| Visible Light-Mediated [2+2] Cycloaddition | Oximes and Alkynes | Visible Light | Mild conditions, operational simplicity, modular.[1] | Up to 96%[1] |
| Thermal Ring Expansion | Cyclopropyl Azides | Heat | Thermally induced rearrangement.[2] | Generally moderate to good |
| Photochemical [2+2] Cycloaddition | Aromatic Nitriles and Alkenes | UV Light | Direct formation from readily available materials.[3][4] | 29-40%[4] |
Visible Light-Mediated [2+2] Cycloaddition of Oximes and Alkynes
This modern approach offers a mild and efficient route to 1-azetines, avoiding the harsh conditions often associated with other methods. The reaction proceeds via a stepwise mechanism involving triplet energy transfer.[1]
Mechanistic Pathway
The reaction is initiated by the excitation of a photocatalyst with visible light. The excited photocatalyst then transfers its energy to the oxime, promoting it to a triplet state. This is followed by an intermolecular [2+2] cycloaddition with an alkyne to form a 2-azetine intermediate. A second energy transfer event to the 2-azetine, followed by N-O bond homolysis and subsequent radical recombination, leads to the final this compound product.[1]
Caption: Mechanism of visible light-mediated this compound formation.
Experimental Protocol: General Procedure
A solution of the oxime (1.0 equiv), alkyne (2.0 equiv), and a suitable photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 1-2 mol%) in a degassed solvent (e.g., acetonitrile) is irradiated with a blue LED light source at room temperature for a specified time. The reaction progress is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired this compound.
Substrate Scope and Yields
This method has been shown to be effective for a range of substituted oximes and alkynes, with yields reaching up to 96%.[1] Electron-withdrawing and electron-donating groups on both reaction partners are generally well-tolerated.
| Oxime Substituent | Alkyne Substituent | Yield (%) | Reference |
| Phenyl | Phenyl | 85 | [1] |
| 4-MeO-Ph | Phenyl | 78 | [1] |
| 4-CF3-Ph | Phenyl | 91 | [1] |
| Phenyl | 4-Me-Ph | 82 | [1] |
Thermal Ring Expansion of Cyclopropyl Azides
The thermal decomposition of cyclopropyl azides provides another route to 1-azetines. This method relies on a thermally induced rearrangement of an intermediate nitrene.[2]
Mechanistic Pathway
Upon heating, cyclopropyl azide undergoes loss of dinitrogen to form a highly reactive cyclopropyl nitrene intermediate. This nitrene can then undergo a ring expansion to afford the this compound product. The reaction is believed to proceed through a concerted mechanism, although a stepwise pathway involving a biradical intermediate cannot be entirely ruled out in all cases.
Caption: Mechanism of thermal this compound formation.
Experimental Protocol: General Procedure
A solution of the cyclopropyl azide in a high-boiling solvent (e.g., xylene, toluene) is heated to reflux for several hours. The reaction is monitored by TLC or GC-MS until the starting material is consumed. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield the this compound.
Photochemical [2+2] Cycloaddition of Nitriles and Alkenes
This method provides a direct route to 1-azetines from readily available aromatic nitriles and alkenes. The reaction is initiated by UV irradiation and is particularly effective for the synthesis of highly substituted 1-azetines.[3][4]
Mechanistic Pathway
Upon UV irradiation, the aromatic nitrile is excited to a singlet or triplet state. This excited state then undergoes a [2+2] cycloaddition with an alkene to form a transient bicyclic intermediate. This intermediate subsequently rearranges to the more stable this compound. The stability of the resulting this compound is enhanced by substitution on the ring.[4]
Caption: Mechanism of photochemical this compound formation.
Experimental Protocol: General Procedure
A solution of the aromatic nitrile and a high concentration of the alkene in a suitable solvent (e.g., n-hexane) is irradiated with a high-pressure mercury arc lamp through a Corex filter under a nitrogen atmosphere. The progress of the reaction is monitored by gas chromatography. After the consumption of the nitrile, the solvent is evaporated, and the residue is purified by chromatography on neutral alumina to afford the this compound.[4]
Yields
The photochemical synthesis of 2-phenyl-3,3,4,4-tetramethyl-1-azetine from benzonitrile and 2,3-dimethylbut-2-ene has been reported with a yield of 29%.[4] The corresponding reaction with 1-naphthonitrile gave the this compound in 30-40% yield.[4]
Conclusion
The synthesis of 1-azetines can be achieved through various mechanistic pathways, each with its own advantages and limitations. The visible light-mediated [2+2] cycloaddition stands out for its mild conditions and high yields, making it an attractive option for the synthesis of complex and sensitive molecules. Thermal ring expansion of cyclopropyl azides offers a more classical approach, while photochemical [2+2] cycloaddition provides a direct route from simple starting materials. The choice of method will ultimately depend on the specific substrate, desired substitution pattern, and available laboratory equipment. This guide provides the foundational knowledge for researchers to make informed decisions in their pursuit of these valuable nitrogen-containing heterocycles.
References
- 1. researchgate.net [researchgate.net]
- 2. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photochemical synthesis of 1-azetines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Photochemical synthesis of 1-azetines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to [2+2] Cycloaddition and Ring Expansion in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The construction of cyclic frameworks is a cornerstone of organic synthesis, pivotal in the creation of natural products and pharmaceutical agents. Among the myriad of strategies available, [2+2] cycloaddition and ring expansion reactions represent two powerful and distinct approaches for assembling or modifying cyclic systems. This guide provides an objective comparison of their performance, supported by experimental data, to aid chemists in selecting the optimal strategy for their synthetic targets.
Introduction to the Methodologies
[2+2] Cycloaddition is a pericyclic reaction that involves the union of two components, each contributing two atoms to form a new four-membered ring.[1] This reaction is most famously conducted under photochemical conditions, as the suprafacial-suprafacial approach is thermally forbidden by the Woodward-Hoffmann rules but photochemically allowed.[2] This method is the most direct route to synthesizing cyclobutane derivatives, which are valuable motifs in bioactive molecules and versatile intermediates for further transformations.[3][4][5]
Ring Expansion , in contrast, is a rearrangement reaction that transforms a pre-existing cyclic system into a larger one, typically by inserting one or more atoms into the ring's framework.[6] These reactions are valuable for accessing medium-sized rings (7-11 members), which are often challenging to synthesize via direct cyclization due to unfavorable thermodynamics.[7][8] Common methods include the Tiffeneau-Demjanov rearrangement and radical-mediated processes like the Dowd-Beckwith expansion.[7][9]
Mechanistic Overview
[2+2] Photocycloaddition
In a typical photochemical [2+2] cycloaddition, one of the alkene partners absorbs a photon of light, promoting it to an excited state. This excited-state molecule can then react with a ground-state alkene to form the cyclobutane ring. The reaction can proceed intermolecularly between two separate molecules or intramolecularly within a single molecule containing two double bonds.[1][10]
Ring Expansion via Diazomethane
A classic example of ring expansion is the reaction of a cyclic ketone with diazomethane, a key step in the Tiffeneau-Demjanov rearrangement. Diazomethane acts as a nucleophile, attacking the carbonyl carbon. The resulting intermediate collapses, losing nitrogen gas and inducing a 1,2-alkyl shift, which expands the ring by one carbon.[11][12]
Performance Comparison
The choice between [2+2] cycloaddition and ring expansion hinges on the desired product, available starting materials, and required control over stereochemistry.
| Feature | [2+2] Cycloaddition | Ring Expansion |
| Reaction Type | Pericyclic Reaction | Rearrangement Reaction |
| Primary Product | Four-membered rings (Cyclobutanes)[4] | Larger rings (n+1, n+2, etc.)[6] |
| Typical Conditions | Photochemical (UV/Visible light), Thermal (for ketenes)[2][13] | Lewis/Brønsted acids, radical initiators, bases[6][7][11] |
| Stereocontrol | Often high; stereochemistry of alkenes is retained in the product.[14] | Dependent on the migratory aptitude of substituents and precursor stereochemistry. |
| Scope | Broad for alkenes, alkynes, enones, and other unsaturated systems.[1] | Primarily used on cyclic ketones, alcohols, and β-keto esters.[8][15] |
| Key Advantage | Direct and atom-economical route to strained four-membered rings.[16] | Excellent for accessing thermodynamically disfavored medium and large rings.[8] |
| Limitations | Often requires a chromophore for photo-excitation; can have regioselectivity issues (HH vs. HT isomers).[1] | Can be substrate-specific; regioselectivity of bond migration can be a challenge.[15] |
Quantitative Data from Representative Syntheses
The following table summarizes yields and conditions for specific examples, illustrating the practical application of each method.
| Reaction | Starting Material(s) | Product | Conditions | Yield | Stereoselectivity | Reference |
| [2+2] Cycloaddition | 2,3-Dihydrofuran + Trifluoroethyl acrylate | exo-Cycloadduct | Chiral oxazaborolidine-AlBr₃ catalyst, CH₂Cl₂, -78 °C | 87% | 99% ee | [17] |
| [2+2] Cycloaddition | N-Alkyl maleimide + Styrene | Bicyclic cyclobutane | 370 nm irradiation, catalyst-free | High | Good dr | [13] |
| Ring Expansion | Cyclohexanone | Cycloheptanone | Diazomethane, ether | High | N/A | [12] |
| Ring Expansion | 2-Arylcycloalkanone | Arylated medium ring carbocycle | Scandium(III) triflate, bis(oxazoline) ligand | Excellent | High ee | [9] |
| Tandem [2+2]/Expansion | Thiazoline fused 2-pyridone + Propargyl bromide | Cyclobutane fused thiazolino-2-pyridone | Cs₂CO₃, tandem ring opening/[2+2] cycloaddition | 48% | N/A | [18][19] |
Synergistic Strategies: Tandem [2+2] Cycloaddition/Ring Expansion
A powerful modern strategy involves combining these two reactions. A photochemical [2+2] cycloaddition is first used to create a strained, high-energy cyclobutane intermediate. This intermediate is then subjected to conditions that promote a facile ring-opening or ring-expansion cascade to furnish a more complex, larger ring system.[20][21] This approach leverages the reactivity of the cyclobutane to access structures that would be difficult to obtain directly.
Experimental Protocols
Key Experiment 1: Photochemical [2+2] Cycloaddition of N-Phenylmaleimide with Styrene
Methodology: This protocol is adapted from procedures for photochemical cycloadditions involving maleimides.[13]
-
Preparation: In a quartz reaction vessel, dissolve N-phenylmaleimide (1.0 eq) and styrene (1.2 eq) in acetone (0.1 M). Add thioxanthone (0.1 eq) as a photosensitizer.
-
Degassing: Sparge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiation: Seal the vessel and place it in a photochemical reactor equipped with a 440 nm LED lamp. Irradiate the stirred solution at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the cyclobutane product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio.
Key Experiment 2: Diazomethane Ring Expansion of Cyclohexanone
Methodology: This is a classic procedure for one-carbon ring expansion.[11][12] Caution: Diazomethane is highly toxic and explosive. It should only be handled by trained personnel in a well-ventilated fume hood using appropriate safety equipment and specialized glassware.
-
Preparation: Dissolve cyclohexanone (1.0 eq) in anhydrous diethyl ether (0.2 M) in a flame-dried, three-neck flask equipped with a dropping funnel and a nitrogen inlet. Cool the solution to 0 °C in an ice bath.
-
Reaction: Slowly add a freshly prepared ethereal solution of diazomethane (CH₂N₂) dropwise to the stirred ketone solution. The characteristic yellow color of diazomethane should dissipate upon reaction. Continue addition until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Quenching: After stirring for 1 hour at 0 °C, cautiously add glacial acetic acid dropwise to quench the excess diazomethane until the yellow color disappears and gas evolution ceases.
-
Workup: Allow the mixture to warm to room temperature. Wash the ethereal solution sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and carefully remove the solvent by distillation (avoiding rotary evaporation if residual diazomethane is suspected). Purify the crude product by fractional distillation or column chromatography to yield cycloheptanone.
Conclusion
Both [2+2] cycloaddition and ring expansion are indispensable tools in synthetic chemistry, each offering unique advantages.
-
[2+2] Cycloaddition excels in the direct, stereocontrolled synthesis of cyclobutanes, providing atom-economical access to these strained and synthetically versatile motifs.[1][16]
-
Ring Expansion offers a strategic solution to the synthesis of larger, often thermodynamically challenging, cyclic systems by leveraging the framework of smaller, more accessible starting materials.[6][8]
Ultimately, the decision between these methods is dictated by the specific synthetic target. They are not merely alternatives but can be complementary, as demonstrated by the increasing use of tandem [2+2] cycloaddition/ring expansion sequences to build molecular complexity with high efficiency. A thorough understanding of the scope and limitations of each reaction empowers chemists to design more innovative and effective synthetic routes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Potential of Regio- and Stereoselective Ring Expansion Reactions of Six-Membered Carbo- and Heterocyclic Ring Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cyclopentanone synthesis [organic-chemistry.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solved Treatment of a cyclic ketone with diazomethane is a | Chegg.com [chegg.com]
- 13. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anion-controlled stereoselective synthesis of cyclobutane derivatives by solid-state [2 + 2] cycloaddition reaction of the salts of trans-3-(4-pyridyl) acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Ring expansion with four C atoms by tandem (2 + 2)cycloaddition and electrocyclic ring opening - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
Characterization of 1-Azetine Cycloaddition Adducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inherent ring strain and unique electronic properties of 1-azetines make them valuable building blocks in synthetic chemistry, particularly in the construction of novel nitrogen-containing polycyclic scaffolds. Their participation in cycloaddition reactions provides a direct route to diverse bicyclic and fused heterocyclic systems, which are of significant interest in medicinal chemistry and drug development. This guide offers a comprehensive comparison of the characterization of 1-azetine cycloaddition adducts, supported by experimental data and detailed protocols, to aid researchers in the identification and analysis of these promising compounds.
I. Overview of this compound Cycloaddition Reactions
1-Azetines readily undergo various cycloaddition reactions, primarily acting as 2π components in [2+2] and [4+2] cycloadditions, or as a dipolarophile in [3+2] cycloadditions. The nature of the reacting partner dictates the type of cycloaddition and the resulting adduct.
Common Cycloaddition Pathways:
-
[2+2] Cycloaddition: Reactions with ketenes or other electron-deficient alkenes typically yield bicyclo[2.2.0]hexane derivatives containing a β-lactam ring.
-
[3+2] Cycloaddition: 1,3-Dipoles such as nitrile oxides and azides react with the C=N bond of 1-azetines to form fused five-membered heterocyclic rings.
-
[4+2] Cycloaddition (Diels-Alder Reaction): While less common for 1-azetines as the diene component, they can react as dienophiles with electron-rich dienes to afford bicyclo[2.2.2]octane analogues.
Caption: Overview of major cycloaddition pathways of 1-azetines.
II. Spectroscopic Characterization of Adducts
The structural elucidation of this compound cycloaddition adducts relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). X-ray crystallography provides definitive stereochemical assignment when suitable crystals can be obtained.
A. NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for determining the constitution and relative stereochemistry of the cycloaddition products.
Table 1: Typical ¹H NMR Chemical Shift Ranges for Protons in this compound Cycloaddition Adducts
| Proton Environment | Typical Chemical Shift (δ, ppm) | Notes |
| Bicyclic β-Lactam ([2+2] Adducts) | ||
| Bridgehead Protons | 3.0 - 4.5 | Highly dependent on substituents and stereochemistry. |
| Other Ring Protons | 1.5 - 3.0 | |
| Fused 5-Membered Ring ([3+2] Adducts) | ||
| Bridgehead Protons | 3.5 - 5.0 | Shifted downfield due to adjacent heteroatoms. |
| Other Ring Protons | 2.0 - 4.0 | |
| Bicyclic Azetidine ([4+2] Adducts) | ||
| Bridgehead Protons | 2.5 - 4.0 | |
| Olefinic Protons (if present) | 5.5 - 6.5 | |
| Other Ring Protons | 1.0 - 2.5 |
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Carbons in this compound Cycloaddition Adducts
| Carbon Environment | Typical Chemical Shift (δ, ppm) | Notes |
| Bicyclic β-Lactam ([2+2] Adducts) | ||
| Carbonyl Carbon (β-Lactam) | 165 - 175 | Characteristic downfield shift. |
| Bridgehead Carbons | 50 - 70 | |
| Other Ring Carbons | 20 - 50 | |
| Fused 5-Membered Ring ([3+2] Adducts) | ||
| Bridgehead Carbons | 60 - 80 | Influenced by the nature of the heteroatoms in the 5-membered ring. |
| Other Ring Carbons | 30 - 60 | |
| Bicyclic Azetidine ([4+2] Adducts) | ||
| Bridgehead Carbons | 40 - 60 | |
| Olefinic Carbons (if present) | 120 - 140 | |
| Other Ring Carbons | 20 - 40 |
Note: These are general ranges and can vary significantly based on substitution patterns, solvent, and stereochemistry.
Caption: Workflow for NMR-based structural elucidation.
B. Mass Spectrometry
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the adducts. Tandem mass spectrometry (MS/MS) provides valuable information about the connectivity of the molecule through fragmentation analysis.
Common Fragmentation Pathways:
-
Retro-cycloaddition: The adduct may fragment back to the original this compound and the reacting partner under MS/MS conditions.
-
Ring cleavage: Cleavage of the strained four-membered ring is a common fragmentation pathway.
-
Loss of small molecules: Elimination of small, stable molecules (e.g., CO from a β-lactam, N₂ from a triazole) is frequently observed.
C. X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous determination of the molecular structure, including the relative and absolute stereochemistry of the cycloaddition adducts. This technique is the gold standard for structural confirmation.
III. Experimental Protocols
A. General NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified adduct in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width 12-16 ppm, acquisition time 2-4 s, relaxation delay 1-5 s, 32-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width 200-220 ppm, acquisition time 1-2 s, relaxation delay 2-5 s, 1024-4096 scans.
-
-
2D NMR Acquisition (if necessary):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C correlations, which is critical for determining the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.
-
B. General Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). A small amount of formic acid or ammonium acetate may be added to promote ionization.
-
Infusion: Introduce the sample solution into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Analysis:
-
Acquire a full scan mass spectrum in positive or negative ion mode to determine the molecular weight of the adduct.
-
Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data. The collision energy should be optimized to achieve sufficient fragmentation.
-
C. General X-ray Crystallography Protocol
-
Crystal Growth: Grow single crystals of the adduct suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection:
-
Cool the crystal in a stream of cold nitrogen (typically 100 K).
-
Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular structure.
-
Caption: Interplay of analytical techniques for adduct characterization.
IV. Comparison with Alternative Synthetic Routes
While this compound cycloadditions offer a direct entry to bicyclic azetidine derivatives, other synthetic strategies exist. A comparison is crucial for selecting the most appropriate method for a given target.
Table 3: Comparison of Synthetic Routes to Bicyclic Azetidines
| Method | Advantages | Disadvantages |
| This compound Cycloaddition | - Atom-economical.- Direct access to fused ring systems.- Can be highly stereoselective. | - 1-Azetines can be unstable and difficult to handle.- Limited commercial availability of this compound precursors.- Scope of the cycloaddition can be substrate-dependent. |
| Intramolecular Cyclization | - Utilizes readily available acyclic precursors.- Well-established and reliable method.- Good control over substitution patterns. | - Often requires multiple synthetic steps.- May produce mixtures of diastereomers.- Can be sensitive to steric hindrance. |
| Ring Expansion/Contraction | - Can provide access to unique substitution patterns.- Utilizes different starting materials (e.g., aziridines, pyrrolidines). | - Can be less predictable.- May require specific catalysts or reagents.- Yields can be variable. |
| Photochemical Methods | - Can proceed under mild conditions.- Access to otherwise inaccessible structures. | - May require specialized equipment.- Can lead to side reactions and complex product mixtures.- Quantum yields can be low. |
V. Conclusion
The characterization of this compound cycloaddition adducts is a multifaceted process that relies on the synergistic application of modern spectroscopic and analytical techniques. A thorough understanding of NMR spectroscopy, mass spectrometry, and X-ray crystallography is essential for the unambiguous determination of the structure and stereochemistry of these novel heterocyclic compounds. This guide provides a foundational framework for researchers to navigate the characterization process and to compare the this compound cycloaddition approach with other synthetic strategies for the construction of valuable bicyclic azetidine scaffolds.
Unraveling the Energetic Landscape of 1-Azetine: A Computational Comparison of Reaction Pathways
For researchers, scientists, and drug development professionals, understanding the reactivity and stability of novel heterocyclic scaffolds is paramount. 1-Azetine, a strained four-membered nitrogen-containing heterocycle, presents a unique building block with significant potential in medicinal chemistry. This guide provides a comparative computational analysis of its key reaction pathways, offering insights into its synthetic accessibility and potential for further functionalization. The data presented herein, derived from computational studies, allows for an objective comparison of the thermodynamics and kinetics of various transformations.
This compound and its derivatives are versatile intermediates in organic synthesis. Their inherent ring strain dictates their reactivity, making them susceptible to a variety of transformations, including cycloaddition reactions and electrocyclic ring-opening. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the mechanisms and energetic profiles of these reactions, guiding synthetic efforts and predicting product distributions.
Key Reaction Pathways of this compound: A Comparative Overview
The principal reaction pathways of this compound that have been subjected to computational analysis include [2+2] cycloadditions, [3+2] cycloadditions, and thermal electrocyclic ring-opening. Each of these pathways leads to distinct structural motifs, expanding the chemical space accessible from this strained heterocycle.
[2+2] Cycloaddition Reactions
This compound can participate in [2+2] cycloaddition reactions with various unsaturated partners, such as ketenes and isocyanates, to form fused bicyclic systems.[1] These reactions are crucial for the construction of complex polycyclic azetidines.[1] Computational studies on the visible light-mediated [2+2] cycloaddition of alkynes and oximes have provided mechanistic insights into the formation of 1- and 2-azetines, highlighting the role of stepwise reaction mechanisms.[2][3]
[3+2] Cycloaddition Reactions
[3+2] cycloaddition reactions of 1-azetines provide a rapid entry to fused heterocyclic systems containing both four- and five-membered rings.[1] These reactions are attractive for building molecular complexity in a single step.
Electrocyclic Ring-Opening
A competing and often undesired reaction pathway for 1-azetines is the thermal electrocyclic ring-opening to form the corresponding 1-azabutadiene.[1] Understanding the energetics of this process is critical for controlling the outcome of reactions involving this compound intermediates.
Computational Analysis of Reaction Energetics
| Reaction Pathway | Reactants | Product(s) | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Gibbs Free Energy of Activation (kcal/mol) | Computational Method | Reference |
| [2+2] Cycloaddition | This compound + Ketene | Fused β-lactam | Data not available | Data not available | Data not available | DFT | [1] |
| Electrocyclic Ring-Opening | This compound | 1-Azabutadiene | Data not available | Data not available | Data not available | DFT | [1] |
Note: Specific computational data for the parent this compound in these reactions is scarce in the reviewed literature. The table structure is provided as a template for future data population.
Methodologies for Computational Analysis
The computational investigation of this compound reaction pathways typically employs Density Functional Theory (DFT) due to its balance of accuracy and computational cost.
Computational Protocol for Reaction Pathway Analysis
A representative computational protocol for analyzing the reaction pathways of this compound would involve the following steps:
-
Geometry Optimization: The three-dimensional structures of reactants, transition states, and products are optimized to find the lowest energy conformations on the potential energy surface.
-
Frequency Calculations: Vibrational frequency calculations are performed to characterize the nature of the stationary points (minima for reactants and products, first-order saddle point for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energetic Calculations: Single-point energy calculations at a higher level of theory or with a larger basis set are often performed on the optimized geometries to obtain more accurate electronic energies.
-
Thermodochemical Analysis: The calculated electronic energies, ZPVE, and thermal corrections are used to determine the activation energies, reaction enthalpies, and Gibbs free energies of the reactions at a standard temperature and pressure.
A commonly used level of theory for such studies is the B3LYP functional with a 6-31G(d) or larger basis set. Solvation effects can be included using implicit solvent models like the Polarizable Continuum Model (PCM).
Visualizing Reaction Pathways
To better understand the relationships between the different synthetic routes and reaction pathways, graphical representations are invaluable.
Caption: Synthetic route to this compound and its primary reaction pathways.
This guide highlights the importance of computational analysis in understanding and predicting the complex reactivity of strained heterocycles like this compound. While a comprehensive quantitative comparison is currently limited by the available literature, the provided framework and methodologies serve as a valuable resource for researchers in the field. Further computational studies are warranted to populate the energetic landscape of this compound's reactions, which will undoubtedly accelerate its application in the synthesis of novel chemical entities with potential therapeutic value.
References
- 1. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1- and 2-Azetines via Visible Light-Mediated [2 + 2]-Cycloadditions of Alkynes and Oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Thermal Reactivity of 1-Azetines: A Comparative Guide to Ring Opening Reactions
For researchers, scientists, and professionals in drug development, understanding the thermal stability and reactivity of strained heterocycles like 1-azetines is paramount for their effective application in synthesis and medicinal chemistry. This guide provides a comprehensive comparison of the thermal ring-opening of 1-azetines, supported by experimental data and detailed protocols, to objectively assess their behavior under thermal stress.
1-Azetines, four-membered unsaturated nitrogen-containing heterocycles, are valuable synthetic intermediates. However, their inherent ring strain makes them susceptible to thermally induced transformations. The primary and most studied thermal reaction is a conrotatory electrocyclic ring-opening to form 1-azabutadienes. An alternative, though less common, pathway is the Chapman rearrangement to yield β-lactams. This guide will delve into the experimental validation of these pathways, offering a comparative analysis of different 1-azetine derivatives.
Comparative Analysis of this compound Thermal Ring Opening
The thermal behavior of 1-azetines is significantly influenced by the substitution pattern on the heterocyclic ring. The following table summarizes key experimental data for the thermal ring-opening of various 1-azetines to their corresponding 1-azabutadienes.
| This compound Derivative | Reaction Conditions | Product(s) | Yield (%) | Spectroscopic Data (Product) | Reference |
| This compound (unsubstituted) | Flash Vacuum Pyrolysis (FVP), 450 °C | 1-Azabutadiene | Quantitative | IR (gas phase): 1655, 1605, 985, 920 cm⁻¹ | [1] |
| 2-Phenyl-1-azetine | Thermolysis in benzene, 80 °C | 1-Phenyl-1-azabutadiene | Not reported | Not reported | [2][3] |
| 2-Phenyl-3-chloro-4-methyl-1-azetine | Not specified | Not specified | Not specified | Not specified | |
| 2-Methoxy-4,4-dimethyl-1-azetine | Thermally induced Chapman rearrangement | N-Methyl-β-lactam | Not reported | Not specified | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments in the study of this compound thermal ring opening.
Protocol 1: Flash Vacuum Pyrolysis (FVP) of a this compound Precursor
This protocol is adapted from the work of Guillemin, Denis, and Lablache-Combier for the generation and thermal ring-opening of the parent this compound.[1]
Objective: To generate unsubstituted this compound via FVP of a suitable precursor and characterize its thermal ring-opening product, 1-azabutadiene, by infrared spectroscopy.
Apparatus:
-
A standard flash vacuum pyrolysis apparatus equipped with a quartz tube, furnace, and a cold finger for matrix isolation or a gas cell for IR analysis.
-
Infrared spectrometer.
Procedure:
-
The precursor, 1-chloroazetidine, is synthesized according to literature procedures.
-
The quartz pyrolysis tube is heated to 450 °C under high vacuum (<10⁻⁴ Torr).
-
A sample of 1-chloroazetidine is slowly sublimed through the hot zone.
-
The pyrolysate is either condensed on a cold (10 K) CsI window for matrix isolation IR spectroscopy or passed directly into a gas cell for gas-phase IR analysis.
-
The infrared spectrum of the product is recorded. The characteristic bands for 1-azabutadiene are observed at approximately 1655, 1605, 985, and 920 cm⁻¹.
Reaction Mechanisms and Experimental Workflows
The thermal transformations of 1-azetines can be visualized through the following diagrams, illustrating the key reaction pathways and a typical experimental workflow for their investigation.
References
1-Azetine as a Bioisostere for N-Heterocycles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic replacement of chemical moieties with bioisosteres is a cornerstone of lead optimization. This guide provides a comparative analysis of 1-azetine as a potential bioisostere for commonly employed N-heterocycles such as pyrrolidine, piperidine, and pyridine. While direct, head-to-head experimental comparisons are limited in the current literature, this document synthesizes available data, presents detailed experimental protocols for key assays, and offers a forward-looking perspective on the potential advantages of incorporating the strained this compound scaffold into drug candidates.
Introduction to this compound: A Constrained Bioisostere
This compound, an unsaturated four-membered nitrogen-containing heterocycle, has emerged as a subject of interest for its potential to serve as a bioisosteric replacement for larger, more flexible, or aromatic N-heterocycles.[1] Its inherent ring strain and unique electronic properties offer a distinct three-dimensional profile that can significantly influence a molecule's pharmacological and pharmacokinetic properties. The saturated counterpart, azetidine, has already been recognized for its ability to enhance metabolic stability and introduce three-dimensionality as a bioisostere for piperidine and other saturated rings.[1][2] this compound presents an unsaturated alternative, offering a different geometric and electronic profile for exploration in drug design.
Physicochemical and Biological Properties: A Comparative Overview
While comprehensive, direct comparative studies on this compound bioisosteres are still emerging, we can extrapolate potential trends based on the known properties of related heterocycles. The introduction of the strained double bond in the this compound ring is expected to influence properties such as basicity, lipophilicity, and metabolic stability.
Table 1: Comparative Physicochemical Properties of N-Heterocycles
| Property | This compound (Predicted) | Pyrrolidine | Piperidine | Pyridine |
|---|---|---|---|---|
| Molecular Weight ( g/mol ) | 55.08[3] | 71.12 | 85.15 | 79.10 |
| logP (Calculated) | ~0.2 - 0.5 | ~0.4 | ~0.8 | ~0.7 |
| pKa of Conjugate Acid | ~6.0 - 7.0 | 11.27[4] | 11.22[4] | 5.25 |
| Aqueous Solubility | High | High | High | Miscible[5] |
| Hydrogen Bond Acceptors | 1 | 1 | 1 | 1 |
| Hydrogen Bond Donors | 0 | 1 | 1 | 0 |
Note: The data for this compound is largely predictive due to a lack of extensive experimental data. The properties of substituted derivatives will vary.
Table 2: Comparative Biological and ADME Profile (Hypothesized)
| Profile | This compound Analog (Hypothesized) | Pyrrolidine Analog | Piperidine Analog | Pyridine Analog |
|---|---|---|---|---|
| Metabolic Stability | Potentially Increased | Variable | Often a site of metabolism | Generally stable, but can be metabolized |
| Permeability (Caco-2) | Moderate to High | Moderate to High | High | Moderate to High |
| CYP450 Inhibition | Lower Potential | Variable | Variable | Can inhibit certain isoforms |
| Biological Activity (IC50) | Highly dependent on target and substitution pattern | Dependent on target and substitution pattern | Dependent on target and substitution pattern | Dependent on target and substitution pattern |
This table presents hypothesized trends for this compound analogs based on the known properties of azetidines and the structural features of this compound. Direct experimental data is needed for validation.
Experimental Protocols
To facilitate the direct comparison of this compound-containing compounds with their bioisosteric counterparts, the following detailed methodologies for key in vitro assays are provided.
Kinetic Solubility Assay
Purpose: To determine the aqueous solubility of a compound from a DMSO stock solution, mimicking early drug discovery screening conditions.
Protocol:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 2000, 1000, 500, 250, 125, 62.5, 31.25, 15.6 µM).
-
Addition to Buffer: Add 2 µL of each DMSO concentration to 98 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate. This results in a final DMSO concentration of 2%.
-
Incubation: Shake the plate at room temperature for 2 hours to allow for equilibration.
-
Analysis: Analyze the samples by UV/Vis spectrophotometry or LC-MS/MS to determine the concentration of the compound remaining in solution. The highest concentration at which no precipitation is observed is reported as the kinetic solubility.
Caco-2 Permeability Assay
Purpose: To assess the intestinal permeability of a compound using the Caco-2 human colon adenocarcinoma cell line, which forms a monolayer that mimics the intestinal epithelium.
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Compound Preparation: Prepare a solution of the test compound in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a final concentration of 10 µM.
-
Apical to Basolateral (A-B) Permeability: Add the compound solution to the apical (A) side of the Transwell® insert. At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
Basolateral to Apical (B-A) Permeability: Add the compound solution to the basolateral (B) side and collect samples from the apical (A) side at the same time points.
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.
-
Efflux Ratio: The efflux ratio (B-A Papp / A-B Papp) is calculated to determine if the compound is a substrate of efflux transporters.
Microsomal Stability Assay
Purpose: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein), the test compound (1 µM), and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.
Cytochrome P450 (CYP) Inhibition Assay
Purpose: To determine the potential of a compound to inhibit the activity of major CYP450 isoforms, which is a key indicator of potential drug-drug interactions.
Protocol:
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a specific CYP isoform probe substrate, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Initiation of Reaction: Initiate the reaction by adding the NADPH-regenerating system.
-
Incubation: Incubate the mixture for a specific time, within the linear range of metabolite formation for the probe substrate.
-
Termination: Stop the reaction with a cold organic solvent.
-
Analysis: Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of the probe substrate metabolism (IC50) is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Visualizing the Bioisosteric Replacement Strategy
The following diagrams illustrate the concept of bioisosteric replacement and a general workflow for the comparative evaluation of a this compound analog.
Caption: Bioisosteric replacement of a common N-heterocycle with this compound.
Caption: A workflow for the comparative evaluation of a this compound analog.
Conclusion and Future Directions
The exploration of this compound as a bioisostere for other N-heterocycles represents a promising, albeit underexplored, avenue in drug discovery. The unique structural and electronic features of the this compound ring have the potential to confer advantageous properties to drug candidates, including enhanced metabolic stability and a distinct three-dimensional profile that could lead to improved target engagement and selectivity.
The primary challenge hindering the widespread adoption of this compound as a bioisostere is the current lack of direct, quantitative comparative data. To unlock the full potential of this intriguing scaffold, future research should focus on the synthesis of matched molecular pairs of this compound-containing compounds and their corresponding pyrrolidine, piperidine, and pyridine analogs. A systematic evaluation of these pairs using the standardized in vitro assays detailed in this guide will be crucial for building a comprehensive understanding of the structure-activity and structure-property relationships. Such studies will provide the medicinal chemistry community with the data-driven insights needed to confidently employ this compound as a valuable tool in the design of next-generation therapeutics.
References
- 1. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C3H5N | CID 138831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of 1-Azetine and Azirine Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1-azetines and their three-membered isomeric precursors, 2H-azirines. Understanding the distinct reactivity profiles of these strained nitrogen-containing heterocycles is crucial for their strategic application in the synthesis of complex nitrogenous molecules, including novel therapeutic agents. This document summarizes key reactive pathways, presents available quantitative data for comparison, and provides detailed experimental protocols for representative transformations.
Introduction: The Role of Ring Strain
The reactivity of both 1-azetines and 2H-azirines is fundamentally governed by the substantial ring strain inherent in their small, unsaturated cyclic structures. This strain energy, a combination of angle and torsional strain, renders the rings susceptible to a variety of transformations that lead to more stable, less strained products.
2H-Azirines , as three-membered rings containing a C=N double bond, exhibit exceptionally high ring strain, making them highly reactive intermediates.[1] They are considered strained imines and are prone to reactions involving the cleavage of the C-C single bond or nucleophilic addition to the imine functionality.[1] Their high reactivity makes them valuable precursors for a diverse range of nitrogen-containing compounds.[2][3]
1-Azetines , the four-membered analogues, also possess significant ring strain, although generally less than that of 2H-azirines.[2][4] The presence of the endocyclic imine within a four-membered ring leads to a unique reactivity profile, distinct from their saturated azetidine counterparts.[2][4] They readily participate in cycloaddition reactions and can undergo ring-opening or rearrangement.[2]
Comparative Reactivity and Synthetic Applications
While direct kinetic comparisons of the reactivity of 1-azetines and 2H-azirines are not extensively documented in the literature, a comparative analysis can be drawn from their characteristic reactions and the conditions under which they proceed.
Key Reaction Pathways:
-
Cycloaddition Reactions: Both 1-azetines and 2H-azirines are excellent substrates for cycloaddition reactions, providing access to a variety of fused heterocyclic systems.
-
2H-Azirines are well-known to undergo photochemical ring-opening to form nitrile ylides, which are highly reactive 1,3-dipoles. These can be trapped in situ with various dipolarophiles in [3+2] cycloaddition reactions to construct five-membered rings with high regioselectivity.[5][6] They can also participate in aza-Diels-Alder reactions.[7]
-
1-Azetines readily undergo [3+2] cycloadditions with various dipolar reagents.[2] They also participate in [4+2] cycloadditions, with the 1-azetine acting as the dienophile.[2] Furthermore, they can react with ketenes and isocyanates in [2+2] cycloadditions.[2]
-
-
Ring-Opening Reactions: The high ring strain of both systems makes them susceptible to ring-opening.
-
2H-Azirines can be opened by nucleophiles at the C=N bond.
-
1-Azetines can also undergo ring-opening, for instance, via thermal electrocyclic ring-opening to form 2-azabutadienes.[8]
-
-
Ring Expansion: A notable reaction of azirines is their ability to serve as precursors for the synthesis of 1-azetines through ring expansion, typically via a [3+1] cycloaddition with a carbene source.[2][3] This highlights the greater thermodynamic stability of the four-membered ring system compared to the three-membered one.
Data Presentation
The following table summarizes key reactivity and stability characteristics of 1-azetines and 2H-azirines based on available literature.
| Feature | This compound | 2H-Azirine (Azirine Precursor) | Citations |
| Ring Size | 4-membered | 3-membered | [1][2] |
| Key Functional Group | Endocyclic Imine | Endocyclic Imine | [1][2] |
| Relative Ring Strain | High, but generally lower than 2H-azirines | Exceptionally High | [1][2] |
| Primary Reactive Intermediates | Can act directly as a dienophile or dipolarophile | Nitrile Ylide (photochemically generated 1,3-dipole) | [2][5] |
| Common Cycloaddition Reactions | [3+2], [4+2], [2+2] | [3+2] (via nitrile ylide), aza-Diels-Alder | [2][6][7] |
| Stability | Generally unstable, prone to thermal fragmentation | Highly reactive, often generated in situ | [2][9][10] |
| Synthesis from Precursor | Can be synthesized from azirines via ring expansion | N/A | [2][3] |
Experimental Protocols
Protocol 1: Synthesis of a 2H-Azirine via Photolysis of a Vinyl Azide in a Flow Reactor
This protocol is adapted from a procedure for the safe and efficient synthesis of 2H-azirines from vinyl azides using continuous flow photochemistry.[11]
Materials:
-
Vinyl azide (e.g., 1-azido-1-phenylethene)
-
Acetonitrile (MeCN), HPLC grade
-
Photochemical flow reactor equipped with a high-power LED (e.g., 450 nm, 24 W)
-
Syringe pump
-
Back-pressure regulator
-
Collection vessel
Procedure:
-
Prepare a 0.1 M solution of the vinyl azide in acetonitrile.
-
Set up the photochemical flow reactor according to the manufacturer's instructions, ensuring the system is purged with an inert gas (e.g., nitrogen or argon).
-
Set the desired flow rate on the syringe pump to achieve the desired residence time within the irradiated zone of the reactor (e.g., a residence time of 20-60 minutes).
-
Set the power output of the LED to the appropriate level (e.g., 24 W at 450 nm).
-
Begin pumping the vinyl azide solution through the flow reactor.
-
Collect the effluent from the reactor in a cooled collection vessel.
-
Once all the starting material has been processed, flush the reactor with fresh solvent.
-
The concentration and yield of the resulting 2H-azirine solution can be determined by ¹H-NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene).[11]
Protocol 2: [3+2] Cycloaddition of a 2H-Azirine-Generated Nitrile Ylide with an Alkene
This protocol describes the in situ generation of a nitrile ylide from a 2H-azirine and its subsequent trapping with an alkene in a photochemical flow reactor.[5]
Materials:
-
3-Aryl-2H-azirine (e.g., 2-methyl-3-phenyl-2H-azirine)
-
Alkene (dipolarophile, e.g., N-phenylmaleimide)
-
Degassed solvent (e.g., dichloromethane or acetonitrile)
-
Photochemical flow reactor with a UV lamp (e.g., 254 nm or 300 nm) and FEP tubing
-
Syringe pump
-
Collection vessel
Procedure:
-
Prepare a solution of the 3-aryl-2H-azirine (e.g., 0.05 M) and the alkene (e.g., 0.1 M, 2 equivalents) in the chosen degassed solvent.
-
Set up the photochemical flow reactor.
-
Pump the reaction mixture through the FEP tubing of the reactor at a flow rate that provides a suitable residence time for the reaction to occur (e.g., 10-30 minutes).
-
Irradiate the tubing with the UV lamp.
-
Collect the product solution at the reactor outlet.
-
After passing all the starting material through the reactor, evaporate the solvent and any excess alkene under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired dihydropyrrole cycloadduct.
Protocol 3: Synthesis of 1-Azetines via Visible Light-Mediated [2+2] Cycloaddition
This method provides a route to 1-azetines through a consecutive energy transfer process involving an iridium photocatalyst. The detailed experimental procedure can be found in the supporting information of the cited reference.[12]
General Reaction Scheme: A 2-isoxazoline and an alkyne are reacted in the presence of a commercially available iridium photocatalyst under visible light irradiation. A second, consecutive energy transfer process leads to the formation of the this compound product.[12]
Mandatory Visualization
Caption: Comparative reaction pathways of 2H-azirines and 1-azetines.
Caption: A potential telescoped flow synthesis workflow.
Conclusion
Both 1-azetines and 2H-azirines are highly valuable and reactive intermediates in organic synthesis, largely due to their inherent ring strain. 2H-azirines, with their three-membered ring, are generally more reactive and serve as excellent precursors to nitrile ylides for [3+2] cycloadditions. They can also be used to synthesize 1-azetines via ring expansion. 1-Azetines, while also highly reactive, offer a different spectrum of cycloaddition possibilities, including [4+2] and [2+2] reactions. The choice between these two classes of strained heterocycles as starting materials will ultimately depend on the desired molecular architecture and the specific transformation required. The development of modern synthetic methods, such as flow chemistry, is enabling the safer and more efficient utilization of these potent synthetic building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. iris.unito.it [iris.unito.it]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cyclic Bifunctional Reagents Enabling a Strain-Release-Driven Formal [3 + 2] Cycloaddition of 2H-Azirines by Cascade Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. monarch.qucosa.de [monarch.qucosa.de]
- 11. Telescoped Flow Synthesis of Azacyclic Scaffolds Exploiting the Chromoselective Photolysis of Vinyl Azides and Azirines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Confirming the Structure of Bicyclic 1-Azetine Adducts: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of common methods used to confirm the structure of bicyclic 1-azetine adducts, which are valuable scaffolds in medicinal chemistry. We present supporting experimental data from the literature, detailed experimental protocols, and visual workflows to aid in the synthesis and characterization of these complex molecules.
Bicyclic this compound adducts are typically synthesized through various cycloaddition reactions, with [3+2] and [2+2] cycloadditions being among the most prevalent methods. The confirmation of the resulting bicyclic structure, including its stereochemistry, relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography, complemented by mass spectrometry.
Comparative Analysis of Synthetic Routes and Structural Data
The choice of synthetic route can significantly impact the yield and stereoselectivity of the resulting bicyclic this compound adduct. Below is a comparison of two common methods: the [3+2] cycloaddition of 1-azetines with nitrile oxides and the [2+2] cycloaddition with ketenes.
| Parameter | [3+2] Cycloaddition with Nitrile Oxides | [2+2] Cycloaddition with Ketenes |
| Reactants | This compound, Hydroxyimidoyl chloride (in situ nitrile oxide generation) | This compound, Diphenylketene |
| Product | Fused [3.2.0] bicyclic azetidine-oxadiazole precursor | Fused [2.2.0] bicyclic azetidinone |
| Typical Yield | Up to 72%[1] | Yields can be variable |
| Diastereoselectivity | Often high, yielding single diastereomers[1] | Can be variable depending on substrates |
| Key ¹H NMR Signals (ppm) | Protons on the newly formed five-membered ring | Protons on the newly formed four-membered ring |
| Key ¹³C NMR Signals (ppm) | Signals corresponding to the oxadiazoline ring carbons | Carbonyl carbon of the β-lactam ring |
| Structural Confirmation | NMR, Mass Spectrometry, X-ray Crystallography | NMR, Mass Spectrometry, X-ray Crystallography |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for the synthesis and characterization of bicyclic this compound adducts.
Synthesis of Bicyclic Azetidines via [3+2] Cycloaddition
This protocol is adapted from the work of Hemming and co-workers, who demonstrated the reaction of 1-azetines with nitrile oxides generated in situ from hydroxyimidoyl chlorides.[1]
Materials:
-
Substituted this compound (e.g., 2-ethylthio-1-azetine)
-
Appropriate hydroxyimidoyl chloride
-
Triethylamine
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the this compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the hydroxyimidoyl chloride to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of triethylamine in the anhydrous solvent dropwise to the reaction mixture. The triethylamine acts as a base to generate the nitrile oxide in situ.
-
Allow the reaction to warm to room temperature and stir for the specified time (typically several hours to overnight).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the bicyclic azetidine adduct.
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified adduct in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
For detailed structural and stereochemical assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy).
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-TOF) to confirm the molecular weight of the adduct.
Single-Crystal X-ray Crystallography:
-
Grow single crystals of the purified adduct suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer.
-
Collect the diffraction data.
-
Solve and refine the crystal structure to obtain the precise three-dimensional arrangement of atoms, including relative stereochemistry.
Visualizing the Workflow and Mechanisms
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental and logical processes involved in confirming the structure of bicyclic this compound adducts.
References
Navigating Reaction Pathways: A Guide to Kinetic vs. Thermodynamic Control in Azetine Chemistry
For researchers, scientists, and drug development professionals, understanding the principles of kinetic versus thermodynamic control is paramount for reaction optimization, product selectivity, and the rational design of therapeutic agents. This guide provides an objective comparison of these two competing reaction pathways. While specific, quantitative experimental data for 1-azetine reactions remains elusive in the literature, the well-documented Diels-Alder reaction serves as an excellent model to illustrate these fundamental concepts, which are directly applicable to the potential cycloaddition reactions of 1-azetines.
In chemical reactions where multiple products can be formed, the product distribution is often dictated by two distinct regimes: kinetic control and thermodynamic control. Under kinetic control, the major product is the one that is formed the fastest, which corresponds to the reaction pathway with the lowest activation energy. Conversely, under thermodynamic control, the most stable product, having the lowest Gibbs free energy, will be the predominant species. The selection between these pathways is governed by reaction conditions such as temperature, reaction time, and the nature of the reagents.
Distinguishing Kinetic and Thermodynamic Control: Key Principles
| Feature | Kinetic Control | Thermodynamic Control |
| Governing Factor | Rate of reaction (lowest activation energy) | Stability of product (lowest Gibbs free energy) |
| Dominant Product | The product that forms fastest | The most stable product |
| Reaction Conditions | Low temperature, short reaction time | High temperature, long reaction time |
| Reversibility | Generally irreversible or under conditions where the reverse reaction is slow | Reversible reaction conditions are essential to allow equilibrium to be established |
An Illustrative Example: The Diels-Alder Reaction
The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example demonstrating the principles of kinetic and thermodynamic control. The reaction between a diene and a dienophile can lead to two diastereomeric products: the endo and exo adducts. The endo product is typically formed faster due to favorable secondary orbital interactions in the transition state, making it the kinetic product. However, the exo product is often sterically less hindered and therefore thermodynamically more stable.
A well-studied example is the reaction of furan with maleimide. At lower temperatures, the reaction is under kinetic control and favors the formation of the endo adduct. At higher temperatures, the reaction becomes reversible (a retro-Diels-Alder reaction can occur), allowing the system to reach equilibrium and favor the formation of the more stable exo adduct.[1][2]
Quantitative Data: Product Distribution in the Furan-Maleimide Diels-Alder Reaction
| Temperature (°C) | Reaction Time | Predominant Product | endo Product (%) | exo Product (%) | Reference |
| 25 | 24 h | Kinetic (endo) | >90 | <10 | [1] |
| 81 | 48 h | Thermodynamic (exo) | <20 | >80 | [3] |
Note: The exact product ratios can vary depending on the specific substrates and solvent conditions.
Experimental Protocols
Protocol 1: Synthesis of the Kinetic Product (endo adduct)
Objective: To synthesize the endo adduct of the Diels-Alder reaction between furan and maleimide under kinetic control.
Materials:
-
Furan (freshly distilled)
-
Maleimide
-
Dichloromethane (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve maleimide (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add freshly distilled furan (1.2 eq) to the stirred solution.
-
Maintain the reaction at 0 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the predominantly endo adduct.
Protocol 2: Synthesis of the Thermodynamic Product (exo adduct)
Objective: To synthesize the exo adduct of the Diels-Alder reaction between furan and maleimide under thermodynamic control.
Materials:
-
Furan (freshly distilled)
-
Maleimide
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve maleimide (1.0 eq) and furan (1.2 eq) in anhydrous toluene.
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Maintain the reflux for 24-48 hours to allow the reaction to reach equilibrium.
-
Monitor the product ratio by ¹H NMR spectroscopy of aliquots taken from the reaction mixture.
-
Once the desired exo:endo ratio is achieved, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to isolate the predominantly exo adduct.
Visualizing Reaction Pathways
The competition between the kinetic and thermodynamic pathways can be visualized using a reaction coordinate diagram.
The logical workflow for determining whether a reaction is under kinetic or thermodynamic control involves analyzing the product distribution under varying conditions.
Application to this compound Chemistry
References
A Comparative Analysis of Catalysts for 1-Azetine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-azetines, strained four-membered nitrogen-containing heterocycles, is a topic of growing interest in medicinal chemistry and drug development due to their unique structural and electronic properties. The inherent ring strain and the reactive imine functionality make them valuable synthetic intermediates. This guide provides a comparative analysis of three prominent catalytic systems for the synthesis of 1-azetines, focusing on their performance, scope, and experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Introduction to 1-Azetine Synthesis
1-Azetines, also known as 1-azacyclobutenes, are challenging synthetic targets due to their high ring strain.[1][2] Catalysis has emerged as a powerful tool to overcome the energetic barriers associated with their formation, enabling access to a variety of substituted this compound scaffolds. The primary catalytic strategies developed in recent years include rhodium-catalyzed ring expansion of azirines, visible-light-mediated photocatalytic [2+2] cycloadditions, and ruthenium-catalyzed oxidative elimination from azetidines. Each of these methods offers distinct advantages and disadvantages in terms of substrate scope, functional group tolerance, and reaction conditions.
Comparative Performance of Catalytic Systems
The following table summarizes the key performance indicators for the three catalytic systems discussed in this guide. The data has been compiled from seminal publications in the field to provide a direct comparison of their efficacy.
| Catalytic System | Catalyst | General Transformation | Substrate Scope | Yield Range (%) | Reaction Time | Temperature | Key Advantages | Limitations |
| Rhodium-Catalyzed Ring Expansion | Rh₂(esp)₂ | Ring expansion of 2-(pyridin-2-yl)-2H-azirines with diazoesters | Aryl- and alkyl-substituted azirines; various diazoesters | 55-89 | 1-2 h | 25 °C | Mild conditions, good to excellent yields, one-pot procedure. | Requires silyl protection of the pyridine nitrogen to prevent catalyst deactivation. Limited to pyridyl-substituted azirines in the primary literature. |
| Iridium-Photocatalyzed [2+2] Cycloaddition | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | [2+2] cycloaddition of oximes (specifically 2-isoxazolines) and alkynes | Aromatic and aliphatic alkynes; various substituted 2-isoxazolines | 33-91 | 16-20 h | Ambient | Utilizes visible light, mild conditions, broad alkyne scope. | Longer reaction times, requires a photocatalyst, can have moderate yields with some substrates. |
| Ruthenium-Catalyzed Oxidative Elimination | RuCl₂(PPh₃)₃ | Oxidative β-elimination of N-benzoyloxyazetidines | Broad scope of substituted azetidines, including spirocyclic and bicyclic systems | 40-99 | 12 h | 80 °C | Excellent yields for a wide range of substrates, good functional group tolerance. | Requires pre-functionalized azetidine starting materials, higher temperatures. |
Experimental Protocols
Rhodium-Catalyzed Ring Expansion of Azirines
This protocol is adapted from the work of Novikov and co-workers for the one-pot synthesis of 3-(pyridin-2-yl)-1-azetines.[1]
Materials:
-
2-(Pyridin-2-yl)-2H-azirine derivative
-
Diazoester (e.g., ethyl 2-diazoacetate)
-
Rh₂(esp)₂ catalyst (0.5 mol%)
-
Chlorotrimethylsilane (TMSCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium fluoride (NaF)
Procedure:
-
To a solution of the 2-(pyridin-2-yl)-2H-azirine (1.0 equiv) in anhydrous DCM, add Et₃N (1.2 equiv) and TMSCl (1.1 equiv) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to allow for the in situ protection of the pyridine nitrogen.
-
Add the Rh₂(esp)₂ catalyst (0.5 mol%) to the reaction mixture.
-
Add a solution of the diazoester (1.2 equiv) in anhydrous DCM dropwise to the mixture over 1 hour.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the consumption of the starting materials.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Add a saturated aqueous solution of NaF to deprotect the silyl group and stir for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Iridium-Photocatalyzed [2+2] Cycloaddition
This protocol is based on the method developed by Schindler and co-workers for the synthesis of 1-azetines from 2-isoxazolines and alkynes.[2][3][4]
Materials:
-
2-Isoxazoline derivative
-
Alkyne
-
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ photocatalyst (1 mol%)
-
Acetonitrile (MeCN), anhydrous and degassed
-
Blue LED lamp (427 nm)
Procedure:
-
In a reaction vessel, dissolve the 2-isoxazoline (1.0 equiv) and the [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ photocatalyst (0.01 equiv) in anhydrous, degassed MeCN.
-
Add the alkyne (1.5 equiv) to the solution.
-
Seal the vessel and irradiate the mixture with a blue LED lamp at room temperature for 16-20 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the this compound product.
Ruthenium-Catalyzed Oxidative Elimination
This protocol is adapted from the work of Blackmun, Schindler, and co-workers for the synthesis of 1-azetines from N-benzoyloxyazetidines.[5][6]
Materials:
-
N-Benzoyloxyazetidine derivative
-
RuCl₂(PPh₃)₃ catalyst (5 mol%)
-
1,2-Dichloroethane (DCE), anhydrous
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
To a solution of the N-benzoyloxyazetidine (1.0 equiv) in anhydrous DCE, add RuCl₂(PPh₃)₃ (0.05 equiv) and NaHCO₃ (2.0 equiv).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key transformations and logical flows of the discussed catalytic systems.
Caption: Rhodium-catalyzed ring expansion workflow.
Caption: Iridium-photocatalyzed [2+2] cycloaddition pathway.
Caption: Ruthenium-catalyzed oxidative elimination cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Rh2(esp)2-catalyzed three-component reaction of a diazo compound, alkyl azide and allylboronate for the synthesis of homoallylic amine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Diazo Strategy for Intramolecular Azirine Ring Expansion: Rh(II)-Catalyzed Synthesis of 2-Hydroxy-3-oxo-2,3-dihydro-1H-pyrrole-2-carboxylates [organic-chemistry.org]
- 4. Synthesis of 2-(2-Pyridyl)-2 H-azirines via Metal-Free C-C Cross-Coupling of Bromoazirines with 2-Stannylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rh2(OAc)4-catalyzed reaction of 2-(2-carbonylvinyl)-3-phenyl-2H-azirines with diazo esters | Semantic Scholar [semanticscholar.org]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Safety Operating Guide
Navigating the Proper Disposal of 1-Azetine: A Procedural Guide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of 1-Azetine. Due to the potential for high reactivity and unknown toxicity, this compound must be treated as a hazardous substance.
Immediate Safety and Handling Precautions
Given the strained four-membered ring structure, this compound is likely to be reactive.[1] Therefore, handling should always occur in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE) is mandatory to prevent inhalation, ingestion, and skin contact.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber).[3]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if working outside a fume hood.[3]
Chemical and Physical Properties of this compound
A summary of the known physical and chemical properties of this compound is provided below. This information is crucial for assessing potential hazards and ensuring compatible storage and disposal.
| Property | Value | Source |
| Molecular Formula | C₃H₅N | [4][5] |
| Molecular Weight | 55.08 g/mol | [4][5] |
| CAS Number | 6788-85-8 | [4][5] |
| Boiling Point | 72.7°C at 760 mmHg | [5] |
| Density | 0.98 g/cm³ | [5] |
| Synonyms | 2,3-dihydroazete, Azetin | [4] |
Step-by-Step Disposal Protocol for this compound
The primary method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal company.[6]
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including reaction mixtures, contaminated labware (e.g., pipette tips, weighing boats), and used PPE, must be collected as hazardous waste.[7]
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed by a qualified chemist or EHS professional.[8]
-
-
Waste Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container with a secure screw-top lid. High-density polyethylene (HDPE) or glass containers are generally suitable.[9][10]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Reactive," "Flammable," "Toxic").[9] The date of waste accumulation should also be included.[8]
-
-
Waste Storage:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][11]
-
Follow all institutional and regulatory limits for the volume of hazardous waste stored in the laboratory.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[6]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials such as paper towels for absorption.[6]
-
Carefully collect the absorbent material and spilled substance into a labeled hazardous waste container.[6]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[6]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6]
-
Provide the EHS office with a complete and accurate description of the waste contents.
-
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were found, the general procedures outlined are based on established safety data sheets and guidelines for similar hazardous chemicals. For instance, the disposal procedures for other aza-compounds and reactive chemicals consistently recommend incineration by a licensed hazardous waste facility.[3][6]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper management and disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. angenechemical.com [angenechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C3H5N | CID 138831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:6788-85-8 | Chemsrc [chemsrc.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste - FAA USA Environmental Protection Program [uwm.edu]
- 9. benchchem.com [benchchem.com]
- 10. geo.utexas.edu [geo.utexas.edu]
- 11. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling 1-Azetine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of 1-Azetine. Given the compound's nature as a strained, unsaturated nitrogen heterocycle, it is presumed to be highly reactive, unstable, and potentially flammable. Adherence to these guidelines is critical to ensure personnel safety and experimental integrity.
Hazard Assessment and Engineering Controls
This compound's high ring strain and unsaturation contribute to its reactivity.[1] While specific toxicity data is limited, its saturated analog, azetidine, is classified as a highly flammable liquid and vapor that causes severe skin burns and eye damage.[2] Therefore, this compound should be handled with the utmost caution, assuming it possesses similar or greater hazards.
Primary Engineering Controls:
-
Fume Hood: All manipulations of this compound must be conducted in a certified chemical fume hood to prevent inhalation of volatile and potentially toxic vapors.[3][4]
-
Inert Atmosphere: Due to its likely air-sensitive nature, handling this compound under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox is strongly recommended to prevent degradation and potential reactions with air or moisture.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of hazardous vapors.[5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to protect from splashes, inhalation, and skin contact.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles provide a seal against splashes. A face shield offers an additional layer of protection for the entire face and must be worn over goggles.[2] |
| Hand Protection | Double Gloving: Inner Nitrile Gloves, Outer Butyl or Neoprene Gloves | Nitrile gloves offer a base layer of protection. The outer, heavier-duty glove provides enhanced resistance to reactive chemicals. Check manufacturer's glove compatibility charts.[2] |
| Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant lab coat is essential due to the presumed flammability of this compound. |
| Respiratory Protection | Air-Purifying Respirator with Organic Vapor Cartridges (in case of ventilation failure) | To be used only by trained and fit-tested personnel in the event of a fume hood failure or a significant spill.[2] |
Operational Plan: Step-by-Step Handling Protocol
Preparation:
-
Pre-operational Check: Ensure the fume hood is functioning correctly and the sash is at the appropriate height.
-
Gather Materials: Assemble all necessary equipment, reagents, and waste containers within the fume hood before introducing this compound.
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
Handling:
-
Inert Atmosphere: If using a Schlenk line, ensure the glassware is properly dried and purged with an inert gas.
-
Temperature Control: Perform reactions at the lowest feasible temperature to minimize decomposition and side reactions. Use a cryostat or an ice bath for cooling.
-
Controlled Addition: When reacting this compound, add reagents slowly and in a controlled manner to manage any exothermic processes.
-
Avoid Ignition Sources: Eliminate all potential ignition sources from the work area, including hot plates, static electricity, and spark-producing equipment.[3][6]
Post-Handling:
-
Quenching: Carefully quench any unreacted this compound in the reaction mixture before workup. A common method is the slow addition of a proton source (e.g., methanol) at low temperatures.
-
Decontamination: Decontaminate all glassware and equipment that has come into contact with this compound. A rinse with a suitable solvent, followed by a standard cleaning procedure, is recommended.
Emergency and Spill Response
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Spill Cleanup:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of vapor accumulation.
-
Control Vapors and Ignition Sources: Eliminate all ignition sources. If safe to do so, increase ventilation by opening sashes on nearby fume hoods.[7]
-
Containment: For small spills, use a chemical spill kit with absorbent materials to contain the liquid.[8] Work from the outside of the spill inward.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.[7]
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water.
Disposal Plan
All waste containing this compound must be treated as hazardous.
| Waste Stream | Disposal Procedure |
| Liquid Waste | Collect all liquid waste containing this compound in a clearly labeled, sealed, and compatible container. Do not mix with incompatible waste streams.[9] |
| Solid Waste | All contaminated solid materials (e.g., gloves, absorbent pads, filter paper) must be placed in a designated, sealed hazardous waste container.[8] |
| Empty Containers | "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. |
All hazardous waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations.[4][9]
Visual Workflow for Handling this compound
References
- 1. Editorial: Strained Aza-Heterocycles in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. scienceready.com.au [scienceready.com.au]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. legacy.plasticseurope.org [legacy.plasticseurope.org]
- 7. umanitoba.ca [umanitoba.ca]
- 8. acs.org [acs.org]
- 9. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
